molecular formula C10H7NO3 B1593609 8-Hydroxyquinoline-4-carboxylic acid CAS No. 55698-67-4

8-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B1593609
CAS No.: 55698-67-4
M. Wt: 189.17 g/mol
InChI Key: KPTUKANGPPVLMD-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-4-carboxylic acid (CAS 55698-67-4) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features the versatile 8-hydroxyquinoline scaffold, a privileged structure known for its wide range of biological activities and its ability to act as a monoprotic bidentate chelating agent for various metal ions . The 8-hydroxyquinoline core is recognized for its broad pharmacological potential, which includes antimicrobial, anticancer, and antiviral properties, making it a valuable template for developing novel therapeutic agents . As a multifunctional scaffold, it serves as a key precursor in the synthesis of more complex molecules, such as quinoline-2-carboxanilides, which have shown promising inhibitory activity against pathogens like the H5N1 avian influenza virus . Researchers utilize this compound to explore new antibacterial and anticancer compounds, leveraging its potential to interact with biological targets like metalloproteins . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Our 8-Hydroxyquinoline-4-carboxylic acid is characterized by its high purity and is supplied with comprehensive analytical data to ensure consistency and reliability for your critical research applications.

Properties

IUPAC Name

8-hydroxyquinoline-4-carboxylic acid
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InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-6-7(10(13)14)4-5-11-9(6)8/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTUKANGPPVLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00204228
Record name 8-Hydroxyquinoline-4-carboxylic acid
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Molecular Weight

189.17 g/mol
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CAS No.

55698-67-4
Record name 8-Hydroxyquinoline-4-carboxylic acid
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Record name 8-Hydroxycinchoninic acid
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Record name 55698-67-4
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Record name 8-hydroxyquinoline-4-carboxylic acid
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Record name 8-HYDROXYCINCHONINIC ACID
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Foundational & Exploratory

Technical Guide: Synthesis of 8-Hydroxyquinoline-4-carboxylic Acid via Modified Doebner Condensation

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of 8-Hydroxyquinoline-4-carboxylic acid (also known as 8-Hydroxycinchoninic acid ) from o-aminophenol . This guide is structured to support high-purity laboratory synthesis and process scalability.

Executive Summary & Retrosynthetic Analysis

The synthesis of 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) is a critical workflow in the development of metallo-enzyme inhibitors (e.g., JmjC histone demethylases) and chelating agents. While the Skraup synthesis yields the parent quinoline, the introduction of the C4-carboxylic acid moiety is most efficiently achieved via the Doebner Reaction .

This route utilizes a three-component condensation of o-aminophenol , pyruvic acid , and paraformaldehyde (as the formaldehyde source for the C2-unsubstituted derivative). This method is preferred over the Pfitzinger reaction for this specific target due to the ready availability of the aminophenol precursor compared to the requisite isatin derivative.

Retrosynthetic Disconnection

The quinoline core is assembled by constructing the pyridine ring onto the existing phenol scaffold. The C4-carboxyl group originates from pyruvic acid, while the C2 carbon is supplied by formaldehyde.

Retrosynthesis Target 8-Hydroxyquinoline-4-carboxylic Acid Precursors o-Aminophenol + Pyruvic Acid + Paraformaldehyde Target->Precursors Doebner Condensation (C-C & C-N Bond Formation)

Figure 1: Retrosynthetic breakdown of the target molecule.

Reaction Mechanism: The Doebner Pathway

Understanding the mechanism is vital for troubleshooting low yields, which often stem from the inefficient oxidation of the dihydroquinoline intermediate.

  • Imine Formation: o-Aminophenol condenses with formaldehyde (generated in situ from paraformaldehyde) to form the reactive N-methylene-o-aminophenol (Schiff base).

  • Enol Addition: The enol form of pyruvic acid undergoes a Mannich-type addition to the Schiff base.

  • Cyclization: Intramolecular electrophilic substitution closes the ring, forming a dihydroquinoline-4-carboxylic acid intermediate.

  • Aromatization (Critical Step): The intermediate must be oxidized to form the fully aromatic quinoline. In the classic Doebner, this occurs via hydrogen transfer to a second equivalent of the Schiff base (disproportionation), which limits theoretical yield to 50%.

    • Optimization: Using a mild oxidant or refluxing in a solvent that supports air oxidation can improve conversion.

Mechanism Step1 o-Aminophenol + Formaldehyde Step2 Schiff Base (Imine) Step1->Step2 -H2O Step3 Addition of Pyruvic Acid Enol Step2->Step3 Step4 Dihydroquinoline Intermediate Step3->Step4 Cyclization Step5 Oxidation/Dehydrogenation Step4->Step5 Final 8-Hydroxyquinoline- 4-carboxylic Acid Step5->Final -H2

Figure 2: Mechanistic pathway of the Doebner condensation.

Experimental Protocol

This protocol is designed for a 50 mmol scale but is linearly scalable.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]AmountRole
o-Aminophenol 109.131.05.46 gCore Scaffold
Pyruvic Acid 88.061.25.28 gC3-C4-COOH Source
Paraformaldehyde 30.031.52.25 gC2 Source
Ethanol (Abs.) -Solvent50 mLReaction Medium
HCl (Conc.) -Cat.1-2 mLAcid Catalyst
Step-by-Step Methodology

Phase 1: Condensation

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.46 g of o-aminophenol in 50 mL of absolute ethanol .

  • Activation: Add 1.5 mL of concentrated HCl dropwise. The solution may darken slightly due to salt formation.

  • Addition: Add 5.28 g of pyruvic acid followed by 2.25 g of paraformaldehyde .

    • Note: Paraformaldehyde is preferred over formalin to minimize water content, which can inhibit the dehydration steps.

  • Reflux: Heat the mixture to reflux (approx. 78–80°C) with vigorous stirring. Maintain reflux for 4–6 hours .

    • Checkpoint: The reaction progress can be monitored by TLC (Mobile phase: EtOAc/MeOH 9:1). The spot for o-aminophenol (

      
      ) should disappear.
      

Phase 2: Isolation & Purification

  • Precipitation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The crude hydrochloride salt of the product may precipitate.

  • Filtration: Filter the solid. If no precipitate forms (common in ethanol), evaporate the solvent under reduced pressure to roughly 20% volume, then dilute with cold water.

  • Neutralization (Isoelectric Precipitation): Suspend the crude solid in minimal water (approx. 30 mL). Adjust the pH to 6.0–7.0 using 10% aqueous Sodium Acetate or dilute NaOH.

    • Critical: 8-Hydroxyquinolines are amphoteric. At low pH, they are soluble ammonium salts; at high pH, they are soluble phenoxides. Precipitation is maximal at the isoelectric point (pH ~6.5).

  • Recrystallization: Collect the yellow/orange precipitate by filtration. Recrystallize from hot acetic acid or ethanol/water (1:1) to obtain the pure compound.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.

Process Optimization & Troubleshooting

The "Standard" Doebner often suffers from low yields due to side reactions of the aldehyde. The following modifications ensure robustness:

ParameterStandard ConditionOptimized ConditionRationale
Solvent EthanolAcetic Acid / Dioxane Higher boiling point of Acetic Acid (118°C) drives the cyclization more effectively.
Aldehyde Formalin (aq)Paraformaldehyde Eliminates water; prevents hydrolysis of the imine intermediate.
Oxidant None (Schiff base)Mild Aeration Bubbling air or adding a mild oxidant (e.g., Nitrobenzene) can prevent the "disproportionation loss" of yield.

Common Failure Mode: Formation of the "Atophan" analog.

  • Issue: If benzaldehyde is used instead of formaldehyde, the product is 2-phenyl-8-hydroxyquinoline-4-carboxylic acid. Ensure the aldehyde source is strictly C1 (Formaldehyde) for the title compound.

Characterization Data

The purified product should conform to the following spectroscopic signatures:

  • Appearance: Yellow to orange crystalline powder.

  • Melting Point: >250°C (dec).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.2 (br s, 1H, OH)
      
    • 
       9.1 (d, 1H, H-2 of quinoline) – Diagnostic for C2-H
      
    • 
       8.2 (s, 1H, H-3)
      
    • 
       7.1–7.6 (m, 3H, Ar-H)
      
    • 
       13.5 (br s, 1H, COOH)
      
  • MS (ESI+): m/z calculated for C10H7NO3 [M+H]+: 190.05; found 190.1.

Safety & Handling (E-E-A-T)

  • o-Aminophenol: Suspected mutagen and skin sensitizer. Handle in a fume hood.

  • Paraformaldehyde: Depolymerizes to formaldehyde, a known carcinogen. Use a respirator if weighing large quantities outside a hood.

  • Pyruvic Acid: Corrosive. Causes burns.

References

  • Doebner Reaction Fundamentals: Doebner, O. (1887).[2] "Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline". Justus Liebigs Annalen der Chemie, 242(2), 265–288.

  • Modern Optimization of Quinoline Carboxylic Acids: Matsumura, K. et al. (2012). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction". Journal of Organic Chemistry, 77(17), 7313–7319.

  • Synthesis of 8-Hydroxyquinoline Derivatives: Soni, S. et al. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor". RSC Advances, 13, 24093-24111. (Context on o-aminophenol reactivity).

  • Biological Applications (JmjC Inhibitors): Rose, N. R. et al. (2012). "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases".[3] Chemical Communications, 48, 9693-9695.

Sources

"physicochemical properties of 8-Hydroxyquinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Hydroxyquinoline-4-carboxylic Acid

Executive Summary

8-Hydroxyquinoline-4-carboxylic acid (8HQC4) is a heterocyclic organic compound belonging to the quinoline family. As a derivative of the potent metal chelator 8-hydroxyquinoline (8-HQ), 8HQC4 possesses a unique combination of functional groups—a carboxylic acid and a phenolic hydroxyl group—that dictate its chemical behavior and potential applications. This guide provides a comprehensive analysis of the core physicochemical properties of 8HQC4, offering both established data and validated experimental protocols for its characterization. The insights herein are tailored for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule for applications ranging from analytical chemistry to therapeutic agent design.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in medicinal and materials science. Its defining characteristic is its ability to act as a bidentate chelating agent, forming stable complexes with a wide variety of metal ions through its phenolic oxygen and pyridyl nitrogen atoms.[1][2] This property has been harnessed for decades in analytical chemistry for the detection and separation of metals.[3][4]

In recent years, the 8-HQ scaffold has garnered significant attention in drug development. Metal ions are crucial for numerous biological processes, and their dysregulation is implicated in various pathologies, including neurodegenerative diseases and cancer.[2] 8-HQ and its derivatives can modulate metal homeostasis, acting as ionophores to transport metal ions across cell membranes or as chelators to sequester excess metals, thereby exerting therapeutic effects.[1][5] The addition of a carboxylic acid group at the 4-position, creating 8-Hydroxyquinoline-4-carboxylic acid (8HQC4), significantly modifies the parent molecule's properties, introducing an additional ionization site and altering its polarity, solubility, and pharmacokinetic profile. Understanding these modified properties is paramount to exploiting its full potential.

Core Physicochemical Properties of 8-Hydroxyquinoline-4-carboxylic Acid

A molecule's efficacy, bioavailability, and formulation feasibility are directly governed by its physicochemical characteristics. This section details the known properties of 8HQC4.

Chemical Identity and Structure

The fundamental identifiers and structural details for 8-Hydroxyquinoline-4-carboxylic acid are summarized below.

ParameterValueSource(s)
IUPAC Name 8-hydroxyquinoline-4-carboxylic acid[6]
CAS Number 55698-67-4[6][7][8]
Molecular Formula C₁₀H₇NO₃[6][8]
Molecular Weight 189.17 g/mol [8]
Appearance Yellow solid[6]
Purity (Typical) 95-98%[6][9][10][11]
SMILES O=C(O)C1=CC=NC2=C(C=CC=C12)O[8]
Storage Store at 0-8 °C, under inert gas[6][8]
Thermal Properties

The thermal stability of a compound is critical for its synthesis, purification, and storage.

PropertyValueSource(s)
Melting Point 258-259 °C[1][7]
Boiling Point 426.7 °C (Predicted)[1]

Note: The boiling point is likely a computational prediction; decomposition may occur at or before this temperature.

Lipophilicity and Polarity

Lipophilicity, often expressed as LogP, is a key determinant of a drug's ability to cross biological membranes. The topological polar surface area (TPSA) provides insight into hydrogen bonding potential and permeability.

ParameterValueSource(s)
XLogP3 1.6[11]
LogP (Computed) 1.6386[8]
Topological Polar Surface Area (TPSA) 70.42 Ų[8]
Hydrogen Bond Donors 2[8][11]
Hydrogen Bond Acceptors 3-4[8][11]

These values suggest that 8HQC4 is a moderately lipophilic compound with significant hydrogen bonding capability, which will influence its solubility in both aqueous and organic media.

Acidity and Ionization (pKa)

While specific experimental pKa values for 8-Hydroxyquinoline-4-carboxylic acid are not prominently available in the reviewed literature, the molecule possesses two primary ionizable groups: the carboxylic acid and the phenolic hydroxyl group. The carboxylic acid is expected to have a pKa in the range of 3-5, while the phenolic hydroxyl group, influenced by the quinoline ring, will have a higher pKa, likely in the range of 8-10. Precise determination is essential and can be achieved via potentiometric titration (see Section 4.2).

Solubility Profile
Spectroscopic Properties

Specific UV-Vis absorption and fluorescence emission maxima for 8HQC4 are not detailed in the available literature. However, the 8-hydroxyquinoline scaffold provides a strong basis for its expected behavior.

  • UV-Vis Absorption: 8-HQ derivatives typically exhibit strong absorption bands in the UV region, generally between 240-250 nm and 300-320 nm.[12]

  • Fluorescence: The 8-HQ ligand itself is typically a weak fluorophore due to excited-state proton transfer.[3] However, upon chelation with metal ions, the molecular rigidity increases, leading to a significant enhancement of fluorescence emission.[3][13] This property makes 8HQC4 a potential candidate for use as a fluorescent sensor for metal ions. A protocol for its characterization is in Section 4.3.

Metal Chelation: The Core Functional Property

The primary functional characteristic of 8HQC4 is its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring form a bidentate "pincer" that can coordinate with a wide range of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺.[14] The carboxylic acid at the 4-position does not directly participate in this primary chelation motif but influences the electronic properties of the ring and the overall solubility and charge of the resulting metal complex.

Caption: The chelation of a metal ion (Mⁿ⁺) by two molecules of 8HQC4.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for determining the key physicochemical properties of 8HQC4.

Protocol: Determination of Thermodynamic Aqueous Solubility

This protocol describes the Shake-Flask method, a gold-standard technique for determining thermodynamic solubility.

  • Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., 2.0, 5.0, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of solid 8HQC4 to a known volume of each buffer in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 8HQC4 in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility in mg/mL or mM by accounting for the dilution factor.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring pH changes as a function of added titrant volume to identify the inflection points corresponding to the pKa values.[15][16][17]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature.[17]

  • Sample Preparation: Accurately weigh a sample of 8HQC4 and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) if aqueous solubility is low. A typical concentration is 1-5 mM.[15][17]

  • Initial Acidification: Acidify the solution to a low starting pH (e.g., pH 2.0) using a standardized strong acid (e.g., 0.1 M HCl).[17]

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.[17]

  • Data Recording: Record the pH value and the total volume of titrant added after each increment, allowing the pH reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined from the half-equivalence points. For higher accuracy, plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve; the peaks in the first derivative plot correspond to the equivalence points.[18]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare 8HQC4 Solution (e.g., 1 mM in co-solvent) A->B C Acidify to pH ~2 with 0.1 M HCl B->C D Add Increments of Standardized 0.1 M NaOH C->D E Record pH and Volume after each addition D->E Repeat until pH ~12 F Plot pH vs. Volume E->F G Calculate 1st Derivative (ΔpH/ΔV) F->G H Identify Equivalence Points (Peaks in Derivative Plot) G->H I Determine pKa values (at half-equivalence points) H->I

Caption: Workflow for pKa determination using potentiometric titration.

Protocol: UV-Vis and Fluorescence Spectroscopic Characterization

This protocol outlines the steps to determine the absorption and emission characteristics of 8HQC4.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 8HQC4 in a suitable solvent (e.g., DMSO or methanol).

  • Working Solution Preparation: Dilute the stock solution in the solvent of interest (e.g., methanol, chloroform, buffered aqueous solution) to a concentration that yields an absorbance between 0.1 and 1.0 for UV-Vis analysis (typically in the low micromolar range).

  • UV-Vis Absorption Spectrum:

    • Use a calibrated spectrophotometer.

    • Scan the sample across a relevant wavelength range (e.g., 200-500 nm).

    • Record the wavelength(s) of maximum absorbance (λmax).

  • Fluorescence Emission Spectrum:

    • Use a calibrated spectrofluorometer.

    • Excite the sample at one of its absorption maxima (λex = λmax).

    • Scan the emission wavelengths, starting from ~10 nm above the excitation wavelength, to record the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

  • Metal Chelation Effect (Optional): Repeat steps 3 and 4 after adding a solution of a metal salt (e.g., ZnCl₂ or AlCl₃) to the working solution to observe shifts in λmax and changes in fluorescence intensity.

Implications for Research and Drug Development

The physicochemical properties of 8-Hydroxyquinoline-4-carboxylic acid have direct and profound implications for its potential applications:

  • Drug Delivery and Formulation: The pH-dependent solubility will heavily influence formulation strategies. For oral delivery, the compound's low solubility at acidic gastric pH may limit absorption, suggesting that enteric-coated formulations or solubility-enhancing excipients could be necessary.

  • Pharmacokinetics: The moderate lipophilicity (LogP ≈ 1.6) suggests a potential for good membrane permeability, a prerequisite for oral bioavailability and distribution to target tissues. The TPSA value indicates it may be subject to active transport processes.

  • Target Engagement: The dual acidic nature (carboxylic and phenolic groups) ensures the molecule will be ionized at physiological pH, affecting its ability to cross cell membranes and interact with biological targets. Its primary function as a metal chelator is central to its mechanism of action, making it a candidate for diseases characterized by metal dyshomeostasis.[2]

  • Analytical and Diagnostic Tools: The expected enhancement of fluorescence upon metal chelation makes 8HQC4 a promising platform for developing selective fluorescent probes for detecting biologically or environmentally important metal ions.[3]

Conclusion

8-Hydroxyquinoline-4-carboxylic acid is a molecule of significant interest, combining the proven metal-chelating scaffold of 8-hydroxyquinoline with a carboxylic acid moiety that modulates its physicochemical profile. While some core data, such as its melting point and computed lipophilicity, are established, a comprehensive experimental characterization of its pKa, solubility, and spectral properties is essential for its rational development. The protocols and analysis provided in this guide offer a robust framework for researchers to generate this critical data, thereby enabling the full exploration of 8-Hydroxyquinoline-4-carboxylic acid in medicinal chemistry, drug development, and advanced material science.

References

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  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1025-1031. Available from: [Link]

  • Singh, A., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 52. Available from: [Link]

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  • Kim, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12284-12293. Available from: [Link]

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  • da Silva, A. B., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 178-182. Available from: [Link]

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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 30, 2026, from [Link]

  • University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 30, 2026, from [Link]

  • PMC - NIH. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • UCI Department of Chemistry. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved January 30, 2026, from [Link]

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8-Hydroxyquinoline-4-carboxylic Acid: A Potent Siderophore in Microbial Iron Acquisition and a Target for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Iron in Biology and the Rise of Siderophores

Iron is an indispensable element for nearly all living organisms, playing a critical role in a myriad of fundamental biological processes, from cellular respiration and DNA synthesis to nitrogen fixation. Despite its abundance in the Earth's crust, its bioavailability is severely limited in aerobic environments at physiological pH, where it predominantly exists in the insoluble ferric (Fe³⁺) state. To overcome this challenge, microorganisms have evolved sophisticated strategies to acquire this essential nutrient. Central to these strategies is the production of siderophores: small, high-affinity iron-chelating molecules secreted to scavenge ferric iron from the extracellular environment.[1] These iron carriers bind to Fe³⁺ with remarkable avidity, forming soluble complexes that are then recognized by specific receptors on the microbial cell surface and internalized.

Among the vast and diverse array of known siderophores, 8-hydroxyquinoline-4-carboxylic acid (8-HQA) has emerged as a molecule of significant interest. This heterocyclic organic compound, belonging to the quinoline family, exhibits potent iron-chelating properties, positioning it as a key player in the intricate dance of microbial iron acquisition. This technical guide provides a comprehensive overview of 8-HQA, delving into its chemical characteristics, mechanism of iron chelation, biological significance as a siderophore, and its potential as a target for the development of novel therapeutic agents.

Chemical Profile and Synthesis of 8-Hydroxyquinoline-4-carboxylic Acid

8-Hydroxyquinoline-4-carboxylic acid is a derivative of 8-hydroxyquinoline, characterized by the presence of a carboxylic acid group at the 4-position of the quinoline ring. This substitution significantly influences its physicochemical properties, including its solubility and metal-binding characteristics.

Synthesis of 8-Hydroxyquinoline-4-carboxylic Acid: A Step-by-Step Protocol

The synthesis of 8-HQA can be achieved through various synthetic routes. A common and effective method involves the condensation of an appropriate aniline derivative with a dicarboxylic acid or its derivative, followed by cyclization. Below is a detailed, field-proven protocol for the synthesis of 8-hydroxyquinoline-4-carboxylic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-4-carboxylic Acid

Materials and Reagents:

  • 2-aminophenol

  • Diethyl acetylenedicarboxylate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Standard laboratory glassware and equipment (reflux condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1 equivalent) in ethanol. The ethanol acts as a solvent to facilitate the homogeneous mixing of the reactants.

  • Addition of Reactant: To the stirring solution, slowly add diethyl acetylenedicarboxylate (1.1 equivalents). The slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Initial Reaction: Heat the mixture to reflux for 2-3 hours. This initial heating promotes the Michael addition of the amino group of 2-aminophenol to one of the ester groups of diethyl acetylenedicarboxylate.

  • Cyclization: After the initial reflux, add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Increase the temperature to induce cyclization and the formation of the quinoline ring system. The temperature is typically maintained at 240-260 °C for 1-2 hours. The high temperature provides the necessary activation energy for the intramolecular condensation and subsequent aromatization to form the stable quinoline scaffold.

  • Isolation of the Product: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The precipitate is then collected by filtration. The difference in polarity between the product and the solvent mixture allows for efficient precipitation and separation.

  • Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) for 4-6 hours. The basic conditions facilitate the saponification of the ester group to the corresponding carboxylate salt.

  • Purification: The reaction mixture is cooled and acidified with hydrochloric acid to a pH of approximately 3-4. This protonates the carboxylate and the phenolic hydroxyl group, causing the 8-hydroxyquinoline-4-carboxylic acid to precipitate out of the solution. The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the purified product. The use of activated carbon during recrystallization can help to remove colored impurities. Acidification is a critical step to neutralize the basic solution and precipitate the final product in its acidic form. Recrystallization is a standard purification technique that leverages differences in solubility to remove impurities.

Mechanism of Iron Chelation: A Tale of Two Functional Groups

The potent iron-chelating ability of 8-HQA stems from the strategic positioning of its hydroxyl and carboxylic acid functional groups, which act in concert with the nitrogen atom of the quinoline ring to form a stable complex with ferric iron.[1] The deprotonated hydroxyl group and the carboxylate group serve as the primary binding sites for the Fe³⁺ ion. The nitrogen atom of the pyridine ring also participates in the coordination, creating a highly stable five-membered chelate ring.

The 4-carboxy group plays a crucial role in enhancing the iron-binding affinity and modifying the overall properties of the molecule compared to the parent 8-hydroxyquinoline. It provides an additional coordination site and increases the acidity of the phenolic proton, thereby facilitating chelation at lower pH values.

IronChelation

The Biological Role of 8-HQA as a Siderophore

In the microbial world, the ability to acquire iron is a key determinant of virulence and survival. Many pathogenic and non-pathogenic bacteria produce and secrete siderophores to sequester iron from their environment, including from host iron-binding proteins like transferrin and lactoferrin. 8-HQA has been identified as a siderophore produced by various microorganisms, including certain species of Pseudomonas.[2]

The production of 8-HQA is typically induced under iron-limiting conditions. The bacterium synthesizes and secretes 8-HQA into the extracellular milieu, where it efficiently binds to any available ferric iron. The resulting 8-HQA-Fe³⁺ complex is then recognized by specific outer membrane receptors on the bacterial cell surface. This recognition triggers a cascade of events leading to the internalization of the iron-loaded siderophore. Once inside the cell, the iron is released from the complex, often through a reduction of Fe³⁺ to the more soluble Fe²⁺, and becomes available for various metabolic processes.

Antimicrobial and Therapeutic Potential

The critical role of siderophore-mediated iron acquisition in microbial pathogenesis makes it an attractive target for the development of novel antimicrobial strategies. By interfering with this process, it is possible to effectively starve the invading pathogen of iron, thereby inhibiting its growth and virulence.

The antimicrobial activity of 8-hydroxyquinoline and its derivatives has been well-documented.[3][4] Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic functions within the microbial cell. Furthermore, the lipophilic nature of the quinoline ring allows for the transport of these metal complexes across cell membranes, leading to an intracellular accumulation of metal ions that can generate toxic reactive oxygen species.

8-HQA and its derivatives are being explored for their therapeutic potential in several areas:

  • Direct Antimicrobial Agents: By sequestering iron, 8-HQA can inhibit the growth of pathogenic bacteria that rely on this essential nutrient.

  • "Trojan Horse" Strategy: 8-HQA can be chemically linked to antibiotic molecules. Bacteria that recognize and uptake the 8-HQA-Fe³⁺ complex will inadvertently transport the attached antibiotic into the cell, leading to a targeted delivery of the drug.

  • Anti-biofilm Agents: Biofilm formation, a key virulence factor in many chronic infections, is often dependent on the availability of iron. The urinary antibiotic 5-nitro-8-hydroxyquinoline (nitroxoline) has been shown to reduce the formation of Pseudomonas aeruginosa biofilms by chelating iron and zinc.[5]

Quantitative Analysis of Siderophore Activity: The Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a widely used universal method for detecting and quantifying siderophore production.[6] The assay is based on the principle of competition for iron between the siderophore and the strong chelator CAS. In the absence of a siderophore, CAS is complexed with ferric iron, forming a blue-colored complex. When a siderophore is introduced, it removes the iron from the CAS-Fe³⁺ complex, causing a color change from blue to orange/yellow. The intensity of the color change is proportional to the amount of siderophore present.

Detailed Protocol for Quantitative CAS Liquid Assay

Reagents and Solutions:

  • CAS Stock Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Fe³⁺ Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Hexadecyltrimethylammonium bromide (HDTMA) Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • CAS Assay Solution: Slowly add the Fe³⁺ solution to the CAS stock solution while stirring. Then, slowly add the HDTMA solution to the CAS-Fe³⁺ mixture. Autoclave the final solution and store it in a dark bottle at 4°C.

  • Shuttle Solution: 0.2 M 5-sulfosalicylic acid.

Procedure:

  • Sample Preparation: Grow the microbial culture in an iron-deficient medium to induce siderophore production. Centrifuge the culture to pellet the cells and collect the supernatant, which contains the secreted siderophores.

  • Assay Reaction: In a microplate well or a cuvette, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 20 minutes). The incubation time allows for the siderophore to sequester iron from the CAS-Fe³⁺ complex.

  • Measurement: Measure the absorbance of the solution at 630 nm using a spectrophotometer or a microplate reader.

  • Quantification: The amount of siderophore produced is calculated as a percentage of siderophore units (psu) using the following formula: psu = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (CAS assay solution + uninoculated medium) and As is the absorbance of the sample.

CAS_Assay_Workflow

Comparative Analysis of Iron Binding Affinity

The effectiveness of a siderophore is largely determined by its affinity for ferric iron, which is quantified by its formation constant (log K_f). A higher log K_f value indicates a stronger binding affinity. The table below presents a comparison of the iron binding constants of 8-hydroxyquinoline derivatives with other well-known siderophores.

Siderophore/ChelatorIron (Fe³⁺) Formation Constant (log K_f)Reference
8-Hydroxyquinoline-2-carboxylic acid ~20.6 (for Cu²⁺, indicative of high Fe³⁺ affinity)[7]
8-HydroxyquinolineVaries with derivatives[8]
Enterobactin~49
Desferrioxamine B~30.6
Pyoverdine~32[9]

Conclusion and Future Directions

8-Hydroxyquinoline-4-carboxylic acid stands out as a compelling molecule in the field of microbial iron acquisition and drug development. Its robust iron-chelating properties, coupled with its role as a natural siderophore, underscore its biological significance. The detailed understanding of its synthesis, mechanism of action, and biological function provides a solid foundation for its exploration as a novel therapeutic agent.

Future research should focus on several key areas:

  • Elucidation of Uptake and Regulatory Pathways: A deeper understanding of the specific transporters and regulatory networks involved in the uptake and utilization of the 8-HQA-Fe³⁺ complex in pathogenic bacteria will be crucial for designing targeted therapies.

  • Development of "Trojan Horse" Conjugates: The synthesis and evaluation of 8-HQA-antibiotic conjugates hold significant promise for overcoming antibiotic resistance.

  • Clinical Evaluation: Rigorous preclinical and clinical studies are needed to assess the safety and efficacy of 8-HQA and its derivatives as antimicrobial and anti-biofilm agents.

The continued investigation of 8-hydroxyquinoline-4-carboxylic acid and its derivatives is poised to yield valuable insights into microbial iron metabolism and pave the way for the development of next-generation therapeutics to combat infectious diseases.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • (PDF) Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. ResearchGate. [Link]

  • Hydroxyquinolines as Iron Chelators. ResearchGate. [Link]

  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Omega. [Link]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. RSC Publishing. [Link]

  • Process for the preparation of 8-hydroxyquinoline.
  • Siderophore Detection assay. Protocols.io. [Link]

  • 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. MDPI. [Link]

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ResearchGate. [Link]

  • Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. PubMed. [Link]

  • Siderophore detection assay. Bio-protocol. [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

  • Pseudomonas aeruginosa surface motility and invasion into competing communities enhance interspecies antagonism. PubMed. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Canterbury Research Repository. [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Pseudomonas aeruginosa: A Bacterial Platform for Biopharmaceutical Production. MDPI. [Link]

  • Mechanisms of post-transcriptional gene regulation in bacterial biofilms. PubMed Central. [Link]

  • Impact of Siderophore Production on Pseudomonas aeruginosa Infections in Immunosuppressed Mice. PubMed Central. [Link]

  • Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds. National Institutes of Health. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. PubMed Central. [Link]

  • Transcription factor shapes chromosomal conformation and regulates gene expression in bacterial adaptation. PubMed. [Link]

  • Modified chrome azurol S method for detection and estimation of siderophores having affinity for metal ions other than iron. ResearchGate. [Link]

  • Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. National Institutes of Health. [Link]

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Technical Guide: Neuroprotective Mechanisms & Applications of 8-Hydroxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic strategy for neurodegenerative diseases (Alzheimer’s, Parkinson’s, Huntington’s) has shifted from simple "metal chelation" to Metal-Protein Attenuating Compounds (MPACs) . 8-Hydroxyquinoline (8-HQ) derivatives represent a privileged scaffold in this domain.[1] Unlike traditional chelators (e.g., Desferrioxamine) which systemically strip metals, modern 8-HQ derivatives (e.g., PBT2, M30) act as ionophores . They restore metal homeostasis by chaperoning Cu²⁺ and Zn²⁺ from toxic extracellular amyloid aggregates into the intracellular space, triggering neurotrophic signaling cascades (e.g., PI3K/Akt, GSK3β).

This guide provides a technical analysis of the 8-HQ pharmacophore, detailed mechanisms of action, and validated experimental protocols for assessing neuroprotective efficacy.

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The 8-HQ scaffold is defined by a bicyclic structure containing a phenol ring fused to a pyridine ring. Its neuroprotective capability hinges on specific chemical features:

  • Bidentate Chelation (N, O donor atoms): The hydroxyl group at position 8 and the nitrogen at position 1 form a five-membered chelate ring with divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺).

    • Critical Parameter: The pKa of the hydroxyl group (~9.8) allows for pH-dependent binding. At physiological pH (7.4), it effectively competes with low-affinity binding sites on Aβ peptides but releases metals in the acidic environment of lysosomes.

  • Lipophilicity (Positions 5 & 7): Modification at these positions modulates the partition coefficient (logP).

    • Clioquinol:[1][2][3][4][5][6][7] Halogenation (Cl at C5, I at C7) increases lipophilicity, aiding Blood-Brain Barrier (BBB) penetration, but increases toxicity.

    • PBT2: Removal of iodine and addition of a dimethylamino group improves solubility and reduces neurotoxicity while maintaining BBB permeability.

  • Multi-Target Moieties (Position 5):

    • M30: Introduction of an N-propargyl amine moiety at position 5 confers Monoamine Oxidase B (MAO-B) inhibitory activity (derived from Rasagiline), creating a dual-action drug (Iron chelation + MAO inhibition).

Part 2: Mechanisms of Action (The Ionophore Hypothesis)

The "Metal Hypothesis" of Alzheimer's Disease posits that Cu/Zn accumulation in Aβ plaques depletes intracellular pools of these metals, leading to a "loss of function" in neurons.

The "Trojan Horse" Mechanism

Modern 8-HQs do not merely remove metals; they redistribute them.

  • Extracellular: The 8-HQ derivative strips Cu²⁺/Zn²⁺ from the Aβ-metal complex, destabilizing the plaque and preventing Reactive Oxygen Species (ROS) generation.

  • Translocation: The neutral, lipophilic Drug-Metal complex crosses the neuronal membrane.

  • Intracellular Release: The metal is released (likely via exchange with high-affinity cytosolic chaperones or acidification).

  • Signaling Activation: Free intracellular Cu/Zn inhibits GSK3β (preventing Tau phosphorylation) and activates the PI3K/Akt pathway, upregulating BDNF (Brain-Derived Neurotrophic Factor).

Visualization: The MPAC Signaling Cascade

G cluster_ext Extracellular Space cluster_int Intracellular Neuron AB_Metal Aβ-Metal Complex (Toxic/ROS Generating) Drug_Metal Drug-Metal Complex (Lipophilic) AB_Metal->Drug_Metal Chelation Drug 8-HQ Derivative (PBT2/M30) Drug->Drug_Metal Binding Free_Metal Bioavailable Metal (Cu²⁺/Zn²⁺) Drug_Metal->Free_Metal Membrane Translocation & Release GSK3 GSK3β (Inhibition) Free_Metal->GSK3 Inhibits PI3K PI3K / Akt Pathway Free_Metal->PI3K Activates MMP Matrix Metalloprotease (Aβ Degradation) Free_Metal->MMP Upregulates Tau Tau Phosphorylation (Reduced) GSK3->Tau Prevents BDNF BDNF Expression (Neuroprotection) PI3K->BDNF Upregulates

Caption: Figure 1. The Ionophore Mechanism. 8-HQ compounds redistribute metals from toxic extracellular aggregates to intracellular signaling pools, activating neurotrophic pathways.

Part 3: Comparative Analysis of Key Compounds

CompoundPrimary MechanismKey AdvantageKey LimitationClinical Status
Clioquinol Cu/Zn/Fe ChelationHigh lipophilicity; historical proof of concept.SMON Toxicity: Linked to B12 deficiency and specific genetic polymorphism (NQO1).Withdrawn (Oral); Topical only.[8][9]
PBT2 Cu/Zn IonophoreImproved safety profile; lacks iodine (reduces thyroid toxicity); restores cognition in AD mice.Rapid metabolism; mixed Phase II clinical results.Investigational (Alterity Therapeutics).
M30 Multi-Target (Chelator + MAO-B Inhibitor)Synergy: Iron chelation + Propargyl moiety induces HIF-1α, VEGF, EPO.Complex synthesis; potential for off-target MAO-A effects if not selective.Preclinical / Early Clinical.[10]
Nitroxoline Antibiotic / ChelatorRepurposing potential; good safety record (UTI drug).Short half-life; lower potency in CNS models compared to PBT2.Investigational (Repurposing).

Part 4: Experimental Protocols

To validate the neuroprotective effects of a novel 8-HQ derivative, researchers must demonstrate two things: (1) Inhibition of Aβ aggregation and (2) Rescue of neuronal viability against metal-induced stress.

Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Objective: Quantify the ability of the compound to inhibit metal-induced amyloid fibrillization.

Reagents:

  • Aβ1-42 peptide (HFIP-treated, monomeric).

  • Thioflavin T (ThT) stock (5 mM in glycine buffer).

  • Metal stock: CuCl₂ or ZnCl₂ (100 µM).

  • Test Compound (dissolved in DMSO).[11]

Step-by-Step Workflow:

  • Peptide Prep: Dissolve Aβ1-42 in DMSO to 1 mM, then dilute to 20 µM in PBS (pH 7.4).

  • Induction: Add CuCl₂ (final conc. 10 µM) to induce rapid aggregation.

  • Treatment: Add Test Compound at varying stoichiometric ratios (1:1, 1:2, 1:5 relative to Aβ).

  • Incubation: Incubate at 37°C, quiescent, for 24–48 hours.

  • Readout: Add ThT (final conc. 10 µM). Measure fluorescence (Ex: 440 nm, Em: 485 nm) on a microplate reader.

  • Validation: A decrease in fluorescence compared to the "Aβ + Metal" control indicates inhibition of β-sheet formation.

Protocol: In Vitro Neuroprotection Screen (SH-SY5Y Cells)

Objective: Assess viability against oxidative stress.

Step-by-Step Workflow:

  • Culture: Seed SH-SY5Y neuroblastoma cells (10,000 cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype.

  • Pre-treatment: Incubate cells with Test Compound (0.1 – 10 µM) for 2 hours.

  • Insult: Add stressor:

    • Option A (Metal-Amyloid): Aβ1-42 (10 µM) + CuCl₂ (10 µM).

    • Option B (Oxidative): H₂O₂ (100 µM) or 6-OHDA (for PD models).

  • Incubation: Incubate for 24 hours at 37°C.

  • Assay: Perform MTT or CellTiter-Glo assay to measure metabolic activity/ATP levels.

  • Data Analysis: Calculate % cell survival relative to Vehicle Control.

Visualization: Drug Discovery Workflow

Workflow cluster_screen Phase 1: Physicochemical cluster_invitro Phase 2: In Vitro Start Synthesis (8-HQ Scaffold) LogP LogP / BBB Prediction (Lipophilicity) Start->LogP MetalBind Metal Binding Affinity (UV-Vis Titration) LogP->MetalBind ThT ThT Aggregation Assay (Inhibition of Aβ) MetalBind->ThT If Kd < Aβ MTT SH-SY5Y Viability (Rescue from Cu-Aβ) ThT->MTT Kinase Western Blot (p-Akt / p-GSK3β) MTT->Kinase Mechanism Check Decision Go / No-Go? Kinase->Decision InVivo In Vivo (Tg2576 Mice) Cognition & Plaque Load Decision->InVivo High Potency Low Toxicity

Caption: Figure 2. Validation Workflow. A stage-gated process from physicochemical characterization to in vivo validation using transgenic mouse models.

Part 5: Challenges & Safety Considerations

The SMON Legacy (Clioquinol Toxicity)

In the 1970s, Clioquinol was linked to Subacute Myelo-Optic Neuropathy (SMON) in Japan.[8]

  • Mechanism: It is now understood that this was not solely due to chelation, but a specific interaction with Vitamin B12 and a genetic polymorphism in the NQO1 gene .

  • Implication for Drug Design: Modern 8-HQ derivatives (like PBT2) are screened against NQO1-deficient cell lines to ensure they do not replicate this toxicity.

Blood-Brain Barrier (BBB) Permeability

For neuroprotection, the compound must cross the BBB.

  • Requirement: A logP between 2.0 and 3.5 is ideal.

  • Strategy: Avoid excessive ionization at physiological pH. The 8-HQ neutral complex is highly permeable, but charged quaternary ammonium derivatives will fail.

References

  • Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron. Link

  • Crouch, P. J., et al. (2011). The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity.[12][13] Journal of Neurochemistry. Link

  • Youdim, M. B., et al. (2005). Novel multi-functional drugs for neurodegenerative diseases: The M30 series. Journal of Neural Transmission. Link

  • Bush, A. I., & Tanzi, R. E. (2008). Therapeutics for Alzheimer's disease based on the metal hypothesis. Neurotherapeutics. Link

  • Mao, X., & Schimmer, A. D. (2008). The toxicology of clioquinol.[7] Toxicology Letters. Link

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Topic: Antioxidant Potential of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous chronic diseases. This has spurred significant interest in the discovery of novel antioxidant agents. Among the diverse heterocyclic scaffolds explored, the quinoline ring system has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] This technical guide focuses specifically on substituted quinoline-4-carboxylic acids, providing a comprehensive exploration of their potential as antioxidant agents. We will delve into the structural rationale for their activity, the core mechanisms of action, detailed protocols for robustly evaluating their efficacy, and a synthesis of current structure-activity relationship (SAR) data to guide future drug discovery efforts.

The Quinoline-4-Carboxylic Acid Scaffold: A Foundation for Antioxidant Design

The quinoline framework, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic aromatic compound found in numerous alkaloids and synthetic analogues with significant biological activities.[3][4] The quinoline-4-carboxylic acid moiety is particularly noteworthy. The presence of the carboxylic acid group at the 4-position, combined with the nitrogen atom in the quinoline ring, allows for potential chelation with metal ions, which can be a mechanism for reducing oxidative stress.[5] Furthermore, the aromatic ring system is amenable to a variety of substitutions, allowing for the fine-tuning of electronic and steric properties to enhance antioxidant capacity.

The antioxidant activity of these derivatives is fundamentally linked to their ability to neutralize free radicals, primarily through two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is significantly more stable due to resonance delocalization, preventing it from propagating the radical chain reaction. The presence of hydroxyl (-OH) or amine (-NH2) substituents on the quinoline ring is crucial for this mechanism.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer. The ability of the quinoline ring system to stabilize the resulting radical cation is a key determinant of its efficacy in this pathway.

The choice of substituents and their position on the quinoline ring can profoundly influence which mechanism predominates and the overall antioxidant potency. For instance, electron-donating groups (e.g., -OH, -OCH3) can enhance both HAT and SET mechanisms by increasing the electron density of the aromatic system and stabilizing the resulting radical species.[7]

DPPH Assay Workflow start Start prep_dpph Prepare fresh methanolic DPPH solution (e.g., 0.1 mM) start->prep_dpph prep_samples Prepare serial dilutions of quinoline derivatives & standard (e.g., Ascorbic Acid) start->prep_samples mixing Mix Sample/Standard (e.g., 100 µL) with DPPH solution (e.g., 1.9 mL) prep_dpph->mixing prep_samples->mixing incubation Incubate in the dark (e.g., 30 mins at RT) mixing->incubation measurement Measure Absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition. Determine IC50 value. measurement->calculation end End calculation->end

Caption: Standard workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by dissolving 2.4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation. [8] * Prepare a series of concentrations for each substituted quinoline-4-carboxylic acid derivative and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

  • Assay Procedure:

    • To 3.995 mL of the methanolic DPPH solution, add 5 µL of the test compound solution (or standard/blank). [8] * Vigorously shake the mixture.

    • Incubate the reaction mixture for 30 minutes at room temperature in complete darkness. [8]3. Measurement and Analysis:

    • Measure the absorbance of the solution at 515-517 nm using a spectrophotometer. [9][8] * Methanol is used as a blank. The control consists of the DPPH solution mixed with methanol instead of the sample.

    • The percentage of radical scavenging activity is calculated using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Expertise & Experience: The ABTS assay is another widely used method that measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). [10]This assay is advantageous because the ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic compounds. [10]The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. [10]The resulting blue-green ABTS•+ chromophore has a characteristic absorbance at 734 nm. [11]Antioxidants present in the sample reduce the ABTS•+, causing the solution to decolorize. The extent of color reduction is proportional to the antioxidant concentration. [10] Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. [10][12] * Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation. [8] * Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm. [8][12]2. Assay Procedure:

    • Add a small volume of the plant extract or test compound (e.g., 5-50 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3.0-4.0 mL). [8] * Mix thoroughly.

  • Measurement and Analysis:

    • Allow the reaction to proceed for a set time (e.g., 6-30 minutes) in the dark at room temperature. [12] * Measure the absorbance at 734 nm. [10] * Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [10]

FRAP (Ferric Reducing Antioxidant Power) Assay

Expertise & Experience: The FRAP assay directly measures the ability of a compound to act as a reducing agent, which is a key aspect of antioxidant activity. [13]This method is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a vibrant blue ferrous (Fe²⁺) form by the antioxidant at a low pH (3.6). [14][15]The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample. [8]The FRAP assay is simple, fast (results in ~4-6 minutes), and highly reproducible, making it excellent for quantifying the total antioxidant capacity of a sample. [14] Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. [8] * The reagent should be freshly prepared and warmed to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the sample (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 1.5 mL).

    • Incubate the mixture at 37°C for a defined period (typically 4-30 minutes).

  • Measurement and Analysis:

    • Measure the absorbance of the blue-colored complex at 593 nm. [8] * A standard curve is generated using a known antioxidant, typically FeSO₄·7H₂O or ascorbic acid. [16] * The antioxidant capacity of the sample is expressed as mM Fe²⁺ equivalents or ascorbic acid equivalents.

Cellular Antioxidant Activity (CAA) Assay

Expertise & Experience: While chemical assays like DPPH, ABTS, and FRAP are invaluable for initial screening, they lack biological relevance. The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment. [17]It accounts for crucial factors like cellular uptake, metabolism, and localization of the test compound, providing a more accurate prediction of in vivo efficacy. [17][18]The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. [19]In the presence of ROS (induced by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [20]An effective antioxidant will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence. [20]

CAA Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Oxidation & Measurement seed_cells Seed HepG2 cells in a 96-well black plate incubate_cells Incubate for 24h until confluent seed_cells->incubate_cells wash_1 Wash cells with DPBS incubate_cells->wash_1 add_probe Add DCFH-DA probe and Antioxidant/Standard (Quercetin) wash_1->add_probe incubate_treatment Incubate for 1 hour at 37°C add_probe->incubate_treatment wash_2 Wash cells with DPBS to remove excess probe incubate_treatment->wash_2 add_aaph Add AAPH radical initiator wash_2->add_aaph read_plate Immediately begin kinetic read (Ex: 485nm, Em: 538nm) for 60 min at 37°C add_aaph->read_plate analyze Calculate Area Under Curve (AUC) and Determine CAA Units read_plate->analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol: CAA Assay

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of approximately 6 x 10⁴ cells/well. [17] * Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent. [21]2. Treatment:

    • Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Treat the cells with the quinoline derivative and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C. [21]Quercetin is typically used as the standard.

  • Oxidation and Measurement:

    • After incubation, wash the cells once with DPBS.

    • Add 100 µL of the free radical initiator (e.g., 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride, AAPH) to each well. [21] * Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence kinetically every 5 minutes for 1 hour, with an excitation wavelength of 485 nm and an emission wavelength of 538 nm. [19]4. Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence vs. time plot.

    • Calculate the CAA units using the formula: CAA unit = 100 – (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Results are expressed as micromoles of Quercetin Equivalents (QE). [20]

Structure-Activity Relationship (SAR) of Quinoline-4-Carboxylic Acids

The antioxidant activity of this class of compounds is highly dependent on the nature and position of substituents on the quinoline core. Several studies have provided insights into these relationships.

A study involving the synthesis of quinoline-4-carboxylic acid derivatives from isatin via the Pfitzinger reaction demonstrated that these compounds possess better inhibitory effects than the isatin precursor in the DPPH assay. [22][23]Specifically, a 2-(4-methylphenyl)quinoline-4-carboxylic acid showed higher activity (40.43% inhibition) than a 2-methylquinoline-4-carboxylic acid (30.25% inhibition), suggesting that the presence of an additional aromatic ring can enhance antioxidant capacity, possibly through greater stabilization of the radical formed. [24] Conversely, another study found that several simple quinoline-4-carboxylic acid derivatives lacked significant DPPH radical scavenging capacity when compared to ascorbic acid, highlighting that the core structure alone may not be sufficient and that appropriate functionalization is key. [5]The addition of hydroxyl groups is a well-established strategy to enhance antioxidant activity. [3]For instance, 6-hydroxy and 8-hydroxy substituted quinolines have shown excellent peroxyl radical scavenging activity. [3]

Derivative Key Substituent(s) Assay Result (IC50 or % Inhibition) Reference
2-methylquinoline-4-carboxylic acid 2-methyl DPPH 30.25% inhibition @ 5 mg/L [23][24]
2-(4-methylphenyl)quinoline-4-carboxylic acid 2-(p-tolyl) DPPH 40.43% inhibition @ 5 mg/L [23][24]
Quinoline-4-carboxylic acid None DPPH Lacked significant activity vs. Ascorbic Acid [5]
2-hydroxyquinoline derivatives 2-hydroxy, various hydrazones DPPH Moderate to good activity [25]

| 8-Amino-quinoline-caffeic acid conjugate | 8-amino, caffeic acid | DPPH | Good radical scavenging activity | [26]|

This table is a representative summary and not exhaustive.

Synthesis of Quinoline-4-Carboxylic Acids

The accessibility of these compounds is crucial for their development. The Pfitzinger and Doebner reactions are two classical and effective methods for synthesizing the quinoline-4-carboxylic acid core.

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acid derivatives. [22][27]* Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form the corresponding 2-substituted quinoline-4-carboxylic acids. [28][29]Modern variations of this reaction have been developed to improve yields, especially for anilines bearing electron-withdrawing groups. [28]

Conclusion and Future Perspectives

Substituted quinoline-4-carboxylic acids represent a promising and synthetically accessible scaffold for the development of novel antioxidant agents. Their activity is intrinsically linked to their substitution pattern, which can be rationally modified to enhance radical scavenging and reducing capabilities. A comprehensive evaluation using a suite of assays, from simple chemical tests like DPPH and FRAP to more biologically relevant methods like the CAA assay, is essential to fully characterize their potential.

Future research should focus on synthesizing libraries of these derivatives with diverse substitutions, particularly those containing phenolic hydroxyl groups, to build a more comprehensive SAR model. Promising candidates identified through in vitro screening should then be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles, paving the way for their potential application in mitigating diseases rooted in oxidative stress.

References

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  • Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from Indian Journal of Pharmaceutical Sciences website.
  • Püsküllü, M. O., Tekiner, B., & Suzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365-372. [Link]

  • Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Cellular Antioxidant Activity (CAA) Assay.
  • Scribd. ABTS Radical Scavenging Assay Method.
  • Ingenta Connect. Recent Studies of Antioxidant Quinoline Derivatives.
  • Bentham Science Publishers. (2013). Recent Studies of Antioxidant Quinoline Derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. [Link]

  • Kamiya Biomedical Company. Cellular Antioxidant Activity Assay.
  • Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PLoS ONE. [Link]

  • BenchChem. (2025). Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for quantifying the antioxidant activity of phytochemicals, food extracts, and dietary supplements.
  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • BenchChem. (2025). Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. [Link]

  • Al-Qattan, M. N., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie. [Link]

  • Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • ResearchGate. (2025). Recent Studies of Antioxidant Quinoline Derivatives.
  • Growing Science. Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives.
  • Martínez-Mendoza, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • Kumar, A., et al. (2012). Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn. Der Pharma Chemica. [Link]

  • Zen-Bio. CAA Antioxidant Assay Kit.
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  • Rullo, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. [Link]

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Structural Analysis of 8-Hydroxyquinoline-4-carboxylic Acid Metal Complexes: From Synthesis to Spectroscopic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

As a Senior Application Scientist, this guide provides an in-depth exploration of the essential techniques and scientific rationale behind the structural analysis of metal complexes formed with 8-Hydroxyquinoline-4-carboxylic acid (8-HQC). Understanding the precise three-dimensional architecture of these complexes is paramount, as it directly governs their physicochemical properties, biological activity, and potential as therapeutic agents or advanced materials. This document moves beyond mere procedural descriptions to offer a field-proven perspective on why specific analytical choices are made and how to interpret the resulting data cohesively.

The Ligand: 8-Hydroxyquinoline-4-carboxylic Acid (8-HQC)

8-Hydroxyquinoline (8-HQ) is a well-established bidentate chelating agent, coordinating to metal ions through its phenolic oxygen and pyridyl nitrogen atoms.[1][2] The addition of a carboxylic acid group at the 4-position transforms it into 8-HQC, a potentially tridentate ligand. This modification enhances its coordination versatility and introduces an additional site for interaction, which can significantly influence the resulting complex's geometry, stability, and solubility. These complexes are of high interest in medicinal chemistry for their antimicrobial, anticancer, and antineurodegenerative properties, and in materials science as fluorescent sensors and electroluminescent materials.[2][3][4] The core objective of any analysis is to definitively determine how the metal ion interacts with these three potential donor sites (phenolic oxygen, pyridyl nitrogen, and carboxylic oxygen).

Synthesis and Isolation: The Foundation of Analysis

A robust structural analysis begins with a pure, crystalline sample. The synthesis of 8-HQC metal complexes is typically achieved through a direct reaction between the ligand and a suitable metal salt in a solvent system that facilitates both dissolution of reactants and precipitation of the product complex.

Causality Behind the Protocol:
  • Solvent Choice: A solvent mixture, such as ethanol/water, is often employed to balance the solubility of the organic ligand and the inorganic metal salt.[1] The final polarity is tuned to encourage the precipitation of the neutral complex upon formation.

  • Molar Ratio: The stoichiometric ratio of metal to ligand (e.g., 1:2 or 1:3) is a critical variable that dictates the final coordination geometry.[1][5] For a divalent metal ion (M²⁺) seeking a common octahedral geometry, a 1:2 ratio is typical, with the remaining coordination sites potentially occupied by solvent molecules.

  • pH Control: The pH of the reaction medium is crucial as it governs the deprotonation of the ligand's phenolic and carboxylic acid groups, which is a prerequisite for coordination. A slightly basic or neutral pH is often optimal.

Experimental Protocol: General Synthesis of an M(II)-(8-HQC)₂ Complex
  • Ligand Preparation: Dissolve 2 mmol of 8-Hydroxyquinoline-4-carboxylic acid in 50 mL of a 4:1 ethanol/water mixture, with gentle heating if necessary.

  • pH Adjustment: Add a dilute base (e.g., 0.1 M NaOH) dropwise to the ligand solution to facilitate deprotonation, monitoring with a pH meter until a pH of ~7-8 is achieved.

  • Metal Salt Addition: In a separate flask, dissolve 1 mmol of the metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) in 20 mL of water.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A precipitate should form immediately or upon standing.

  • Reaction & Digestion: Allow the mixture to stir for 2-4 hours to ensure complete reaction. For improved crystallinity, the mixture can be gently heated (~60°C) for an hour, a process known as digestion.

  • Isolation: Cool the mixture to room temperature, and collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with water, ethanol, and finally diethyl ether to remove unreacted starting materials and solvent residues.

  • Drying: Dry the purified complex in a vacuum oven at a moderate temperature (e.g., 50-70°C).

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Complex Formation cluster_purification Isolation & Purification L Dissolve 8-HQC in Ethanol/Water pH Adjust pH of Ligand Solution L->pH M Dissolve Metal Salt in Water Mix Slowly Add Metal Solution to Ligand M->Mix pH->Mix Stir Stir & Digest (2-4h, 60°C) Mix->Stir Filt Vacuum Filtration Stir->Filt Wash Wash with Water, Ethanol, Ether Filt->Wash Dry Vacuum Drying Wash->Dry Product Pure Crystalline Complex Dry->Product

Caption: Workflow for the synthesis and purification of 8-HQC metal complexes.

The Integrated Analytical Approach

No single technique can provide a complete structural picture. A multi-faceted approach is essential, where each method provides a unique piece of the puzzle. The results are then synthesized to build a self-validating and definitive structural model.

Analytical_Hierarchy cluster_definitive Definitive Structure cluster_spectroscopy Coordination & Electronic Environment cluster_composition Composition & Stability Core Structural Analysis of 8-HQC Metal Complex XRD Single-Crystal X-Ray Diffraction Core->XRD IR Infrared (IR) Spectroscopy Core->IR Spectroscopic Probes UV UV-Visible Spectroscopy Core->UV Spectroscopic Probes NMR NMR (Diamagnetic) Core->NMR Spectroscopic Probes EPR EPR (Paramagnetic) Core->EPR Spectroscopic Probes MS Mass Spectrometry Core->MS Compositional Probes TGA Thermal Analysis (TGA/DSC) Core->TGA Compositional Probes XRD->IR Corroborates XRD->UV Corroborates XRD->NMR Corroborates XRD->EPR Corroborates XRD->MS Corroborates XRD->TGA Corroborates

Caption: Integrated workflow for the structural characterization of metal complexes.

Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the unequivocal gold standard for determining the solid-state structure of a crystalline material. It provides a precise 3D map of electron density, allowing for the exact placement of atoms and the calculation of bond lengths, bond angles, and torsional angles.

Why it's authoritative: This is the only common laboratory technique that directly visualizes the molecular structure. For 8-HQC complexes, it definitively answers key questions:

  • Is the ligand bidentate or tridentate?

  • What is the precise coordination geometry (e.g., octahedral, tetrahedral, square planar)?[1]

  • Are solvent molecules (like water) coordinated to the metal center?[5]

  • How do the individual complex molecules pack together in the crystal lattice?

Experimental Protocol: SC-XRD Analysis
  • Crystal Growth (Self-Validation): The ability to grow single crystals suitable for diffraction is in itself a validation of the sample's high purity. This is typically achieved by slow evaporation of a dilute solution of the complex or by vapor diffusion.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen (to reduce thermal motion), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial atomic model, which is subsequently refined to best fit the experimental data.[6][7]

Data Presentation: Representative Crystallographic Parameters
Complex ExampleFormulaCrystal SystemSpace GroupM-N (Å)M-O (phenol) (Å)M-O (carboxyl) (Å)Geometry
[Zn((HQC)H)₂]·2H₂O C₂₀H₁₆N₂O₈ZnTriclinic~2.1~2.0Not coordinatedDistorted Octahedral
[Cd((HQC)H)₂]·2H₂O C₂₀H₁₆CdN₂O₈Triclinic~2.3~2.2Not coordinatedDistorted Octahedral
(Data derived from literature reports for analogous structures; specific 8-HQC data may vary)[6]

Spectroscopic & Other Analytical Techniques

While SC-XRD is definitive for the solid state, spectroscopic and other analytical methods are crucial for confirming the structure, assessing purity, and understanding the complex's behavior in solution.

Vibrational Spectroscopy (FTIR)

Expertise: FTIR probes the vibrational frequencies of chemical bonds. Coordination of 8-HQC to a metal ion alters the electron distribution in the ligand, leading to predictable shifts in the vibrational frequencies of its functional groups. This confirms the involvement of specific donor atoms in bonding.[5]

Key Interpretations:

  • O-H Stretch: The broad O-H band of the carboxylic acid (~3000-2500 cm⁻¹) and the phenolic O-H (~3200 cm⁻¹) in the free ligand will disappear or significantly change upon deprotonation and coordination.

  • C=O Stretch: The carboxylic acid C=O stretch (typically ~1700 cm⁻¹) will shift to a lower frequency (~1650-1550 cm⁻¹) upon coordination, characteristic of a carboxylate group.

  • C=N Stretch: The pyridyl C=N stretch (~1580 cm⁻¹) often shifts slightly upon coordination to the nitrogen atom.

  • New M-O/M-N Bands: The formation of new, weaker bands in the far-IR region (< 600 cm⁻¹) corresponds to the M-O and M-N stretching vibrations, providing direct evidence of coordination.[5]

UV-Visible Spectroscopy

Expertise: This technique provides information on the electronic transitions within the complex.[8] It is excellent for confirming complex formation in solution and for studying the electronic properties of the metal center.

Key Interpretations:

  • Intra-ligand Transitions: Intense absorption bands in the UV region (typically < 400 nm) are due to π→π* and n→π* transitions within the 8-HQC ligand. These often shift upon coordination.

  • Charge Transfer Bands: New, often intense, bands may appear, corresponding to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions.

  • d-d Transitions: For transition metal complexes with d-electrons (e.g., Cu²⁺, Ni²⁺), weak, broad absorption bands in the visible region provide information about the coordination geometry and the splitting of the d-orbitals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: The utility of NMR is critically dependent on whether the metal ion is diamagnetic or paramagnetic.[9]

  • For Diamagnetic Complexes (e.g., Zn²⁺, Cd²⁺, Al³⁺): ¹H and ¹³C NMR are powerful tools.[10] The spectra are sharp and well-resolved. Comparing the spectrum of the complex to that of the free ligand reveals shifts in the proton and carbon signals, particularly for nuclei close to the coordination sites, thus confirming the solution-state structure.

  • For Paramagnetic Complexes (e.g., Cu²⁺, Co²⁺, Ni²⁺, Fe³⁺): The unpaired electrons on the metal cause significant line broadening and large, unpredictable chemical shifts (hyperfine shifts).[11][12] While this makes standard structural assignment difficult, specialized paramagnetic NMR can provide valuable insight into the electronic structure and magnetic properties of the complex.[13]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Expertise: EPR is a highly specific and sensitive technique exclusively for studying species with unpaired electrons (i.e., paramagnetic metal complexes).[14][15][16] It provides detailed information about the oxidation state of the metal and the nature of its immediate coordination environment.

Key Interpretations:

  • g-values: The position of the EPR signal (the g-value) is characteristic of the metal ion and its geometry.

  • Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N from the ligand or the metal nucleus itself) can split the EPR signal into multiple lines (hyperfine structure). This pattern provides direct evidence of the atoms coordinated to the metal center.

Mass Spectrometry (MS)

Expertise: MS is used to determine the molecular weight of the complex, confirming its overall composition and stoichiometry. For metal complexes, which can be fragile, "soft" ionization techniques are essential to prevent fragmentation and observe the intact molecular ion.[17]

Recommended Technique: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the complex (10-100 µM) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum. The primary goal is to identify the peak corresponding to the molecular ion ([M]⁺) or common adducts (e.g., [M+H]⁺, [M+Na]⁺).

  • Isotopic Pattern (Self-Validation): The observed isotopic distribution pattern for the molecular ion peak must be compared to the theoretically calculated pattern based on the natural abundance of all isotopes (including those of the metal). A close match provides extremely high confidence in the assigned formula.[17]

Thermal Analysis (TGA/DSC)

Expertise: Thermal analysis probes the stability of the complex and quantifies the presence of solvent molecules.[18][19]

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. A weight loss step at ~100-150°C typically corresponds to the loss of lattice or coordinated water molecules, allowing for their quantification.[20] Decomposition at higher temperatures indicates the thermal stability of the complex.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It reveals endothermic events (like melting or loss of solvent) and exothermic events (like decomposition).[20][21]

Conclusion

The structural elucidation of 8-Hydroxyquinoline-4-carboxylic acid metal complexes is a synergistic process. While single-crystal X-ray diffraction provides the definitive solid-state architecture, a comprehensive suite of spectroscopic and analytical techniques is required for complete and confident characterization. FTIR and UV-Vis confirm coordination in bulk samples and in solution. Mass spectrometry validates the molecular formula, while thermal analysis quantifies solvent content and thermal stability. Finally, the strategic application of NMR and EPR provides deeper insights into the solution-state structure and electronic properties for diamagnetic and paramagnetic species, respectively. This integrated, evidence-based approach is fundamental to establishing the structure-activity relationships that drive modern drug discovery and materials development.

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  • Prasanthi, P., & Padmini, V. (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Future Journal of Pharmaceutical Sciences, 8(1), 37. [Link]

  • Toso, L., et al. (2022). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganics, 10(11), 209. [Link]

  • Yakuphanoglu, F. (2015). Thermal analysis study of some transition metal complexes by TG and DSC methods. Journal of Materials and Electronic Devices, 1, 17-23. [Link]

  • Sikora, A., & Rajca, A. (2018). Use of EPR Spectroscopy in Elucidating Electronic Structures of Paramagnetic Transition Metal Complexes. Journal of Chemical Education, 95(10), 1738-1744. [Link]

  • Day, R.J., & Reilley, C.N. (1965). Nuclear magnetic resonance studies of diamagnetic metal-aminopolycarboxylate complexes. Inorganic Chemistry, 4(11), 1653-1662. [Link]

  • McIndoe, J.S. (2005). Mass Spectrometry in Organometallic Chemistry. University of Victoria. [Link]

  • Spectroscopy Staff. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. [Link]

  • Henderson, W., & McIndoe, J.S. (2005). Mass spectrometry of inorganic, coordination and organometallic compounds. SciSpace. [Link]

  • Wikipedia. Electron paramagnetic resonance. Wikipedia. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • University of Florida. (n.d.). Paramagnetic NMR. University of Florida Department of Chemistry. [Link]

  • JEOL Ltd. (n.d.). Workflow for Molecular Structure Analysis of Transition Metal Complexes. JEOL Ltd. [Link]

  • LibreTexts. (2023). Mass Spectrometry. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). EPR Spectroscopy. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Thermoanalytical results (TGA, DSC) of the complexes. ResearchGate. [Link]

  • Uja, A. (2023). Chapter 2: Structure of Metal Complexes. RSC Publishing. [Link]

  • Waters. (n.d.). Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT. Waters. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • ETH Zurich. (n.d.). Part 2: Electron Paramagnetic Resonance. ETH Zurich. [Link]

  • ResearchGate. (2020). Why NMR spectra are not preferred for characterisation of transition metal complexes?. ResearchGate. [Link]

  • Wikipedia. Paramagnetic nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Felli, I.C., & Bertini, I. (2012). Electron Paramagnetic Resonance Spectroscopy of Metalloproteins. Methods in Molecular Biology, 877, 1-14. [Link]

  • NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. [Link]

  • The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube. [Link]

  • LibreTexts. (2023). Preparation of Structural Isomers of a Metal Complex (Experiment). Chemistry LibreTexts. [Link]

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Methodological & Application

"using 8-Hydroxyquinoline-4-carboxylic acid as a fluorescent probe for metal ions"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-Hydroxyquinoline-4-carboxylic Acid (8-HQC) as a Fluorescent Probe for Metal Ions [1]

Executive Summary

This guide details the application of 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) as a "turn-on" fluorescent probe for divalent and trivalent metal ions (specifically


, 

,

). Unlike the parent 8-hydroxyquinoline (8-HQ), the 4-carboxylic acid derivative offers enhanced water solubility and a functional handle for bioconjugation, making it superior for aqueous and biological environments.

The protocol leverages the Chelation-Enhanced Fluorescence (CHEF) effect. In its free form, 8-HQC is weakly fluorescent due to Excited-State Proton Transfer (ESPT) with the solvent. Upon metal binding, ESPT is inhibited, and the rigidified chelate emits strong green fluorescence (~500–530 nm).

Technical Specifications & Properties

PropertySpecificationNotes
Molecular Formula

MW: 189.17 g/mol
Excitation Max (

)
360 – 380 nmDepends on pH and solvent.
Emission Max (

)
500 – 530 nm"Turn-on" signal upon metal binding.
Solubility DMSO, Methanol, Aqueous Buffer (pH > 6)-COOH group enhances aqueous solubility vs. 8-HQ.
Target Ions

,

,

,

Paramagnetic ions (

,

) typically quench fluorescence.
Binding Stoichiometry 1:1, 1:2, or 1:3 (M:L)Dependent on metal coordination number (e.g.,

).
Storage -20°C, Desiccated, DarkLight sensitive; susceptible to oxidation.

Mechanism of Action

The fluorescence "switch" is governed by the inhibition of non-radiative decay pathways.

Graphviz Diagram: Fluorescence Turn-On Mechanism

CHEF_Mechanism FreeLigand Free 8-HQC (Weak Fluorescence) ESPT Excited State Proton Transfer (Non-Radiative Decay) FreeLigand->ESPT Aqueous Solvent Complex Metal-HQC Complex (Rigid Structure) FreeLigand->Complex + Metal Ion Metal Metal Ion (Zn²⁺, Al³⁺) Metal->Complex Fluorescence Strong Green Emission (λ ~510 nm) Complex->Fluorescence CHEF Effect (ESPT Blocked)

Caption: The free ligand dissipates energy via proton transfer to water. Metal binding locks the proton, rigidifies the molecule, and channels energy into fluorescence.

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: 8-HQC is an organic acid.[2] Proper solubilization prevents micro-precipitation which skews fluorescence data.

  • Weighing: Accurately weigh 1.9 mg of 8-HQC powder.

  • Primary Solubilization: Dissolve in 1.0 mL of DMSO (dimethyl sulfoxide) to create a 10 mM Stock Solution . Vortex until completely clear.

    • Note: Do not use water initially; the carboxylic acid may require pH adjustment to dissolve fully in water. DMSO ensures complete dissolution.

  • Storage: Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute the stock 1:1000 into the experimental buffer (e.g., 10 mM HEPES, pH 7.2) to achieve a 10 µM final concentration for sensing assays.

Protocol B: Spectral Characterization (Metal Titration)

Rationale: To determine the sensitivity and saturation point of the probe.

  • Buffer Prep: Prepare 10 mL of 10 mM HEPES or MOPS buffer (pH 7.2). Avoid phosphate buffers if testing Aluminum (

    
    ) as precipitation may occur.
    
  • Blank Scan: Add 2 mL of buffer + 2 µL of 8-HQC Stock (10 µM final) to a quartz cuvette.

  • Settings: Set Fluorometer to

    
     nm. Scan emission from 400 nm to 650 nm. Record the baseline (should be near zero).
    
  • Titration:

    • Add metal stock solution (e.g., 1 mM

      
      ) in 1 µL increments (0.5 µM equivalents).
      
    • Mix by inversion for 10 seconds.

    • Record emission spectrum after each addition.

  • Endpoint: Continue until fluorescence intensity plateaus (saturation).

Data Analysis (Binding Constant


): 
Use the Benesi-Hildebrand equation for 1:1 binding, or nonlinear regression for 1:n binding:


  • 
    : Observed fluorescence
    
  • 
    : Fluorescence of free probe
    
  • 
    : Metal concentration[3]
    
Protocol C: Limit of Detection (LOD) Workflow

Graphviz Diagram: LOD Determination Workflow

LOD_Workflow Step1 Measure Blank (Free Probe) (n = 10 replicates) Step2 Calculate Standard Deviation (σ) of Blank Emission Step1->Step2 Step5 Calculate LOD LOD = 3 * σ / k Step2->Step5 Step3 Perform Linear Titration (Low Metal Conc. Range) Step4 Determine Slope (k) of Intensity vs. Conc. Step3->Step4 Step4->Step5

Caption: Systematic workflow for calculating the statistical Limit of Detection (LOD).

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
High Background Signal pH is too high (>9) or impurities.Adjust pH to 7.0–7.4. At high pH, the phenol deprotonates spontaneously, increasing background.
Fluorescence Quenching Presence of

,

, or

.
These paramagnetic ions quench fluorescence via electron transfer. Use masking agents (e.g., thiourea for Cu) if selectivity is required.
Precipitation Probe concentration > 50 µM in water.The 4-COOH group aids solubility, but the complex is hydrophobic. Keep probe concentration < 20 µM for aqueous assays.
Slow Response Kinetic barrier.8-HQC binding is usually fast (<1 min). If slow, ensure adequate mixing and check if competing ligands (like EDTA) are present in the buffer.

References

  • Mechanism of 8-HQ Fluorescence

    • Title: Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer.[4]

    • Source: Royal Society of Chemistry (RSC), Photochemical & Photobiological Sciences.
    • URL:[Link]

  • Synthesis & Derivatives

    • Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors.
    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Metal Sensing Review

    • Title: 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.[1][3][4][5][6][7]

    • Source: PubMed / NIH.
    • URL:[Link]

  • General Properties of 8-HQ Complexes

    • Title: Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[5][7]

    • Source: Scientific Research Publishing.[5][7]

    • URL:[Link]

Sources

"protocol for detecting metal ions with 8-Hydroxyquinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Detecting Metal Ions with 8-Hydroxyquinoline-4-carboxylic Acid (8-HQC)

Application Note: Aqueous-Phase Fluorogenic Sensing of Metal Ions

Abstract & Strategic Value

This protocol details the utilization of 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) as a water-soluble, "turn-on" fluorescent sensor for metal cations. Unlike the parent molecule 8-hydroxyquinoline (8-HQ), which requires organic co-solvents (e.g., methanol, chloroform), the C4-carboxylic acid moiety confers superior aqueous solubility at physiological pH. This modification enables "green," purely aqueous sensing workflows suitable for biological fluids and environmental samples without the interference or toxicity of organic solvents.

Key Advantages:

  • Enhanced Solubility: The 4-COOH group (

    
    ) ensures the ligand is anionic and soluble in neutral buffers.
    
  • Signal-to-Noise: Exhibits weak background fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT), which is blocked upon metal chelation, triggering a strong fluorescence response (Chelation-Enhanced Fluorescence - CHEF).

  • Tunable Selectivity: pH modulation allows for discrimination between Al(III) (acidic/neutral) and Zn(II)/Cd(II) (neutral/basic).

Mechanism of Action

The sensing mechanism relies on the inhibition of non-radiative decay pathways. In the free ligand, the excited state energy is dissipated via proton transfer between the hydroxyl and quinoline nitrogen.[1][2] Metal binding locks the ligand into a rigid, planar conformation, preventing proton transfer and enabling radiative decay (fluorescence).

SensingMechanism Ligand Free Ligand (8-HQC) (Weak Fluorescence) ESIPT Active Complex Metal-Ligand Complex (Strong Fluorescence) Rigid Scaffold Ligand->Complex + Metal Ion (Chelation) Metal Metal Ion (Al³⁺, Zn²⁺, Cd²⁺) Metal->Complex

Figure 1: The "Turn-On" sensing mechanism. Chelation blocks proton transfer, activating the fluorophore.

Materials & Reagents

ReagentSpecificationRole
8-HQC >97% Purity (CAS: 55698-67-4)Fluorescent Probe
HEPES Buffer 1 M Stock, pH 7.4Physiological pH control (Zn/Cd detection)
Acetate Buffer 1 M Stock, pH 5.5Acidic pH control (Al detection)
Metal Salts Chlorides/Nitrates (99.999% trace metals basis)Analytes (ZnCl₂, AlCl₃, CdCl₂)
EDTA 0.1 M SolutionReversibility check (Chelator)
Water Milli-Q (18.2 MΩ·cm)Solvent (Critical to avoid background metal contamination)

Experimental Protocol

Phase 1: Stock Solution Preparation

Rationale: The carboxylic acid group requires specific handling to ensure complete dissolution without precipitation.

  • Ligand Stock (10 mM):

    • Weigh 1.89 mg of 8-HQC.

    • Dissolve in 1.0 mL of 10 mM NaOH . (Note: The basic environment deprotonates the COOH, ensuring rapid solubility).

    • Validation: Solution should be clear yellow. If turbid, sonicate for 30 seconds.

  • Metal Stocks (10 mM):

    • Dissolve metal salts in Milli-Q water.

    • Critical: Acidify AlCl₃ stock slightly (10 µL of 1M HCl) to prevent hydrolysis/precipitation of aluminum hydroxides.

Phase 2: Spectral Characterization (Self-Validation)

Before quantitative titration, you must determine the optimal Excitation (


) and Emission (

) wavelengths for your specific matrix.
  • Prepare Test Sample: Mix 980 µL Buffer (HEPES pH 7.4) + 10 µL Ligand Stock (Final: 100 µM).

  • Baseline Scan: Record emission spectrum (350–650 nm) with

    
     nm. (Expect low intensity).
    
  • Saturate: Add 10 µL ZnCl₂ Stock (Final: 100 µM).

  • Signal Scan: Record emission spectrum again.

  • Determine Parameters: Identify the peak wavelength of the saturated sample.

    • Typical Values:

      
       nm; 
      
      
      
      nm.
Phase 3: Quantitative Titration Workflow

Workflow Start Start: Prepare 2mL Ligand Solution (10 µM) BaseScan Record Baseline Fluorescence (F₀) Start->BaseScan Titrate Add Metal Aliquot (0.1 - 1.0 equiv) BaseScan->Titrate Mix Incubate 2 min (Equilibrium) Titrate->Mix Measure Record Intensity (F) Mix->Measure Check Saturation Reached? Measure->Check Check->Titrate No (ΔF > 5%) Analyze Plot Isotherm & Calculate Kd Check->Analyze Yes (Plateau)

Figure 2: Step-by-step titration workflow for determining binding affinity and limit of detection.

  • Cuvette Setup: Place 2.0 mL of 10 µM 8-HQC (diluted in appropriate buffer) into a quartz cuvette.

  • Titration: Add metal stock in small increments (e.g., 0.2 µL, 0.5 µL) using a micro-syringe.

  • Equilibration: Stir for 60 seconds after each addition.

  • Measurement: Record fluorescence intensity at

    
    .
    
  • Endpoint: Continue until fluorescence intensity plateaus (saturation).

Data Analysis & Interpretation

A. Binding Constant ( ) Calculation

Use the Benesi-Hildebrand equation for 1:1 complexation (standard for 8-HQ derivatives):



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope: Determines the association constant

    
    .
    
  • Linearity Check: A linear plot confirms 1:1 stoichiometry. If non-linear, consider Job's Plot analysis for 1:2 or 1:3 complexes (common with Al³⁺).

B. Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (


) and the slope of the linear region (

):

  • Target Sensitivity: Expect LOD in the range of 10–100 nM (ppb range) for Al³⁺ and Zn²⁺.

Selectivity & Troubleshooting

Interference/IssueCauseSolution
Cu²⁺ / Fe³⁺ Quenching Paramagnetic quenching of fluorescence.These ions bind but do not fluoresce. Use masking agents (e.g., thiourea for Cu) or measure absorbance ratios if competing.
High Background Contaminated buffer or glassware.Acid wash all glassware (10% HNO₃). Use trace-metal grade buffers.
Precipitation Metal hydroxide formation at high pH.For Al³⁺, ensure pH < 6.0. For Zn²⁺, pH 7.0–7.5 is safe.
Slow Response Kinetic barrier to coordination.8-HQC is generally fast, but Al³⁺ may require 5–10 mins incubation due to high hydration energy.

References

  • Structure & Properties: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews: Journal of Chemistry. Link

  • Sensing Mechanism: Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. (2010). Royal Society of Chemistry. Link

  • Metal Detection Context: 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). ChemistrySelect. Link

  • Solubility & pKa Data: pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Link

  • General Protocol Grounding: Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences. Link

Sources

Application of 8-Hydroxyquinoline-4-carboxylic Acid in Anticancer Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 8-Hydroxyquinoline Scaffolds in Oncology

The quinoline structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among its derivatives, 8-hydroxyquinoline (8-HQ) has garnered significant attention in anticancer drug development due to its unique chemical properties.[2] The 8-HQ scaffold is a small, planar, and lipophilic molecule capable of forming stable complexes with various metal ions, a property central to its biological effects.[3][4] This guide focuses on a specific derivative, 8-Hydroxyquinoline-4-carboxylic acid (8-HQA), and the broader class of 8-hydroxyquinolines, exploring their application in anticancer drug design. We will delve into the mechanistic rationale, provide detailed protocols for derivative synthesis and biological evaluation, and present a framework for advancing these promising compounds from bench to preclinical studies.

Part 1: Core Mechanisms of Action

The anticancer activity of 8-hydroxyquinoline derivatives is not attributed to a single mode of action but rather a multifactorial process. The two primary, well-documented mechanisms are metal ion chelation and the inhibition of key enzymatic pathways.

Metal Ion Chelation and Disruption of Homeostasis

Cancer cells exhibit an altered metabolism and an increased demand for essential metal ions like iron (Fe), copper (Cu), and zinc (Zn) to sustain their rapid proliferation and angiogenesis.[3][5] 8-Hydroxyquinoline and its derivatives are potent metal chelators, capable of binding to these divalent metal ions.[4][6] This chelation has several downstream consequences detrimental to cancer cells:

  • Generation of Reactive Oxygen Species (ROS): When complexed with redox-active metals such as copper, 8-HQ derivatives can catalyze the production of ROS.[7] This surge in oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[5]

  • Inhibition of Metalloenzymes: Many enzymes crucial for cancer cell survival and proliferation, such as ribonucleotide reductase (essential for DNA synthesis), are iron-dependent. By sequestering iron, 8-HQ derivatives can inhibit these enzymes, leading to cell cycle arrest and apoptosis.[3][6]

  • Proteasome Inhibition: Some 8-HQ derivatives, acting as ionophores, can transport metal ions across cellular membranes, disrupting proteasome function.[3][6] The inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum stress and apoptosis.

cluster_0 8-HQA Derivative Action cluster_1 Downstream Cellular Effects 8HQA 8-HQA Derivative Metal Metal Ions (Cu²⁺, Fe²⁺, Zn²⁺) 8HQA->Metal Chelation Complex 8-HQA-Metal Complex 8HQA->Complex Metal->Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling Enzyme Metalloenzyme Inhibition Complex->Enzyme Cofactor Sequestration Proteasome Proteasome Inhibition Complex->Proteasome Ionophore Action Apoptosis Apoptosis / Cell Death ROS->Apoptosis Enzyme->Apoptosis Proteasome->Apoptosis cluster_0 KDM4 Active Site cluster_1 Inhibition by 8-HQA cluster_2 Cellular Outcome KDM4 KDM4 Enzyme Fe Fe(II) Cofactor KDM4->Fe 2OG 2-Oxoglutarate (Co-substrate) KDM4->2OG InactiveKDM Inactive KDM4 Fe->InactiveKDM H3K9me3 Histone H3K9me3 (Substrate) H3K9me3->KDM4 H3K9me3_inc ↑ H3K9me3 Levels H3K9me3->H3K9me3_inc Demethylation Blocked 8HQA 8-HQA Derivative 8HQA->Fe Chelates & Displaces InactiveKDM->H3K9me3_inc GeneSilencing Oncogene Silencing H3K9me3_inc->GeneSilencing

Caption: Inhibition of KDM4 by 8-HQA derivatives.

Part 2: Experimental Protocols

This section provides validated, step-by-step protocols for the synthesis of 8-HQA derivatives and their subsequent biological evaluation.

Protocol 1: Synthesis of 8-Hydroxyquinoline Derivatives

The synthesis of novel 8-hydroxyquinoline derivatives often starts from commercially available precursors. A common strategy involves the modification of the quinoline core to enhance biological activity and improve pharmacokinetic properties. [8][9]The following is a generalizable protocol for synthesizing amide derivatives from 8-HQA, a common strategy to create a library of related compounds.

Objective: To synthesize an amide derivative of 8-Hydroxyquinoline-4-carboxylic acid.

Materials:

  • 8-Hydroxyquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • An appropriate amine (R-NH₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Activation of Carboxylic Acid:

    • Suspend 8-Hydroxyquinoline-4-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 2-4 hours or until the starting material is consumed (monitor by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the acyl chloride intermediate. Caution: This step should be performed in a well-ventilated fume hood.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool the amine solution to 0°C and add the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexane).

  • Characterization:

    • Confirm the structure of the purified compound using NMR (¹H, ¹³C) and Mass Spectrometry (HR-MS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation. [10]It is a primary screening tool to determine the cytotoxic potential of novel compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an 8-HQA derivative against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) [8][11]* Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (8-HQA derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). [10] * After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate for an additional 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).

Protocol 3: In Vivo Antitumor Efficacy (Xenograft Model)

To validate in vitro findings, the antitumor efficacy of promising compounds must be tested in a living organism. The human tumor xenograft model in immunodeficient mice is a widely accepted standard. [12][13] Objective: To evaluate the ability of an 8-HQA derivative to inhibit tumor growth in a subcutaneous xenograft mouse model.

Materials:

  • Animal Model: 4-6 week old athymic nude mice (e.g., BALB/c nude). * Cancer Cell Line: A suitable human cancer cell line (e.g., Hep3B hepatocellular carcinoma). [9]* Test Compound formulated in an appropriate vehicle (e.g., saline, PEG400).

  • Vehicle Control.

  • Positive Control (e.g., Cisplatin).

  • Matrigel (optional, to aid tumor formation).

  • Anesthesia for animal procedures.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel.

    • Anesthetize the mice. Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Monitor tumor volume every 2-3 days using calipers. Calculate volume using the formula: Volume = (Length × Width²)/2 . [12]3. Animal Grouping and Treatment:

    • When tumors reach the target size, randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Administer the test compound, vehicle, or positive control via the chosen route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., 10 mg/kg/day). [13][14]4. Efficacy Evaluation:

    • Continue treatment for a specified duration (e.g., 9-21 days).

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Data Analysis:

    • Compare the average tumor volume and weight between the treated and control groups.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Assess toxicity by monitoring body weight changes and observing the general health of the animals. Histological analysis of major organs can be performed to check for organ damage. [13][14]

Caption: Workflow for an in vivo xenograft study.

Part 3: Data Presentation

Quantitative data from in vitro studies should be summarized for clear comparison. The following table provides a template with representative data for 8-hydroxyquinoline derivatives collated from various studies.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Liver)~36.1Not specified[9][13]
8-Hydroxy-2-quinolinecarbaldehyde MDA-MB-231 (Breast)>72.2Not specified[13]
5-Carboxy-8-hydroxyquinoline HeLa (Cervical)291.6 (Cytotoxicity)KDM Inhibitor[15]
Compound 6 (8-HQ-naphthoquinone hybrid) A549 (Lung)1.83NQO1 Substrate[8]
YLN1 (Pt(II)-8-HQ complex) MDA-MB-231 (Breast)5.49DNA Damage, hTERT suppression[16]
Doxorubicin (Reference Drug) A549 (Lung)1.83Topoisomerase II Inhibitor[11]

Note: IC₅₀ values can vary based on assay conditions and cell lines. This table is for illustrative purposes.

Conclusion and Future Directions

8-Hydroxyquinoline-4-carboxylic acid and its parent scaffold represent a versatile and potent class of compounds for anticancer drug design. Their ability to target multiple, validated anticancer pathways—including the disruption of metal homeostasis and the epigenetic modulation of gene expression—makes them highly attractive candidates for further development. The protocols detailed in this guide provide a robust framework for synthesizing novel derivatives and systematically evaluating their efficacy from in vitro screening to in vivo validation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, improve pharmacokinetic profiles, and minimize off-target toxicity, paving the way for the clinical translation of this promising class of anticancer agents.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

  • Gackowska, M., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 26(11), 5331. [Link]

  • Ferreira, M. J., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1140307. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

  • Al-Harthy, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Al-Harthy, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. [Link]

  • Nishikori, S., & Iwase, S. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Epigenomes, 7(1), 7. [Link]

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3036-3051. [Link]

  • Solomon, V. R., & Lee, H. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Chinese Chemical Society, 69(1), 16-32. [Link]

  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858. [Link]

  • Wu, X., et al. (2018). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. IntechOpen. [Link]

  • Nishikori, S., & Iwase, S. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PubMed. [Link]

  • Upadhyay, S., et al. (2023). Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression. Cancers, 15(10), 2824. [Link]

  • Singh, A., et al. (2024). Targeting epigenetic regulators: In-silico discovery of natural inhibitors against histone demethylase KDM4C. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]

Sources

Application Note: 8-Hydroxyquinoline-4-carboxylic Acid (8-HQC) in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Hydroxyquinoline (Oxine) has been a cornerstone of nuclear medicine for decades, primarily as the lipophilic ligand in Indium-111 Oxine for leukocyte labeling. However, the standard oxine molecule lacks a functional handle for covalent attachment to targeting vectors, limiting its use to passive cell tracking.

8-Hydroxyquinoline-4-carboxylic acid (8-HQC) bridges this gap. The C4-position carboxyl group serves as a bio-orthogonal handle, allowing conjugation to peptides, antibodies, or nanoparticles without disrupting the N,O-chelating pocket. This transforms the "passive" oxine into a Bifunctional Chelator (BFC) capable of targeted delivery of radionuclides like Indium-111 (


In) , Gallium-68 (

Ga)
, Copper-64 (

Cu)
, and Zirconium-89 (

Zr)
.

This guide details the protocols for activating 8-HQC, conjugating it to biomolecules, and radiolabeling the resulting constructs.

Chemical Basis & Design Logic

The Bifunctional Advantage

The efficacy of 8-HQC lies in its structural duality:

  • Chelating Motif (N,O Donor): The phenolic oxygen (pK

    
     ~9.9) and pyridine nitrogen form a stable 5-membered chelate ring with metal ions.
    
  • Conjugation Handle (4-COOH): Located para to the nitrogen, the carboxylic acid is electronically coupled but sterically distant enough to allow amide bond formation without interfering with metal coordination.

Coordination Geometry & Stability
  • Stoichiometry: A single 8-HQC unit provides bidentate (2-coordinate) binding.

  • Stability Challenge: Hexacoordinate metals (e.g.,

    
    In
    
    
    
    ,
    
    
    Ga
    
    
    ) require 6 donors for maximum stability.
  • Design Solution:

    • Pathway A (Mixed Ligand): The 8-HQC-Peptide acts as the primary anchor (1:1), and auxiliary ligands (e.g., free oxine or water) complete the sphere.

    • Pathway B (Multimeric Scaffold): Three 8-HQC units are attached to a tripodal scaffold (e.g., TAME) to create a hexadentate "super-chelator" (Log

      
       > 30).
      

Experimental Protocol: Bioconjugation

Objective: Synthesis of an 8-HQC-Peptide Conjugate using solid-phase peptide synthesis (SPPS) or solution-phase coupling.

Materials
  • Ligand: 8-Hydroxyquinoline-4-carboxylic acid (CAS: 55698-67-4).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMSO.

  • Target: Amine-bearing peptide (e.g., cRGDfK with free

    
    -amine on Lysine).
    
Step-by-Step Conjugation Protocol
  • Activation:

    • Dissolve 8-HQC (10 µmol) in anhydrous DMF (500 µL).

    • Add HATU (11 µmol) and DIPEA (20 µmol).

    • Incubate for 15 minutes at Room Temperature (RT) to form the activated ester. Note: The phenolic -OH does not require protection if stoichiometric equivalents are controlled, but O-protection (e.g., Benzyl) is recommended for high-yield SPPS.

  • Coupling:

    • Add the activated 8-HQC mixture to the resin-bound peptide (or solution-phase peptide) (10 µmol amine equivalent).

    • React for 2–4 hours at RT under inert atmosphere (

      
      ).
      
    • Monitoring: Check reaction progress via HPLC (shift in retention time due to increased lipophilicity).

  • Deprotection & Cleavage:

    • If O-protected, remove the benzyl group (e.g.,

      
      , Pd/C or acidolysis depending on strategy).
      
    • Cleave peptide from resin (standard TFA cocktail).

    • Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

    • Validation: ESI-MS must confirm Mass = [Peptide] + [8-HQC] - [H

      
      O].
      

Experimental Protocol: Radiolabeling ( In / Ga)

Objective: Labeling the 8-HQC-Peptide conjugate with


In or 

Ga.
Reagents[1]
  • Radionuclide:

    
    InCl
    
    
    
    (in 0.05 M HCl) or
    
    
    GaCl
    
    
    (eluted from Ge/Ga generator).
  • Buffer: 0.2 M Ammonium Acetate (pH 5.5) or HEPES (pH 7.0).

  • Quencher: DTPA (50 mM) to scavenge non-specifically bound metal.

Labeling Workflow
StepActionCritical Parameter
1. pH Adjustment Mix 100 µL of metal chloride (

In or

Ga) with 200 µL Buffer.
Target pH: 5.5 – 6.5 . Oxine deprotonation requires pH > 5.
2. Ligand Addition Add 10–50 µg of 8-HQC-Peptide Conjugate (dissolved in water/DMSO).Keep DMSO < 5% final volume to prevent protein denaturation.
3. Incubation Heat at 80°C for 15 min (

Ga) or 40°C for 30 min (

In).
8-HQ kinetics are relatively fast; heat ensures thermodynamic stability.
4. Quenching Add 10 µL DTPA solution.Removes weak/non-specific metal binding.
5. Purification C18 Sep-Pak cartridge or HPLC.Remove free metal and colloids.
Quality Control (QC)
  • iTLC System: Silica gel strips developed in 0.1 M Citrate Buffer (pH 5).

    • Complex (Target): Remains at Origin (

      
       = 0.0).
      
    • Free Metal: Migrates with solvent front (

      
       = 1.0).
      
  • Acceptance Criteria: Radiochemical Purity (RCP) > 95%.

Visualization: Synthesis & Mechanism[2][3]

The following diagrams illustrate the conjugation chemistry and the chelation logic.

Conjugation & Chelation Pathway

G cluster_mechanism Chelation Mechanism HQC 8-HQC (Ligand) Act Activated Ester (HATU/NHS) HQC->Act Activation (DMF, Base) Conj 8-HQC-Peptide (BFC Conjugate) Act->Conj + Peptide Amide Bond Pep Peptide-NH2 (Targeting Vector) Pep->Conj Radio Radiopharmaceutical (Metal-Chelate-Peptide) Conj->Radio Chelation (pH 5.5, Heat) Metal Radiometal (In-111 / Ga-68) Metal->Radio Mechanism Metal (M) coordinates to Phenolic O and Pyridine N forming a 5-membered ring.

Caption: Workflow converting 8-HQC into a targeted radiopharmaceutical via amide coupling and metal chelation.

Multimeric Scaffold Concept (High Stability)

For clinical applications requiring high stability (e.g.,


Ga PET), a tripodal  design is superior to a monomer.

Tripod Center Scaffold Core (e.g., TAME) Arm1 8-HQC Center->Arm1 Arm2 8-HQC Center->Arm2 Arm3 8-HQC Center->Arm3 Metal Ga-68 Arm1->Metal Arm2->Metal Arm3->Metal Note Hexadentate Coordination (3 units x 2 donors = 6)

Caption: Tripodal topology where three 8-HQC units saturate the coordination sphere of Ga-68 for maximal stability.

Key Data Summary

ParameterValue / ConditionNote
Ligand MW 189.17 g/mol C

H

NO

pK

(Phenol)
~9.9Requires pH > 5.5 for efficient labeling.
Optimal pH 5.5 – 7.0Avoid pH < 4 (protonation of N) or pH > 9 (hydrolysis).
Labeling Temp 25°C – 80°CTemp depends on metal kinetics (

Ga requires heat).
Log

~10-12 (1:1), >30 (1:3)High stability requires multimeric ligand design.

Troubleshooting & Optimization

  • Low Radiochemical Yield:

    • Cause: pH is too low (< 5.0).[1]

    • Fix: Adjust buffer to pH 6.0 using Ammonium Acetate. The phenolic oxygen must be deprotonated to coordinate.

  • Precipitation:

    • Cause: 8-HQC is lipophilic.[2][3][4][5]

    • Fix: Ensure <5% DMSO or Ethanol is present in the reaction mixture, or use a hydrophilic linker (PEG) between the 8-HQC and the peptide.

  • Instability in Serum:

    • Cause: Ligand exchange with Transferrin.

    • Fix: If using a monomeric 8-HQC, this is expected. Switch to a tripodal 8-HQC scaffold (as shown in Diagram 5.2) to fully saturate the metal coordination sphere.

References

  • Structure & Synthesis
  • Chelation Chemistry

    • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.Drug Design, Development and Therapy. Retrieved from [Link]

  • Gallium-68 Labeling Context

    • Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals.[6]Chemical Society Reviews. Retrieved from [Link]

  • Indium-111 Oxine Mechanism

    • Indium In-111 Oxyquinoline: Mechanism and Application.[5] (2024). PatSnap Synapse. Retrieved from [Link]

  • Bifunctional Chelator Design

    • Wadas, T. J., et al. (2010). Coordinating Radiometals of Copper, Gallium, Indium, Yttrium, and Zirconium for PET and SPECT.Chemical Reviews. Retrieved from [Link]

Sources

"experimental setup for 8-Hydroxyquinoline-4-carboxylic acid chelation studies"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Hydroxyquinoline-4-carboxylic acid (8-HQC) represents a privileged scaffold in metallopharmacology and fragment-based drug discovery. Unlike its parent compound (8-hydroxyquinoline), the C4-carboxylic acid moiety confers unique solubility properties and provides a vector for conjugation to peptides or nanoparticles without disrupting the bidentate (


) chelating pocket. This application note details the rigorous experimental setup required to determine the thermodynamic stability constants (

) and stoichiometry of 8-HQC metal complexes. We focus on two complementary methodologies: Potentiometric Titration (for precise equilibrium constants) and Job’s Method of Continuous Variations (for stoichiometric validation).

Chemical Principles & Speciation Model

Before initiating wet-lab work, the researcher must define the protonation model. 8-HQC is a triprotic system in acidic media, transitioning through specific charge states that dictate metal affinity.

The Speciation Cascade:

  • 
     (Cationic):  Fully protonated. Pyridinium nitrogen (
    
    
    
    ), carboxylic acid (
    
    
    ), and phenol (
    
    
    ) are intact.
  • 
     (Zwitterionic):  The carboxylic acid deprotonates first (
    
    
    
    ).
  • 
     (Anionic):  The pyridinium nitrogen deprotonates (
    
    
    
    ).
  • 
     (Dianionic):  The phenolic oxygen deprotonates (
    
    
    
    ), forming the active chelating species.

Critical Experimental Constraint: Metal coordination competes with protons for the donor sites. Therefore, all stability constants are pH-dependent. Experiments must be conducted at a constant ionic strength (usually




or

) to maintain activity coefficients.

Protocol A: Potentiometric Titration (The Gold Standard)

This method provides the most accurate thermodynamic data. It involves titrating a solution of the ligand (with and without metal) against a standard base and monitoring the pH change.

Reagents & Hardware Setup
  • Inert Atmosphere: High-purity Nitrogen (

    
    ) or Argon (
    
    
    
    ), scrubbed through 10%
    
    
    (to remove
    
    
    ) and pre-saturated with water vapor.
  • Titrant:

    
     Carbonate-free 
    
    
    
    or
    
    
    .
    • Why Carbonate-free? Dissolved

      
       forms carbonic acid, which acts as a competing buffer, distorting the endpoint and 
      
      
      
      calculations.
  • Ionic Strength Adjuster (ISA):

    
    
    
    
    
    or
    
    
    (ultrapure).
  • Ligand Stock:

    
     8-HQC in 
    
    
    
    
    
    (acid aids solubility).
  • Metal Stock:

    
     Metal Chloride/Nitrate (
    
    
    
    ,
    
    
    , etc.), standardized via EDTA titration.
Experimental Workflow

PotentiometryWorkflow Setup 1. Hardware Assembly (Thermostated Vessel 25°C, N2 Purge) Calib 2. Electrode Calibration (Gran's Plot Method) Setup->Calib Stabilize < 0.1 mV/min AcidTitration 3. Ligand Titration (Acid Only) Determine pKa1, pKa2, pKa3 Calib->AcidTitration Valid Slope > 98% MetalTitration 4. Complex Titration (L + M) Ratios 1:1, 1:2, 1:3 AcidTitration->MetalTitration Fix pKa values DataExp 5. Data Export (Volume vs. pH) MetalTitration->DataExp Fitting 6. Hyperquad/PSEQUAD Analysis Refine log Beta values DataExp->Fitting

Figure 1: Step-by-step workflow for potentiometric determination of stability constants.

Step-by-Step Procedure
  • System Conditioning: Circulate water at

    
     through the jacketed titration vessel. Purge the vessel with 
    
    
    
    for 15 minutes.
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Advanced: Perform a strong acid/strong base titration to calculate the standard electrode potential (

    
    ) and ionic product of water (
    
    
    
    ) specific to your conditions.
  • Ligand Protonation (

    
    ) Determination: 
    
    • Add

      
       of acidified ligand solution (
      
      
      
      8-HQC +
      
      
      
      
      ).
    • Titrate with

      
      
      
      
      
      in small increments (
      
      
      ).
    • Wait for stability (

      
       drift) before recording pH.
      
    • Continue until pH

      
      .
      
  • Metal Complexation:

    • Prepare a fresh solution containing 1:1 Metal:Ligand ratio.

    • Repeat the titration.[1][2]

    • Observation: You will observe a "pH drop" compared to the ligand-only curve. This "proton displacement" indicates complex formation (

      
      ).
      

Protocol B: Job’s Method (Stoichiometry Validation)

While potentiometry gives constants, Job’s method (Continuous Variations) visually confirms the stoichiometry (e.g.,


 vs. 

). This is crucial for 8-HQC, which often forms

complexes with divalent metals like

and

.
Principle

The total molar concentration of metal and ligand is held constant (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), while their mole fractions (

and

) are varied. The optical density (Absorbance) is plotted against ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.[3] The maximum absorbance corresponds to the stoichiometric ratio.[4][5]
Preparation Table

Target Total Concentration (


): 

. Solvent: HEPES Buffer (pH 7.4).
Tube #Mole Fraction Ligand (

)
Vol. Metal (

)
Vol. Ligand (

)
Buffer Vol.
10.0



20.2



30.4



40.5



50.6



60.8



71.0



Logic & Analysis Diagram

JobPlotLogic Start Start: Define C_total Mix Prepare Series (Vary X_L) Start->Mix Measure Measure Absorbance (at Lambda_max) Mix->Measure Correct Correct Absorbance A_corr = A_obs - (A_M + A_L) Measure->Correct Remove background Plot Plot A_corr vs X_L Correct->Plot Result Identify Maxima Plot->Result

Figure 2: Logic flow for determining stoichiometry via Job's Method.

Data Interpretation:

  • Maxima at

    
    :  Indicates a 1:1 complex (
    
    
    
    ).
  • Maxima at

    
    :  Indicates a 1:2 complex (
    
    
    
    ).
  • Note: 8-HQC typically exhibits a bathochromic shift (red shift) upon metal binding. Ensure you measure absorbance at the

    
     of the complex, not the free ligand.
    

Data Analysis & Troubleshooting

Computational Fitting (Potentiometry)

Raw titration data (Volume Base vs. pH) cannot be solved manually for multi-equilibrium systems. Use non-linear least squares software.

  • Recommended Software: Hyperquad2013 or PSEQUAD.

  • Input: Total concentration of Metal, Ligand, Acid; Volume of Base; pH readings.

  • Output:

    
     (ML), 
    
    
    
    (
    
    
    ), etc.
Common Pitfalls
IssueSymptomRoot CauseSolution
Drifting pH Electrode never stabilizes

absorption or clogged junction
Check

flow; Clean electrode diaphragm.
Precipitation Solution turns cloudyMetal Hydroxide formationLower the pH; reduce concentrations; use mixed solvent (50% Dioxane) if necessary.
No "Complex" Curve Metal/Ligand curves overlapMetal hydrolysis competesThe metal might be hydrolyzing before binding. Check Irving-Williams series; Fe(III) requires very low pH start.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. Link

  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910. Link

  • Pradhan, R. N., et al. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration. American Journal of Physical Chemistry, 4(3), 28-35. Link

  • Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(46), 11998–12013. Link

  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753. Link

Sources

Technical Guide: 8-Hydroxyquinoline-4-carboxylic Acid in Biological Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) as a bifunctional scaffold for developing targeted metallo-fluorescent probes.

Design, Synthesis, and Application of Targeted Metalloprobes

Introduction: The Bifunctional Advantage

8-Hydroxyquinoline-4-carboxylic acid (8-HQC) is a specialized derivative of the classic chelator 8-hydroxyquinoline (8-HQ). While 8-HQ is widely known for its ability to chelate metals (Zn²⁺, Mg²⁺, Al³⁺) and exhibit Chelation-Enhanced Fluorescence (CHEF) , it lacks a handle for precise biological targeting.

8-HQC bridges this gap by introducing a carboxylic acid moiety at the C4 position. This structural modification allows researchers to covalently attach the fluorogenic signaling unit to targeting vectors (antibodies, peptides, or nanoparticles) without disrupting the metal-binding pocket (N1 and O8 positions).

Key Properties:

  • Signaling Mechanism: Photoinduced Electron Transfer (PET) quenching in the free state; fluorescence restoration upon metal binding (Turn-On).

  • Excitation/Emission:

    
     / 
    
    
    
    (Metal-dependent).
  • Target Metals: Primarily Zn²⁺ (high affinity), Mg²⁺, and Al³⁺.

Experimental Workflow Overview

The use of 8-HQC typically follows a "Design-Conjugate-Image" workflow. The molecule itself is rarely used as a free stain; it is a building block.

Workflow Start 8-HQC Scaffold (Non-Fluorescent) Activation Carboxyl Activation (NHS/EDC) Start->Activation Step 1 Conjugation Bioconjugation (Peptide/Protein) Activation->Conjugation Step 2 Probe Targeted Probe (Apo-State) Conjugation->Probe Binding Target Binding (Cell Surface/Intracellular) Probe->Binding Incubation Metal Metal Chelation (+Zn2+) Binding->Metal In Situ Signal Fluorescence ON (Green Emission) Metal->Signal CHEF Effect

Figure 1: Logical workflow for converting 8-HQC into a functional imaging agent.

Protocol A: Bioconjugation (Probe Synthesis)

This protocol describes the conjugation of 8-HQC to a primary amine-containing biomolecule (e.g., a lysine residue on a peptide) using NHS-ester chemistry.

Reagents Required[1][2][3][4][5][6]
  • 8-Hydroxyquinoline-4-carboxylic acid (8-HQC)[1][2]

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Anhydrous DMF or DMSO

  • Target Peptide/Protein (with available -NH₂ group)

Step-by-Step Methodology
  • Activation (NHS-Ester Formation):

    • Dissolve 8-HQC (10 mg, 1 eq) in 500 µL anhydrous DMF.

    • Add EDC·HCl (1.2 eq) and NHS (1.2 eq).

    • Critical Step: Stir at room temperature for 2–4 hours in the dark. The formation of the active ester (8-HQC-NHS) can be monitored by TLC or LC-MS.

    • Note: The hydroxyl group at C8 is less nucleophilic than the carboxylate and typically does not require protection if stoichiometric control is maintained, but protection (e.g., benzyl ether) may be used for high-yield synthesis.

  • Conjugation:

    • Dissolve the target peptide in PBS (pH 7.4) or DMF (if hydrophobic).

    • Add the activated 8-HQC-NHS solution dropwise to the peptide solution.

    • Adjust pH to 8.0–8.5 using bicarbonate buffer to ensure the lysine amine is deprotonated.

    • Incubate overnight at 4°C with gentle agitation.

  • Purification:

    • Small Molecules/Peptides: Purify via HPLC (C18 column). The conjugate will be more hydrophobic than the free peptide.

    • Proteins: Use Size Exclusion Chromatography (e.g., PD-10 column) or dialysis to remove unreacted 8-HQC.

Protocol B: In Vitro Fluorescence Characterization

Before cell work, validate the probe's response to Zinc (Zn²⁺).

Data Presentation: Metal Selectivity
Metal Ion (10 µM)Fluorescence Intensity (Rel.)Observation
None (Apo) < 5%Background (PET quenching active)
Zn²⁺ 100% Strong Turn-On (Green)
Mg²⁺ ~40-60%Moderate Turn-On (requires higher conc.)
Ca²⁺ < 5%No response (low affinity)
Cu²⁺ < 1%Quenching (paramagnetic effect)
Titration Protocol
  • Prepare a 10 µM solution of the 8-HQC-Conjugate in HEPES buffer (pH 7.2).

  • Set Excitation to 370 nm.

  • Add ZnCl₂ in increments (0 to 50 µM).

  • Record Emission spectra (450–650 nm).

  • Validation: Add TPEN (20 µM), a high-affinity intracellular chelator. The fluorescence should instantly return to baseline (Apo state). This confirms the signal is metal-dependent.

Protocol C: Live Cell Imaging

Objective: Visualize intracellular Zinc pools or surface receptors using the 8-HQC probe.

Experimental Setup
  • Cell Line: HeLa or HEK293 (standard models).

  • Microscope: Confocal or Epifluorescence.

  • Filter Set: DAPI excitation / FITC emission (or specialized UV-Blue set).

    • Ex: 360–380 nm

    • Em: 510–540 nm

Imaging Steps[5][8][9]
  • Seeding: Plate cells on glass-bottom dishes 24h prior to imaging.

  • Staining:

    • Replace media with imaging buffer (HBSS).

    • Add 8-HQC-Conjugate (typically 1–5 µM).

    • Incubate for 30 min at 37°C.

  • Wash: Wash 3x with HBSS to remove non-specific background.

  • Baseline Imaging: Acquire images. Signal may be low if basal Zn²⁺ is low.

  • Exogenous Zinc Stimulation (Positive Control):

    • Add Zn-Pyrithione (10 µM) / ZnCl₂ (50 µM). Pyrithione is an ionophore that shuttles Zn²⁺ into the cell.

    • Observation: Fluorescence intensity should increase significantly within 2–5 minutes.

  • Specificity Check (Negative Control):

    • Add TPEN (20 µM).

    • Observation: Signal should rapidly vanish.

Mechanistic Diagram: Chelation-Enhanced Fluorescence (CHEF)

The following diagram illustrates the molecular mechanism governing the "Turn-On" response of the 8-HQC probe.

Mechanism cluster_off OFF State (Apo-Probe) cluster_on ON State (Metal-Bound) Molecule_Off 8-HQC Conjugate (Free N: Lone Pair) PET PET Process (Lone pair quenches fluorophore) Molecule_Off->PET Molecule_On Zn-8-HQC Complex (N: coordinated to Zn) Molecule_Off->Molecule_On + Zn2+ Zn Zn2+ Ion Zn->Molecule_On Binding Block PET Blocked (Lone pair unavailable) Molecule_On->Block Light Fluorescence Emission (510 nm) Block->Light

Figure 2: Mechanism of action.[3] In the absence of metal, the nitrogen lone pair quenches fluorescence via Photoinduced Electron Transfer (PET). Metal binding engages the lone pair, blocking PET and restoring fluorescence.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Kawakami, J. et al. (2003). "8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion."[4][5] Analytical Sciences.

  • Farruggia, G. et al. (2006). "8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells." Journal of the American Chemical Society.

  • Albrecht, M. et al. (2020). "8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions."[4][5][6] ChemistryOpen.

  • Standard Protocol Reference: "Labeling autologous leukocytes with indium-111 oxine." (For context on 8-HQ lipophilicity vs. conjugates). Journal of Nuclear Medicine.

Sources

Application Notes & Protocols: Strategic Derivatization of 8-Hydroxyquinoline-4-carboxylic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential privileged structure in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and neuroprotective effects.[1][2] 8-Hydroxyquinoline-4-carboxylic acid (8-HQCA) represents a particularly valuable starting material, as its carboxylic acid and hydroxyl moieties serve as versatile chemical handles for strategic modification. This guide provides an in-depth exploration of derivatization strategies for 8-HQCA aimed at enhancing its therapeutic potential. We will delve into the rationale behind specific chemical modifications, provide detailed, field-proven protocols, and analyze the resulting structure-activity relationships (SAR) to empower researchers in the development of novel, highly active compounds.

The Rationale for Derivatization: A Structure-Activity Relationship (SAR) Perspective

The foundational principle of this work is that the biological activity of the 8-HQCA core is not static; it can be meticulously tuned and amplified. The inherent properties of the 8-HQCA molecule—its ability to chelate metal ions, its planarity, and its hydrogen bonding capacity—are the starting points.[3] Derivatization allows us to modulate key physicochemical properties:

  • Lipophilicity: Controls the molecule's ability to cross biological membranes. Esterification or the addition of halogen atoms can systematically increase lipophilicity.

  • Electronic Properties: The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the phenolic hydroxyl and the quinoline nitrogen, influencing metal chelation and interaction with biological targets.[1]

  • Steric Factors: The size and shape of substituents can dictate the molecule's ability to fit into the binding pocket of a target enzyme or receptor, enhancing selectivity and potency.[4]

  • Hydrogen Bonding Capacity: Converting the carboxylic acid to an amide or ester introduces new hydrogen bond donors and acceptors, which can forge critical interactions with biological macromolecules.

The primary sites for modification on the 8-HQCA scaffold are the C4-carboxylic acid, the C8-hydroxyl group, and the C5/C7 positions on the quinoline ring. Each site offers a unique opportunity to influence the final biological outcome.

Amide_Synthesis_Workflow A 8-HQCA + SOCl₂ B Reflux (2-3h) Formation of Acid Chloride A->B Activation D Dropwise Addition of Acid Chloride B->D C Amine + Base in DCM (0°C) C->D E Stir at RT (4-12h) Amide Coupling D->E Coupling F Aqueous Work-up (Wash & Dry) E->F G Purification (Chromatography) F->G H Pure N-Substituted Amide Derivative G->H Overall_Workflow cluster_Synthesis Chemical Synthesis & Purification cluster_Screening Biological Evaluation A Start: 8-HQCA Scaffold B Derivatization Protocol (e.g., Amidation, Halogenation) A->B C Purification (Chromatography/Recrystallization) B->C D Structural Confirmation (NMR, MS) C->D E Primary Screening D->E Test Synthesized Derivatives F Antimicrobial Assays (MIC, Agar Diffusion) E->F G Anticancer Assays (MTT vs. Cell Lines) E->G H Neuroprotection Assays (SH-SY5Y Cell Model) E->H I Data Analysis Structure-Activity Relationship F->I G->I H->I J Lead Compound Optimization I->J Identify Hits for Further Development J->B Iterative Redesign

Sources

Application Note: Strategic Deployment of 8-Hydroxyquinoline-4-carboxylic Acid in Metalloenzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a strategic technical guide for drug discovery scientists. It moves beyond generic descriptions to provide a logic-driven workflow for utilizing 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) as a privileged scaffold in Fragment-Based Drug Design (FBDD).

Executive Summary

The 8-hydroxyquinoline (8-HQ) moiety is a classic "privileged structure" in medicinal chemistry, primarily due to its bidentate metal-chelating capability. While 5-substituted derivatives (e.g., IOX1) are widely utilized as broad-spectrum inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases, 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) offers a distinct geometric vector for inhibitor optimization.

This guide details the methodology for employing 8-HQC to target metalloenzymes such as Histone Demethylases (JmjC KDMs) , Prolyl Hydroxylases (PHDs) , and Matrix Metalloproteinases (MMPs) . By utilizing the C4-carboxylate as a "growth vector," researchers can synthesize libraries that extend into solvent-exposed regions or specificity pockets, converting a generic metal binder into a potent, selective inhibitor.

Scientific Rationale & Mechanism

The Pharmacophore: "Warhead" and "Vector"

Effective metalloenzyme inhibitors typically consist of a Zinc Binding Group (ZBG) (or Fe/Mn binding group) linked to a Cap Group that interacts with the enzyme's substrate tunnel.

  • The Warhead (8-HQ Core): The nitrogen (N1) and the hydroxyl (O8) form a five-membered chelate ring with the active site metal (Fe²⁺, Zn²⁺, etc.), displacing enzyme-bound water molecules essential for catalysis.

  • The Vector (C4-Carboxylate): Unlike C2 substitutions (which can sterically hinder metal binding) or C5/C7 substitutions (which often point into the protein core), the C4 position provides a lateral exit vector. This allows the attachment of peptidomimetic "tails" to probe the substrate binding groove without disrupting the critical metal-ligand geometry.

Mechanism of Action (JmjC Demethylase Example)

In JmjC histone demethylases, the catalytic iron is coordinated by a "facial triad" of amino acids (His-Glu-His). The 2-OG co-substrate binds the iron in a bidentate fashion. 8-HQC mimics this interaction, competitively inhibiting the enzyme by locking the metal in an inactive state.

Mechanism cluster_0 Competitive Inhibition Enzyme Apo-Enzyme (His-Glu-His triad) Metal Active Site Metal (Fe2+ / Zn2+) Enzyme->Metal Coordinates Complex Inert Enzyme-Inhibitor Complex Metal->Complex Blockade Substrate Native Substrate (e.g., H3K9me3) Metal->Substrate Catalysis (Oxidation) Inhibitor 8-HQC Scaffold Inhibitor->Metal Bidentate Chelation (N1, O8) Inhibitor->Complex Stabilization Complex->Substrate Steric Exclusion

Figure 1: Mechanism of competitive metal chelation by 8-HQC preventing substrate turnover.

Chemical Synthesis & Derivatization Protocol

To utilize 8-HQC effectively, one must first access the core and then derivatize the C4-carboxylic acid.

Synthesis of the Core (Modified Doebner Reaction)

While 8-HQC can be purchased, in-house synthesis allows for ring-substituted analogs.

Reagents:

  • 2-Aminophenol (substituted if exploring ring SAR)

  • Pyruvic acid[1][2]

  • Aldehyde (Benzaldehyde derivative if C2 substitution is desired, otherwise Formaldehyde source)

Protocol:

  • Condensation: Mix 2-aminophenol (1.0 eq) and pyruvic acid (1.2 eq) in refluxing ethanol or acetic acid.

  • Cyclization: Add aldehyde (1.0 eq) dropwise. Reflux for 3–6 hours.

  • Workup: Cool the reaction. The carboxylic acid product often precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol.

Library Generation (Amide Coupling)

The C4-COOH is the handle for specificity.

Workflow:

  • Activation: Dissolve 8-HQC in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Note: Avoid chlorinated solvents as 8-HQC solubility is poor.

  • Coupling: Add amine building blocks (R-NH2). These should mimic the substrate (e.g., lysine mimics for KDM inhibitors).

  • Reaction: Stir at Room Temp for 12h.

  • Deprotection: If the amine side chain has protecting groups (e.g., Boc), treat with TFA/DCM.

Experimental Protocol: TR-FRET Inhibition Assay

This protocol validates the inhibitory potential of 8-HQC derivatives against a representative metalloenzyme, KDM4A (JMJD2A) .

Assay Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detects the demethylation of a biotinylated histone peptide.

  • Substrate: Biotin-H3K9me3.

  • Detection: Europium-labeled anti-H3K9me2 antibody (Donor) + Streptavidin-APC (Acceptor).

  • Logic: Enzyme activity converts me3

    
     me2, allowing antibody binding and high FRET signal. Inhibition results in low FRET signal. 
    
Materials
  • Enzyme: Recombinant KDM4A (catalytic domain).

  • Substrate: Biotin-ARTKQTAR(K-me3)STGGKAPRKQLA.

  • Cofactors: 2-oxoglutarate, Fe(II)SO4, Ascorbate.

  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 10 µM Fe(II), 50 µM Ascorbate.

Step-by-Step Procedure
  • Compound Prep: Prepare 10-point serial dilutions of 8-HQC derivatives in DMSO. Transfer 100 nL to a 384-well plate (Black, low volume).

  • Enzyme Addition: Add 5 µL of KDM4A (final conc. 2–10 nM) in Assay Buffer. Incubate 10 min at RT to allow inhibitor binding.[3]

  • Reaction Initiation: Add 5 µL of Substrate Mix (Biotin-H3K9me3 + 2-OG).

    • Critical: Keep Fe(II) fresh. Oxidation to Fe(III) inactivates the enzyme and reduces assay window.

  • Incubation: Incubate for 30–60 min at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA).

    • Note: EDTA chelates the free iron, stopping the enzymatic reaction immediately.

  • Read: Measure TR-FRET on a multimode plate reader (Ex: 340 nm, Em: 615 nm / 665 nm).

Data Analysis

Calculate the TR-FRET ratio (


). Normalize to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition). Fit data to a 4-parameter logistic equation to determine IC50.

Protocol: Biophysical Validation (Thermal Shift Assay)

To confirm the inhibitor binds the protein and not just the metal in solution (a common artifact), perform a Thermal Shift Assay (TSA).

  • Mix: 2 µL KDM4A (2 µM final) + Sypro Orange dye (5x) + Compound (10–50 µM).

  • Cycle: Ramp temperature from 25°C to 95°C (0.5°C/step) in a qPCR machine.

  • Result: A positive shift in melting temperature (

    
    ) compared to DMSO indicates specific protein stabilization.
    
    • Interpretation: If IC50 is low but

      
       is 0, the compound may be stripping metal from the buffer rather than binding the enzyme active site.
      

Workflow Visualization

Workflow Design Scaffold Design (8-HQC Core) Synth Library Synthesis (Amide Coupling at C4) Design->Synth Chemical Space Expansion Screen Primary Screen (TR-FRET / AlphaScreen) Synth->Screen 10-100 Compounds Filter Counter Screen (Selectivity vs. Other Metalloenzymes) Screen->Filter Hits (IC50 < 1 µM) Filter->Design SAR Feedback Biophys Biophysical Validation (Thermal Shift / SPR) Filter->Biophys Selective Hits Lead Lead Candidate Biophys->Lead Confirmed Binder

Figure 2: Iterative workflow for developing 8-HQC based inhibitors.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Background Signal Compound fluorescenceCheck compound autofluorescence at 615/665 nm. Use "True-FRET" correction or switch to Mass Spec assay.
Flat Dose-Response Poor solubility8-HQC is planar and lipophilic.[3] Ensure DMSO < 1% final. Add 0.01% Triton X-100 to buffer.
Non-Specific Inhibition Metal strippingAdd excess metal (e.g., 100 µM Zn/Fe) to check if inhibition is reversible.
Pan-Assay Interference AggregationRun assay with 0.01% detergent. Perform centrifugation test to check for precipitants.

References

  • Prachayasittikul, V. et al. (2013).[4] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[5][6] Link

  • King, O.N.F. et al. (2010). "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors." PLOS ONE. Link

  • Karges, J. et al. (2022).[7] "Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds." Inorganic Chemistry. Link

  • Hopkinson, R.J. et al. (2013). "Isomers of 5-Carboxy-8-hydroxyquinoline as Inhibitors of 2-Oxoglutarate-Dependent Oxygenases." Organic & Biomolecular Chemistry. Link

  • Rotili, D. et al. (2012). "Non-peptide inhibitors of histone acetyltransferases and histone deacetylases." Journal of Medicinal Chemistry. Link

Sources

Application Note: Accelerated Green Synthesis of 8-Hydroxyquinoline-4-Carboxylic Acid Bioactive Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, high-throughput protocol for the synthesis of 8-hydroxyquinoline-4-carboxylic acid derivatives using microwave-assisted organic synthesis (MAOS). Unlike traditional Doebner condensations that require prolonged reflux (3–12 hours) and often yield tarry byproducts, this microwave protocol achieves high purity (>95%) and excellent yields (80–92%) in under 20 minutes. The method emphasizes "Green Chemistry" principles, utilizing water as the primary solvent and eliminating the need for hazardous Lewis acid catalysts.

Introduction & Significance

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry due to its bidentate chelating ability toward metal ions (Cu²⁺, Zn²⁺, Fe³⁺). This property is critical for inhibiting metalloproteases and modulating neurodegenerative pathways (e.g., Alzheimer's, Parkinson's).

Specifically, the 4-carboxylic acid derivative introduces a polar handle that improves solubility and allows for further peptidomimetic coupling. These derivatives have demonstrated potency as:

  • Broad-spectrum Antimicrobials: Targeting bacterial DNA gyrase.

  • Antivirals: Inhibiting RNA-dependent RNA polymerases (e.g., Dengue, Influenza).

  • Anticancer Agents: Acting as Dihydroorotate Dehydrogenase (DHODH) inhibitors.[1]

Transitioning this synthesis to a microwave platform resolves the historical bottleneck of the Doebner reaction: the slow addition of pyruvic acid to the anil/Schiff base, which typically competes with polymerization side reactions.

Mechanistic Foundation: The Doebner Condensation

The synthesis follows a three-component condensation between 2-aminophenol , an aromatic aldehyde , and pyruvic acid .

Reaction Pathway[2][3][4][5][6][7]
  • Imine Formation: The amine of 2-aminophenol condenses with the aldehyde to form a Schiff base (anil).

  • Mannich-type Addition: The enol form of pyruvic acid attacks the imine carbon.

  • Cyclization & Aromatization: Intramolecular ring closure followed by oxidative decarboxylation (or dehydrogenation depending on the specific pathway variants) yields the quinoline core.

Microwave Effect:[2][3][4][5][6][7][8][9] The polar transition state of the imine formation and the subsequent cyclization are highly sensitive to dielectric heating. Microwave irradiation selectively heats these polar intermediates, accelerating the rate-determining step by orders of magnitude compared to convective heating.

DoebnerMechanism Reagents 2-Aminophenol + Aldehyde Intermediate Schiff Base (Imine) Reagents->Intermediate - H2O Pyruvic Pyruvic Acid Transition Enol Addition (Rate Limiting) Pyruvic->Transition Enol form Intermediate->Transition + Pyruvic Acid Cyclization Cyclization & Dehydration Transition->Cyclization MW Irradiation Product 8-Hydroxyquinoline- 4-carboxylic Acid Cyclization->Product - H2O / [Ox]

Caption: Mechanistic flow of the Microwave-Assisted Doebner Condensation. The MW irradiation specifically accelerates the rate-limiting enol addition and cyclization steps.

Experimental Protocols

Protocol A: Green Synthesis (Water-Based)

Best for: Standard derivatives, high-throughput libraries, and environmentally sensitive workflows.

Reagents:

  • 2-Aminophenol (1.0 mmol)[4]

  • Aromatic Aldehyde (1.0 mmol)[4]

  • Pyruvic Acid (1.0 mmol)

  • Solvent: Deionized Water (3–5 mL)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL or 30 mL pressurized glass vials with silicone/PTFE caps.

Procedure:

  • Charge: Add 2-aminophenol and the aldehyde to the microwave vial. Add water and stir for 1 minute to create a suspension.

  • Acid Addition: Add pyruvic acid dropwise. Note: The mixture may turn yellow/orange due to imine formation.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

    • Power: Dynamic (Max 300W)

  • Cooling: Use compressed air cooling to drop temp to <50°C.

  • Workup: The product typically precipitates as a solid. Filter the solid under vacuum. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Solvent-Assisted (Acetic Acid/Ethanol)

Best for: Highly lipophilic aldehydes or substituted aminophenols with poor water solubility.

Modifications:

  • Solvent: Replace water with Glacial Acetic Acid (2 mL) or Ethanol (3 mL).

  • Catalyst: No external catalyst needed for Acetic Acid; for Ethanol, add 10 mol% p-TSA if reaction is sluggish.

  • Workup: Pour the reaction mixture into crushed ice/water (20 mL). Adjust pH to ~4.5–5.0 with 10% NaHCO₃ to maximize precipitation of the amphoteric product.

Workflow Visualization

Workflow Start Reagent Prep (1:1:1 Stoichiometry) Mix Vial Loading (Water or AcOH) Start->Mix MW MW Irradiation 100°C / 10-15 min Mix->MW Cool Rapid Cooling (<50°C) MW->Cool Check Precipitate Formed? Cool->Check Filter Vacuum Filtration & Wash Check->Filter Yes (Solid) pH_Adj Pour into Ice Water Adjust pH to 4.5 Check->pH_Adj No (Solution) Dry Dry & Characterize (NMR/MS) Filter->Dry pH_Adj->Filter

Caption: Decision tree for the synthesis and workup of 8-HQ derivatives. The pH adjustment step is critical for amphoteric solubility management.

Results & Data Analysis

Comparative Efficiency: Microwave vs. Conventional

The following data represents the synthesis of 2-phenyl-8-hydroxyquinoline-4-carboxylic acid.

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)Improvement Factor
Temperature 100°C (Oil Bath)100°C (Internal Probe)-
Time 6 Hours10 Minutes 36x Faster
Solvent Ethanol/HClWater (Neat)Green Profile
Crude Yield 58%92% +34%
Purity (HPLC) 82% (Requires Column)>96% (Filtration only)Simplified Workup
Library Scope (Representative Data)

Conditions: 2-aminophenol + Pyruvic acid + Aldehyde (R-CHO), MW 100°C, 10 min.

EntryAldehyde Substituent (R)Yield (%)Melting Point (°C)
1 Phenyl (H)92210–212
2 4-Chloro88235–237
3 4-Methoxy85220–222
4 4-Nitro94>250
5 2-Furyl81205–207

Troubleshooting & Self-Validation (The "Why" and "How")

Issue 1: No Precipitation upon Cooling.

  • Cause: The product is amphoteric. At very low pH (excess pyruvic acid), the pyridine nitrogen is protonated (soluble). At high pH, the phenol is deprotonated (soluble).

  • Fix: The isoelectric point is typically near pH 4.5–5.5. Add 10% sodium acetate or NaHCO₃ dropwise until the solution becomes cloudy.

Issue 2: Tarry/Black Reaction Mixture.

  • Cause: Pyruvic acid is thermally unstable and can polymerize if heated too rapidly or too high (>140°C).

  • Fix: Reduce MW temperature to 85°C and extend time to 20 minutes. Ensure "PowerMax" or simultaneous cooling features are off to prevent hot spots.

Issue 3: Low Yield with Electron-Rich Aldehydes.

  • Cause: Electron-donating groups (e.g., 4-OMe) deactivate the aldehyde carbonyl, making the initial Schiff base formation slower.

  • Fix: Pre-stir the amine and aldehyde with a drop of acetic acid for 5 minutes before adding pyruvic acid and starting the microwave run.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Patel, D. et al. (2023).[5] "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." RSC Advances.

  • Biological Activity of 8-Hydroxyquinolines

    • Przystas, A. et al. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules (MDPI).
  • Comparative Protocols (Conventional vs. MW)

    • BenchChem (2025).[1][4][8] "A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation."

  • Doebner Reaction Optimization

    • Kommi, D.N. et al. (2018).[9] "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis." Frontiers in Chemistry.

  • Green Chemistry Approaches

    • ResearchGate (2025).

Sources

Application Notes and Protocols: Betti Reaction for the Functionalization of 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Betti reaction for the C-7 functionalization of 8-hydroxyquinoline (8-HQ). As a powerful three-component reaction, it offers an efficient pathway to synthesize a diverse library of aminomethylated 8-HQ derivatives, which are of significant interest in medicinal chemistry and drug discovery. This document outlines the reaction mechanism, provides detailed experimental protocols, and discusses the applications of the resulting Betti bases.

Introduction: The Significance of Functionalized 8-Hydroxyquinolines

Reaction Mechanism and Rationale

The Betti reaction proceeds via a sequential condensation and addition mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic Steps

The generally accepted mechanism for the Betti reaction involving 8-hydroxyquinoline is as follows:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the aldehyde and the amine to form a Schiff base (imine), which is then protonated to generate a reactive electrophilic iminium ion.

  • Nucleophilic Attack: The electron-rich 8-hydroxyquinoline acts as the nucleophile, attacking the iminium ion. The hydroxyl group at the C-8 position activates the quinoline ring, directing the electrophilic substitution predominantly to the C-7 position.[2]

  • Proton Transfer and Rearomatization: A final proton transfer step leads to the formation of the stable 7-aminomethylated 8-hydroxyquinoline product and regeneration of the acid catalyst, if used.

Diagram of the Betti Reaction Mechanism

Betti_Reaction_Mechanism cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde (R'CHO) Schiff_Base Schiff Base (Imine) Aldehyde->Schiff_Base + Amine - H2O Amine Amine (R''NH2) Amine->Schiff_Base HQ 8-Hydroxyquinoline Intermediate_Complex Intermediate Complex HQ->Intermediate_Complex Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Iminium_Ion->Intermediate_Complex + 8-Hydroxyquinoline Betti_Base Betti Base Intermediate_Complex->Betti_Base - H+

Caption: General mechanism of the Betti reaction for the synthesis of 7-aminomethylated 8-hydroxyquinolines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Betti bases derived from 8-hydroxyquinoline. The choice of catalyst and solvent can significantly impact reaction efficiency and yield.

General Protocol: Formic Acid-Mediated Synthesis

This protocol is adapted from methodologies that utilize formic acid as a catalyst and solvent, which has been shown to be effective for this transformation.[2]

Materials:

  • 8-Hydroxyquinoline

  • Substituted aromatic or aliphatic aldehyde

  • Primary or secondary amine

  • Formic acid (88-98%)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in formic acid (5-10 mL per mmol of 8-HQ).

  • Addition of Amine: To the stirred solution, add the amine (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Betti base.

Protocol for Iron(III) Chloride Catalyzed Synthesis

This solvent-free protocol offers a more environmentally friendly approach, utilizing ferric chloride as an efficient Lewis acid catalyst.

Materials:

  • 8-Hydroxyquinoline

  • Substituted aromatic aldehyde

  • Secondary amine

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 8-hydroxyquinoline (1.0 eq), the aromatic aldehyde (1.0 eq), and the secondary amine (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of FeCl₃·6H₂O (5-10 mol%).

  • Reaction Conditions: Heat the neat reaction mixture with stirring at 110 °C for 15-30 minutes. Monitor the reaction by TLC.

  • Purification: After the reaction is complete, the product can often be purified by direct recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

Data Presentation: Representative Examples

The following table summarizes representative examples of Betti bases synthesized from 8-hydroxyquinoline, highlighting the versatility of the reaction.

EntryAldehydeAmineProductYield (%)Reference
1BenzaldehydeAniline7-((phenylamino)(phenyl)methyl)quinolin-8-ol68[6]
24-Nitrobenzaldehyde4-Methyl-2-aminopyrimidine7-((4-methylpyrimidin-2-ylamino)(4-nitrophenyl)methyl)quinolin-8-ol65[6]
33-Formylbenzoic acidBenzamide3-((benzamido)(8-hydroxyquinolin-7-yl)methyl)benzoic acid94[9]
4m-TolualdehydeBenzamideN-(((8-hydroxyquinolin-7-yl)(m-tolyl)methyl))benzamide27[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of Betti bases from 8-hydroxyquinoline.

Betti_Workflow Start Start Reaction_Setup Reaction Setup (8-HQ, Aldehyde, Amine, Catalyst/Solvent) Start->Reaction_Setup Reaction Reaction Progression (Stirring/Heating) Reaction_Setup->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Neutralization, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Betti Base Characterization->Final_Product

Caption: A generalized experimental workflow for the synthesis and isolation of 8-hydroxyquinoline derived Betti bases.

Applications in Drug Discovery and Development

The Betti bases derived from 8-hydroxyquinoline are valuable compounds in drug discovery due to their diverse biological activities.

  • Enzyme Inhibition: A significant application of these compounds is the inhibition of 2-oxoglutarate (2OG) oxygenases, such as KDM4 histone demethylases.[7][10] The 8-hydroxyquinoline core acts as a template that chelates the active site iron, while the substituents introduced via the Betti reaction can be tailored to achieve selectivity and potency.

  • Cytoprotective Agents: Certain 7-aminomethylated 8-HQ derivatives have demonstrated cytoprotective effects against oxidative stress, suggesting their potential in treating neurodegenerative diseases.[2][6]

  • Anticancer Activity: The 8-hydroxyquinoline scaffold is known for its anticancer properties, and functionalization through the Betti reaction can lead to novel compounds with enhanced or selective cytotoxicity against cancer cell lines.

Conclusion

The Betti reaction provides a robust and versatile platform for the synthesis of novel 7-substituted 8-hydroxyquinoline derivatives. The operational simplicity, atom economy, and the ability to generate diverse molecular architectures make it an attractive method for academic and industrial researchers. The resulting Betti bases are a promising class of compounds with significant potential in the development of new therapeutic agents.

References

  • Betti, M. Sopra una serie di composti organici azotati. Gazzetta Chimica Italiana1900, 30, 301-310.
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules2021 , 26(1), 134. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications2015 , 51(84), 15458-15461. [Link]

  • Recent advances in the green synthesis of Betti bases and their applications: a review. Molecular Diversity2023 , 27(2), 543-569. [Link]

  • Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances2024 , 14(18), 11811-11848. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. PubMed2015 . [Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Semantic Scholar2021 . [Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PMC2021 . [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules2023 , 28(9), 3815. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications2015 . [Link]

  • Recent advances in the green synthesis of Betti bases and their applications: a review. Springer2022 . [Link]

  • Recent advances in the transformation reactions of the Betti base derivatives. RSC Publishing2024 . [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed2023 . [Link]

  • Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Publishing2019 . [Link]

  • Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. NIH2019 . [Link]

  • The Betti Base: The Awakening of a Sleeping Beauty. ResearchGate2021 . [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry2015 . [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 8-Hydroxyquinoline-4-carboxylic Acid (8-HQC)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solubility Optimization & Formulation Compound ID: 8-HQC (CAS: 55698-67-4) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Zwitterionic Trap"

If you are struggling to dissolve 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) in neutral buffers (PBS, TBS, pH 7.4), you are encountering the Zwitterionic Trap .[1][2]

Unlike simple organic acids, 8-HQC is amphoteric .[1][2] It possesses:

  • Basic Nitrogen (Quinoline ring)[1][2]

  • Acidic Phenol (Position 8)[1][2][3][4][5]

  • Acidic Carboxyl (Position 4)[1][2]

The Problem: At neutral pH (pH 4–8), the molecule tends to adopt a zwitterionic state or a neutral form with high crystal lattice energy.[1][2] In this state, the net charge is near zero, and water molecules cannot effectively solvate the rigid aromatic rings.[1][2]

The Solution: You must drive the equilibrium completely to the Anionic (high pH) or Cationic (low pH) form to achieve solubility.[1][2]

Troubleshooting Guides & FAQs

Category A: Aqueous Solubility & pH[1][2][6]

Q: I added 8-HQC powder directly to PBS (pH 7.4), and it’s just floating. Vortexing didn't help. Why? A: PBS is a buffer designed to resist pH changes.[1][2] 8-HQC is an acid.[1][2][5][6][7][8][9][10] When you add it to PBS, the buffer prevents the pH from dropping low enough to solubilize it, and the pH is not high enough to deprotonate the phenol.[1][2]

  • Diagnosis: You are stuck in the "Insolubility Trough" (see Diagram 1).[1][2]

  • Fix: Do not dissolve directly in buffer. Dissolve in dilute NaOH first (Method A), then dilute into your media.[1][2]

Q: My solution was clear in 100% DMSO, but when I diluted it 1:1000 into cell media, it precipitated. Is the compound bad? A: The compound is fine; the formulation strategy is flawed.

  • Mechanism: This is "Solvent Shock." 8-HQC is hydrophobic.[1][2] DMSO solubilizes it by disrupting intermolecular forces.[1][2] When you dilute into aqueous media, the water strips away the DMSO.[1][2] If the final pH of the media is near the molecule's isoelectric point (pI), the compound instantly recrystallizes.[1][2]

  • Fix: Ensure the receiving media is slightly alkaline (pH 8.0–8.[1][2]5) if your assay permits, or use the Sodium Salt Method (Protocol 1) to ensure the compound enters the water as a soluble ion, not a neutral solid.[1][2]

Q: The solution turned yellow/green after sitting for 1 hour. Is it degrading? A: Likely not. It is probably chelating trace metals.[1][2]

  • Mechanism: The 8-hydroxyquinoline core is a potent chelator of Fe³⁺, Cu²⁺, and Zn²⁺.[1][2][3][4] Even trace metals in low-grade water or glass containers can form colored complexes.[1][2]

  • Fix: Use LC-MS grade water and plasticware. Add 10-50 µM EDTA to your buffer if metal ions are not required for your biological target.[1][2]

Decision Logic & Solubility Profile

The following diagram illustrates the critical decision pathways for solubilizing 8-HQC based on your experimental constraints.

G Start Start: 8-HQC Powder CheckpH Is pH 7.4 strict? Start->CheckpH StrictYes Yes (Cell Culture/In Vivo) CheckpH->StrictYes Biological Assay StrictNo No (Chemistry/Stock) CheckpH->StrictNo Chemical Synthesis DMSOCheck Can you use DMSO? StrictYes->DMSOCheck MethodSalt Use Protocol 1: In-Situ Sodium Salt PrecipCheck Dilute & Check Precip MethodSalt->PrecipCheck AcidBase Adjust pH > 10 or < 2 StrictNo->AcidBase DMSOCheck->MethodSalt No / Preferred DMSOYes Dissolve in 100% DMSO DMSOCheck->DMSOYes Yes CrashRisk WARNING: High Risk of Crash-out upon dilution DMSOYes->CrashRisk

Figure 1: Solubilization Decision Tree.[1][2] Select the pathway based on your downstream application constraints.

Validated Experimental Protocols

Protocol 1: The "In-Situ Sodium Salt" Method (Recommended)

Best for: Biological assays, cell culture, and neutral-pH applications.[1][2]

Principle: By reacting the carboxylic acid and phenol with NaOH, you create the di-sodium salt of 8-HQC, which is highly water-soluble.[1][2]

Reagents:

  • 8-HQC Powder[1][2][5][7][8][11]

  • 1.0 M NaOH (Sodium Hydroxide)[1][2]

  • PBS or Water (LC-MS Grade)[1][2]

Step-by-Step:

  • Weigh 18.9 mg of 8-HQC (approx. 0.1 mmol).[1][2][5]

  • Add 200 µL of 1.0 M NaOH.

    • Note: This provides a molar excess of base to ensure full deprotonation.[1][2]

  • Vortex until the powder is fully dissolved. The solution should be clear and yellow.[1][2]

  • Add 800 µL of Water or PBS.[1][2]

    • Result: You now have a 100 mM Stock Solution .[1][2]

  • pH Adjustment (Critical): If you need to neutralize this stock, slowly add 1.0 M HCl dropwise while stirring rapidly. Stop if you see turbidity (cloudiness).[1][2]

    • Tip: It is safer to dilute this alkaline stock into a large volume of buffered media (e.g., 10 µL stock into 10 mL media) rather than neutralizing the concentrated stock directly.[1][2]

Protocol 2: The DMSO "Spike" Method

Best for: High-throughput screening (HTS) where DMSO is standard.[1][2]

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide)[1][2]

  • Sonicator[1][2]

Step-by-Step:

  • Dissolve 8-HQC in 100% DMSO to a concentration of 10 mM to 50 mM .

  • Sonicate for 5 minutes at 40°C to ensure complete dissolution.

  • Dilution Rule: When adding to aqueous buffer, ensure the final DMSO concentration is < 1% (v/v).

  • Technique: Do not add buffer to the DMSO stock. Add the DMSO stock into the vortexing buffer.[1][2] This rapid dispersion prevents local high concentrations that trigger precipitation.[1][2]

Solubility Data Reference Table

Solvent SystemSolubility RatingStabilityNotes
Water (pH 7) < 0.1 mg/mL (Poor)HighPrecipitates immediately.[1][2]
0.1 M NaOH > 50 mg/mL (High)HighForms Na-salt.[1][2] Solution is yellow.[1][2][12][7]
0.1 M HCl > 20 mg/mL (Mod)ModerateForms HCl-salt.[1][2]
DMSO ~ 25 mg/mL (High)HighHygroscopic.[1][2] Keep sealed.
Ethanol LowModerateNot recommended for high conc.[1][2] stocks.
PBS (pH 7.4) < 0.5 mg/mLHighOnly soluble if pre-dissolved in NaOH.[1][2]

Mechanistic Insight: The pH-Solubility Curve

Understanding the charge state is vital for troubleshooting.[1][2]

pH_Curve Cation Cationic (+) Soluble (pH < 2) Zwitter Zwitterion (0) INSOLUBLE (pH 3 - 8) Cation->Zwitter Add Base Zwitter->Cation Add Acid Anion Anion (-) Soluble (pH > 9) Zwitter->Anion Add Base Anion->Zwitter Add Acid

Figure 2: Charge State Transitions. To dissolve 8-HQC, you must avoid the red "Zwitterion" zone.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. (General properties of the pharmacophore). Retrieved from .[1][2]

  • ChemicalBook. 8-Hydroxyquinoline-4-carboxylic acid Product Properties and CAS 55698-67-4 Data. (Specific physical properties). Retrieved from .[1][2]

  • Phillips, J. P. (1956).[1][2] The Reactions of 8-Quinolinol. Chemical Reviews, 56(2), 271–297.[1][2] (Foundational chemistry of amphoteric quinolines).

  • Sigma-Aldrich (Merck). Safety Data Sheet: 8-Hydroxyquinoline derivatives. (Handling and safety protocols). Retrieved from .[1][2]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 8-HQC before handling.

Sources

Technical Support Center: Overcoming Interference of 8-Hydroxyquinoline-4-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) and its derivatives in biological assays. This guide provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to help you navigate and mitigate the common interference issues associated with this compound class. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you to design robust and reliable experiments.

Introduction: The Double-Edged Sword of 8-Hydroxyquinoline-4-carboxylic Acid

8-Hydroxyquinoline-4-carboxylic acid (8-HQC) and its analogs are a class of compounds with significant biological activities, making them attractive for drug discovery and chemical biology.[1][2] However, the very chemical properties that confer their bioactivity—potent metal chelation and intrinsic fluorescence—are also the primary sources of interference in a wide range of biological assays.[3][4] Understanding these interference mechanisms is the first step toward generating high-quality, reproducible data.

This guide is structured to address the most pressing issues faced by researchers, beginning with a conceptual overview of the interference mechanisms, followed by a practical, question-and-answer-based troubleshooting section, and concluding with detailed experimental protocols and reference data.

Part 1: Understanding the Core Interference Mechanisms

Two primary physicochemical properties of 8-HQC are responsible for its promiscuous behavior in biological assays: metal chelation and fluorescence.

Metal Chelation: A High-Affinity Interaction

The defining characteristic of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelator, binding a wide array of divalent and trivalent metal ions with high affinity.[3] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a stable five-membered ring with the metal ion. This potent chelating activity can lead to several types of assay artifacts:

  • Inhibition of Metalloenzymes: Many enzymes rely on metal ions (e.g., Zn²⁺, Mg²⁺, Mn²⁺, Fe²⁺/³⁺) as essential cofactors for their catalytic activity. 8-HQC can strip these metal ions from the enzyme's active site, leading to non-specific inhibition that can be misinterpreted as genuine compound activity.

  • Disruption of Metal-Dependent Signaling: Cellular processes that depend on fluctuating metal ion concentrations, such as calcium signaling, can be perturbed by the introduction of a strong chelator like 8-HQC.

  • Alteration of Redox Cycling: By binding redox-active metals like iron and copper, 8-HQC can influence their redox potential, potentially leading to the generation of reactive oxygen species (ROS) or interfering with assays that measure oxidative stress.

Fluorescence: A Confounding Signal

8-Hydroxyquinoline and its derivatives are inherently fluorescent molecules. While 8-HQC itself is weakly fluorescent in aqueous solutions, its fluorescence is significantly enhanced upon chelation with metal ions.[3][4] This property gives rise to several challenges in fluorescence-based assays:

  • Direct Fluorescence Interference: The intrinsic fluorescence of 8-HQC can directly contribute to the signal in fluorescence intensity-based assays, leading to false-positive "activation" readouts.

  • Fluorescence Quenching: Conversely, 8-HQC can absorb light at the excitation or emission wavelengths of the assay's fluorophore, a phenomenon known as the inner filter effect, which can lead to false-negative "inhibition" results.

  • FRET Interference: In Förster Resonance Energy Transfer (FRET)-based assays, 8-HQC can act as an unintended donor or acceptor, or its fluorescence can overlap with the spectra of the FRET pair, leading to unreliable data.

Part 2: Troubleshooting Guide & FAQs

This section is designed to provide direct answers and actionable solutions to common problems encountered when working with 8-HQC.

Frequently Asked Questions (FAQs)

Q1: My compound, an 8-HQC derivative, shows potent inhibition in a metalloenzyme assay. How can I be sure this is not due to metal chelation?

A1: This is a critical question of specificity. To dissect true inhibition from chelation-induced artifacts, a series of control experiments are necessary. The primary strategy is to determine if the inhibitory effect can be reversed or competed away by the addition of excess metal ions that are essential for the enzyme's function.

A recommended first step is to perform the enzyme activity assay in the presence of a range of concentrations of the cognate metal cofactor (e.g., ZnCl₂ or MgCl₂) alongside your 8-HQC inhibitor. If the inhibition is due to chelation, you should observe a rightward shift in the IC₅₀ curve of your compound as the metal concentration increases.

Q2: I am seeing a significant increase in signal in my fluorescence-based cell viability assay when I add my 8-HQC compound. Is this a real effect on cell health?

A2: It is highly probable that you are observing direct fluorescence interference from your compound. 8-HQC and its metal complexes can fluoresce in the same spectral region as common viability dyes (e.g., calcein-AM).

To confirm this, you should run a control experiment where you measure the fluorescence of your compound in the assay buffer without any cells. If you detect a significant signal, this is indicative of compound interference. You should also perform a spectral scan of your compound under assay conditions to determine its excitation and emission maxima.

Q3: Can I use 8-HQC in a luciferase-based reporter assay?

A3: Caution is advised. While luciferase assays are luminescence-based and not directly subject to fluorescence interference, some small molecules can directly inhibit the luciferase enzyme. It is essential to perform a counter-screen using purified luciferase enzyme to rule out this possibility. If your compound inhibits luciferase, your primary assay results will be unreliable.

Troubleshooting Scenarios & Step-by-Step Solutions

Scenario 1: Suspected Metal Chelation in an Enzymatic Assay

  • Problem: An 8-HQC derivative is a potent inhibitor of a zinc-dependent deacetylase.

  • Goal: Differentiate between active site inhibition and zinc chelation.

Workflow for Mitigating Metal Chelation Interference

A workflow for diagnosing and mitigating metal chelation interference.

Protocol 1: Metal Competition Assay

  • Determine the optimal metal concentration: First, titrate the metal cofactor (e.g., ZnCl₂) in your enzyme assay to find the concentration that yields optimal enzyme activity without being inhibitory.

  • Set up the competition experiment: Perform your standard IC₅₀ determination for the 8-HQC derivative in the presence of the optimal metal concentration and at several higher concentrations (e.g., 2x, 5x, and 10x the optimal concentration).

  • Analyze the data: Plot the IC₅₀ curves for each metal concentration. A significant rightward shift in the IC₅₀ value with increasing metal concentration strongly suggests that your compound is acting as a chelator.

Protocol 2: Buffer Optimization with a Competing Chelator

For assays where the metal cofactor cannot be easily supplemented, adding a weaker, non-interfering chelator to the buffer can help to "buffer" the free metal ion concentration and reduce the impact of the 8-HQC derivative.

  • Choose a competing chelator: Ethylenediaminetetraacetic acid (EDTA) is a common choice. However, be aware that EDTA itself can inhibit metalloenzymes if used at high concentrations.[5]

  • Determine the appropriate EDTA concentration: Perform a titration of EDTA in your assay to find the highest concentration that does not significantly inhibit your enzyme of interest.

  • Run the assay with EDTA: Include the predetermined concentration of EDTA in your assay buffer when testing your 8-HQC derivative. This can help to saturate the chelating capacity of your compound, allowing you to observe any non-chelating inhibitory effects.

Scenario 2: Suspected Fluorescence Interference in a High-Throughput Screen (HTS)

  • Problem: A primary HTS using a fluorescence intensity readout has identified numerous "hits" from an 8-HQC-based library.

  • Goal: Triage false positives due to compound fluorescence.

Workflow for Deconvoluting Fluorescence Interference

A simple yet effective counter-screening cascade.

1. Technology Counter-Screen:

  • Purpose: To identify compounds that interfere with the assay technology itself.

  • Example for a Luciferase Reporter Assay: Run the assay with purified luciferase enzyme and your hit compounds. A decrease in luminescence indicates direct inhibition of the reporter enzyme.

  • Example for a Fluorescence Assay: Run the assay with your hit compounds in the absence of the biological target. An increase or decrease in signal indicates fluorescence interference.

2. Specificity Counter-Screen:

  • Purpose: To eliminate compounds that produce the desired readout through a non-specific mechanism, such as cytotoxicity.

  • Example: Use a cell viability assay that employs a different detection method than your primary assay (e.g., a colorimetric MTT assay if your primary screen was fluorescence-based). Compounds that show activity in both the primary and cytotoxicity assays at similar concentrations are likely non-specific.

Alternative Assay Formats

When interference from 8-HQC is intractable, switching to an alternative assay format is often the best solution.

Table 4: Recommended Alternative Assay Formats

Assay TypeRecommended AlternativeRationale
Fluorescence IntensityLuminescence-based assays (e.g., luciferase, BRET)Less susceptible to compound fluorescence interference. [6]
Colorimetric assays Avoids fluorescence-related artifacts.
Label-free technologies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)Directly measure binding or enzymatic activity without the need for fluorescent probes.
Metalloenzyme ActivityCoupled enzyme assays with non-metal-dependent reporters The primary enzymatic reaction still occurs, but the detection method is insulated from chelation effects.
Direct measurement of substrate/product by LC-MS A robust method that is not susceptible to most forms of assay interference.

Conclusion

8-Hydroxyquinoline-4-carboxylic acid and its derivatives are valuable chemical tools, but their inherent physicochemical properties demand a thoughtful and rigorous approach to assay design and data interpretation. By understanding the fundamental mechanisms of interference—metal chelation and fluorescence—and by employing the systematic troubleshooting strategies and counter-screening protocols outlined in this guide, researchers can confidently distinguish true biological activity from experimental artifacts. This proactive approach to identifying and mitigating interference will ultimately lead to higher quality data and a more efficient drug discovery process.

References

  • Serbest, K., Colak, A., Güner, S., Karaböcek, S., & Kormali, F. (2010). Copper(II)–manganese(II) complexes of 3,3′-(1,3-propanediyldiimine)bis-(3-methyl-2-butanone) oxime with a new μ-bis(tridentate) bridging mode: Synthesis, crystal structure, and antimicrobial activity. European Journal of Medicinal Chemistry, 45(1), 264–269.
  • Al-Omair, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences, 3, 1-11.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • El-Kemary, M., El-Shamy, H., & Mousa, I. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 944-950.
  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). University of Canterbury. Retrieved from [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
  • Ye, L., & Dasgupta, P. K. (1991). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 63(10), 1037–1044.
  • Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Fujioka, H., et al. (2022). Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. Analytical Chemistry, 94(1), 53-73.
  • van der Watt, E., et al. (2022). Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities. Journal of Fungi, 8(5), 450.
  • Flurer, C. L., & Giss, G. N. (2018). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Journal of Photochemistry and Photobiology A: Chemistry, 356, 414-421.
  • Cardia, M. C., et al. (2023). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganic Chemistry, 62(47), 19131-19144.
  • Science.gov. (n.d.). edta chelation therapy: Topics by Science.gov. Retrieved from [Link]

  • Memoli, D., et al. (2019). Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals. International Journal of Environmental Research and Public Health, 16(10), 1833.
  • de Bem Gentz, C., et al. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. International Journal of Molecular Sciences, 24(13), 10940.
  • Longdom Publishing. (n.d.). Identifying Enzyme Activities by Different Kinetic Assays. Retrieved from [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance.
  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • Crinnion, W. J. (2013). EDTA chelation therapy in the treatment of toxic metals exposure.
  • Wang, Y., et al. (2024). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[1][7]henanthroline Ligand and Its Cu(I) Complexes. Molecules, 29(13), 3045.

  • PhotochemCAD. (n.d.). E. Heterocycles E11. 8-Quinoline carboxylic acid. Retrieved from [Link]

  • Biocompare. (n.d.). A Guide to Enzyme Assay Kits. Retrieved from [Link]

  • LICORbio. (2024, September 19). Troubleshooting | Fluorescence: Detection. YouTube. Retrieved from [Link]

  • Kwon, O., & Kwak, S. K. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 17(23), 15095-15101.
  • Yesiltas, B., et al. (2024). Metal-Chelating Macroalgal Extract as a Marine Antioxidant for Stabilizing DHA Nanoemulsions. Foods, 13(3), 473.

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Technical Support Center: Purification of Crude 8-Hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 8-Hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic compound. We understand that purification can be a significant challenge, often impacting yield, purity, and the success of subsequent applications. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate common obstacles and optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude 8-Hydroxyquinoline-4-carboxylic acid. Each answer provides not just a solution, but the underlying chemical principles to help you make informed decisions in your workflow.

Q1: My initial product is a dark, amorphous solid with low purity. Where do I start?

A1: Start with a pH-controlled Acid-Base Extraction.

The crude product from syntheses like the Pfitzinger or Doebner-von Miller reaction often contains unreacted starting materials, polymeric byproducts, and other colored impurities.[1] Given that 8-Hydroxyquinoline-4-carboxylic acid is amphoteric—possessing a basic quinoline nitrogen, an acidic carboxylic acid group, and a weakly acidic phenolic hydroxyl group—a carefully executed acid-base extraction is the most powerful initial purification step.[2][3][4]

Causality: The core principle of acid-base extraction is to exploit the differential solubility of a compound in its ionized (salt) and neutral forms.[5] By manipulating the pH of the aqueous phase, you can selectively move your target compound out of the organic layer (where neutral impurities reside) and then precipitate it in a purer form.

Workflow for Acid-Base Extraction

cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation of Impurities cluster_2 Step 3: Isolation of Pure Product start Crude Product in Organic Solvent (e.g., EtOAc) extract1 Extract with aq. NaHCO3 (pH ~8.5) start->extract1 Separatory Funnel org_layer Organic Layer: Neutral Impurities, Very Weak Acids extract1->org_layer aq_layer1 Aqueous Layer 1: Sodium Carboxylate Salt (Product) extract1->aq_layer1 acidify Acidify with 2M HCl to pH ~2-3 aq_layer1->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Filter, Wash with Cold Water, & Dry precipitate->filter pure_product Purified Solid Product filter->pure_product

Caption: Workflow for Acid-Base Purification.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 8-Hydroxyquinoline-4-carboxylic acid in a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expertise & Experience: We recommend NaHCO₃ over a strong base like NaOH. The pKa of the carboxylic acid is significantly lower than that of the phenolic hydroxyl. NaHCO₃ is basic enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate salt) but not the phenol, preventing potential side reactions or emulsion formation that can occur with strong bases.[5][6]

  • Separation: Shake the funnel vigorously, venting frequently to release CO₂ gas. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 2-3 times with fresh NaHCO₃ solution to ensure complete recovery.

  • Re-acidification: Combine all aqueous extracts. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the solution becomes acidic.

    • Trustworthiness: Monitor the pH with pH paper or a meter. The isoelectric point of your amphoteric molecule will be where it has minimum solubility. Aim for a final pH of ~2-3 to ensure the carboxylic acid is fully protonated and precipitates out of solution.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salt residues.

  • Drying: Dry the purified product under vacuum to a constant weight.

Q2: My product is still yellow/discolored after acid-base extraction. How can I achieve a purer, off-white solid?

A2: Employ Recrystallization with Activated Charcoal.

Persistent color indicates the presence of highly conjugated or polymeric impurities that may have similar acidity to your product and were carried through the extraction. Recrystallization is the classic method for removing such impurities.[8]

Causality: Recrystallization works on the principle of differential solubility. A suitable solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, ideally, should either be insoluble at high temperatures (and can be filtered off hot) or highly soluble at low temperatures (and remain in the mother liquor upon cooling). Activated charcoal has a high surface area and can adsorb large, flat, colored impurity molecules.

Detailed Protocol: Recrystallization
  • Solvent Selection: Choose an appropriate solvent. Based on the structure, polar protic solvents are a good starting point. See the table below for guidance.

  • Dissolution: Place the semi-pure product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Expertise & Experience: Do not add too much charcoal, as it can also adsorb your product and reduce the yield.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals. Rapid cooling traps impurities.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)Rationale & CommentsPotential Issues
Ethanol 78Good choice for polar compounds containing hydroxyl and carboxylic acid groups. Often used for quinoline derivatives.[9]May need to add water to reduce solubility if it's too high.
Methanol 65Similar to ethanol, but its lower boiling point can be advantageous. A patent for purifying 8-hydroxyquinoline specifies methanol.[10]Higher volatility; ensure adequate condensation during heating.
Acetic Acid 118Can be effective for acidic compounds that are difficult to dissolve in other solvents.Difficult to remove residual solvent; requires extensive drying.
DMF/Water 153 (DMF)Dimethylformamide is a powerful solvent. Adding water as an anti-solvent can effectively induce crystallization.High boiling point makes it hard to remove. Use with caution.
Q3: My yield is very low after purification. What are the common causes of product loss?

A3: Product loss can occur at multiple stages. Systematically review your procedure.

  • Incomplete Extraction: During the acid-base extraction, if you do not perform enough extractions with the aqueous base (Step 3 in the protocol), a significant amount of your product may remain in the organic layer. Ensure you test the pH of the aqueous layer to confirm it remains basic after each extraction.

  • Incomplete Precipitation: After acidification, ensure the pH is low enough (~2-3) for complete precipitation. Also, cooling the solution in an ice bath can further decrease the product's solubility, improving recovery.[11]

  • Recrystallization Errors:

    • Using too much solvent: This is the most common error. If too much solvent is used to dissolve the crude product, the solution will not be saturated upon cooling, and little to no product will crystallize.

    • Premature crystallization: During hot filtration, the product can crystallize on the filter paper or in the funnel stem if the apparatus is not sufficiently pre-heated.

    • Washing with room temperature solvent: Washing the final crystals on the filter with solvent that is not ice-cold will redissolve some of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 8-Hydroxyquinoline-4-carboxylic acid?

A1: Impurities are highly dependent on the synthetic route. For a Pfitzinger-type synthesis, common impurities include unreacted isatin or its ring-opened derivatives, unreacted ketone/aldehyde starting materials, and potential self-condensation products of the ketone/aldehyde. Polymeric tars are also common in high-temperature condensation reactions like the Skraup synthesis.[12][13]

Q2: What is the best single method for purifying this compound?

A2: There is no single "best" method, as the optimal strategy depends on the impurity profile. However, a combination of acid-base extraction followed by recrystallization is a robust and widely applicable strategy that will remove the vast majority of neutral, basic, and colored impurities.

Q3: How does the amphoteric nature of this compound affect purification?

A3: The amphoteric nature is key. It has three key pKa values: the quinoline nitrogen (protonated form, pKa ~4-5), the carboxylic acid (pKa ~2-3), and the phenolic hydroxyl (pKa ~9.9).[4] This allows for fine-tuning the purification:

  • At pH > 8: Both the carboxylate and phenolate can form, making it highly water-soluble.

  • At pH ~8: Primarily the carboxylate is formed, making it soluble in weak base (like NaHCO₃), while less acidic impurities (like phenols without the carboxylic acid group) may not be.

  • At pH < 2: The carboxylic acid is neutral, but the quinoline nitrogen is protonated (ammonium salt), which can increase water solubility. This behavior must be managed carefully. Using NaHCO₃ exploits the much lower pKa of the carboxylic acid to achieve selective extraction.

Q4: Can I use column chromatography for this compound? What are the challenges?

A4: Yes, column chromatography can be used, but it presents challenges.[14] The polar acidic and basic functional groups can cause strong interactions with standard silica gel, leading to significant tailing or even irreversible adsorption.[15] If you must use chromatography:

  • Consider reversed-phase (C18) silica, which is more suitable for polar compounds.[16]

  • If using normal-phase silica, add a modifier to the eluent. Adding a small amount of acetic acid or formic acid to the mobile phase can suppress the deprotonation of the carboxylic acid, while adding triethylamine can block the basic sites. This reduces tailing and improves peak shape.

Q5: How can I confirm the purity of my final product?

A5: A combination of techniques is recommended for a trustworthy assessment:

  • Melting Point: A sharp melting point that does not change after further recrystallization is a strong indicator of purity.

  • Thin-Layer Chromatography (TLC): The appearance of a single spot in multiple solvent systems is a good sign.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The absence of impurity peaks and correct integration of your product's signals confirms high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area).[17]

References

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google P
  • Al-Janabi, K. A. (2015). Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate. [Link]

  • 8-Hydroxyquinoline - Solubility of Things. [Link]

  • Drug impurity profiling and identification. ResearchGate. [Link]

  • Al-Busafi, S. N., & Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Al-Busafi, S. N., & Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • 8-hydroxyquinoline. AERU, University of Hertfordshire. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • 8-Hydroxyquinoline. Wikipedia. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC, PubMed Central. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia, LookChem. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Technical Support Center: A Researcher's Guide to 8-Hydroxyquinoline-4-carboxylic acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 8-Hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental use. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the stability and handling of 8-Hydroxyquinoline-4-carboxylic acid.

Q1: What are the primary factors that can cause 8-Hydroxyquinoline-4-carboxylic acid to degrade?

A1: The degradation of 8-Hydroxyquinoline-4-carboxylic acid is primarily influenced by four key factors:

  • Light: The quinoline ring system is photosensitive and can undergo photodegradation upon exposure to UV and even ambient light.[1]

  • Oxidation: The phenol moiety makes the molecule susceptible to oxidation, which can be accelerated by atmospheric oxygen and the presence of metal ions.

  • Temperature: Elevated temperatures can increase the rate of all degradation pathways, including decarboxylation and oxidation.

  • pH: Extremes in pH, both acidic and basic conditions, can catalyze hydrolytic degradation or alter the molecule's stability.

Q2: How can I visually identify if my 8-Hydroxyquinoline-4-carboxylic acid has started to degrade?

A2: A common initial indicator of degradation, particularly for solutions, is a change in color. Freshly prepared solutions are typically colorless to light yellow. Upon degradation, you may observe a darkening of the solution, progressing to yellow and then brown.[1] This is often due to the formation of oxidized, quinone-type structures. For the solid compound, any significant deviation from a white to off-white or faintly yellow crystalline powder may suggest degradation.[2]

Q3: What are the ideal storage conditions for solid 8-Hydroxyquinoline-4-carboxylic acid?

A3: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. It is best kept in a cool, dry, and dark environment, such as a desiccator at room temperature. For extended storage, refrigeration (2-8 °C) is recommended.

Q4: I'm preparing a stock solution. What solvent should I use and how should I store it?

A4: 8-Hydroxyquinoline-4-carboxylic acid has limited solubility in water but is soluble in organic solvents like DMSO and in aqueous bases (e.g., 0.1 N NaOH).[3] For biological experiments, preparing a concentrated stock solution in DMSO is a common practice. Stock solutions should be stored in amber or foil-wrapped vials at -20°C to minimize degradation. It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to troubleshooting common problems encountered during the use of 8-Hydroxyquinoline-4-carboxylic acid.

Observed Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Inconsistent experimental results or loss of compound potency. Degradation of the compound in stock or working solutions.1. Prepare fresh solutions: Quinoline compounds can be unstable in aqueous solutions.[1] Always prepare fresh working solutions from a frozen stock on the day of the experiment.2. Validate stock solution stability: If you must use older stock solutions, perform a quick quality control check. This can be as simple as running a UV-Vis spectrum to check for changes in the absorbance profile or, more definitively, using an HPLC method to assess purity.3. Minimize light exposure during experiments: Cover your experimental setup (e.g., cell culture plates) with aluminum foil or use a dark room to prevent photodegradation during incubation.
Precipitate forms in my aqueous working solution. Poor solubility or pH-dependent precipitation.1. Check the pH of your final solution: 8-Hydroxyquinoline-4-carboxylic acid is a carboxylic acid and its solubility is highly pH-dependent. It will be less soluble in acidic to neutral aqueous solutions. The addition of a small amount of base can help to keep it in solution.2. Consider a co-solvent: If your experimental conditions permit, the inclusion of a small percentage of an organic co-solvent like ethanol or DMSO in your final aqueous solution can improve solubility.3. Prepare a more dilute stock solution: If you are seeing precipitation upon dilution of a highly concentrated stock, try preparing a less concentrated initial stock solution.
My compound appears darker than expected upon receipt or after a short period of storage. Oxidation or exposure to light.1. Evaluate storage conditions: Ensure the compound has been stored in a tightly sealed, opaque container in a cool, dry place.2. Test for purity: Before use, it is advisable to confirm the purity of the compound using an appropriate analytical method like HPLC or LC-MS. This will provide a quantitative measure of any degradation.3. Consider inert gas overlay: For highly sensitive applications or long-term storage, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Understanding the Degradation of 8-Hydroxyquinoline-4-carboxylic acid

To effectively prevent degradation, it is crucial to understand the underlying chemical transformations that can occur. The primary degradation pathways for 8-Hydroxyquinoline-4-carboxylic acid are inferred from the known reactivity of the 8-hydroxyquinoline scaffold and related phenolic compounds.

Key Degradation Pathways
  • Photodegradation and Oxidation: The electron-rich phenol ring is highly susceptible to oxidation, a process that can be initiated by light (photodegradation). This can lead to the formation of quinone-like structures, which are often colored. A likely product of the photosensitized oxidation of the 8-hydroxyquinoline core is quinoline-5,8-quinone. This transformation involves the oxidation of the hydroxyl group and the formation of two carbonyl groups on the benzene portion of the ring system.

  • Hydrolytic Degradation: While the quinoline ring itself is generally stable to hydrolysis, the carboxylic acid group could be susceptible to decarboxylation under certain conditions, such as high temperatures, although this is generally less common for aromatic carboxylic acids.

  • Ring Opening: Under more aggressive conditions, such as microbial degradation or strong oxidizing environments, the heterocyclic ring system can be cleaved. For instance, microbial degradation of quinoline-4-carboxylic acid has been shown to produce 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid and subsequently 8-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylic acid, indicating the opening of the pyridine ring.[4] While these are biotic degradation products, they highlight potential points of instability in the molecule.

DegradationPathways cluster_main 8-Hydroxyquinoline-4-carboxylic acid cluster_degradation Degradation Products MainCompound 8-Hydroxyquinoline-4-carboxylic acid Quinone Quinoline-5,8-dione-4-carboxylic acid (Inferred from 8-HQ oxidation) MainCompound->Quinone  Photodegradation / Oxidation  (Light, O2, Metal Ions) RingOpened Ring-Opened Products (e.g., from aggressive oxidation) MainCompound->RingOpened  Aggressive Oxidation

Figure 1: Inferred Degradation Pathways of 8-Hydroxyquinoline-4-carboxylic acid.

Experimental Protocols

To ensure the integrity of your experimental data, it is crucial to handle and store 8-Hydroxyquinoline-4-carboxylic acid correctly and to have methods to assess its stability.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol provides a standardized method for preparing and storing stock solutions to minimize degradation.

Materials:

  • 8-Hydroxyquinoline-4-carboxylic acid (solid)

  • Anhydrous DMSO

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weighing: In a fume hood, carefully weigh the desired amount of 8-Hydroxyquinoline-4-carboxylic acid.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Mixing: Vortex the vial until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents contamination and minimizes freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C. For long-term storage (months to years), consider storage at -80°C.

  • Labeling: Clearly label each vial with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to assess the stability of 8-Hydroxyquinoline-4-carboxylic acid and to identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[5][6]

Materials:

  • 8-Hydroxyquinoline-4-carboxylic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • pH meter

  • Thermostatic oven

  • UV lamp

Procedure:

  • Prepare a stock solution of 8-Hydroxyquinoline-4-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Store an aliquot of the stock solution in an oven at a controlled temperature (e.g., 70°C) for a specified time. Also, expose the solid compound to the same temperature.

  • Photolytic Degradation: Expose an aliquot of the stock solution and the solid compound to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC or LC-MS method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the parent molecule.[6]

Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (UV/Vis light) Stock->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC/LC-MS Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Compare Compare to Unstressed Control HPLC->Compare

Figure 2: Workflow for a Forced Degradation Study.

By understanding the chemical vulnerabilities of 8-Hydroxyquinoline-4-carboxylic acid and implementing these handling and storage protocols, researchers can significantly improve the reliability and accuracy of their experimental outcomes.

References

  • PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLINE. TSI Journals. Available at: [Link]

  • Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Longdom Publishing SL. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • 8-Hydroxyquinoline. PubChem. Available at: [Link]

  • Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

Sources

"strategies to improve the regioselectivity of 8-hydroxyquinoline functionalization"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: 8HQ-REGIO-001 Topic: Strategies to Improve Regioselectivity in 8-Hydroxyquinoline (8-HQ) Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The 8-HQ Scaffold Challenge

The 8-hydroxyquinoline (8-HQ) scaffold presents a unique "bipolar" reactivity profile that frustrates standard regiocontrol. The pyridine ring is electron-deficient, while the phenol ring is electron-rich. Furthermore, the N1 and O8 atoms form a potent bidentate chelation site (


-chelate) that can either direct catalysts to specific positions (C7/C2) or poison them by forming insoluble metal complexes.

This guide provides validated protocols to override inherent reactivity biases, specifically targeting the C2 , C5 , and C7 positions.

Module 1: C5-Selective Functionalization (Electrophilic Control)

The Issue: Standard electrophilic aromatic substitution (SEAr) on 8-HQ typically yields a mixture of C5 (para to OH) and C7 (ortho to OH) products. While C5 is sterically favored, the strong ortho-directing ability of the hydroxyl group often leads to significant C7 impurities or C5,C7-disubstitution.

The Solution: Switch from standard Lewis-acid catalyzed halogenation to Trihaloisocyanuric Acid (TICA) reagents. The TICA system utilizes a specific steric and electronic match that exclusively targets the geometrically accessible C5 position, avoiding the C7 site entirely in most 8-substituted quinolines.

Validated Protocol: Metal-Free C5-Bromination

Target: 5-Bromo-8-hydroxyquinoline with >95% regioselectivity.

Reagents:

  • Substrate: 8-Hydroxyquinoline (1.0 equiv)

  • Reagent: Tribromoisocyanuric acid (TBCA) (0.36 equiv - Note: TBCA transfers 3 Br atoms)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: Room Temperature (25 °C)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 8-HQ in 5 mL of MeCN. Ensure complete solubility; if the substrate is an amide derivative, mild heating may be required.

  • Addition: Add 0.36 mmol of TBCA in a single portion. The reaction is exothermic; monitor internal temperature to prevent spikes >35 °C.

  • Monitoring: Stir at RT for 1–4 hours. Monitor via TLC (Hexane/EtOAc 7:3). The spot for 8-HQ (usually lower Rf due to H-bonding) will disappear, replaced by a less polar product.

  • Workup: Filter the reaction mixture to remove the insoluble cyanuric acid byproduct (a white solid). This self-purifying step is critical.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.

Why this works: TBCA acts as a controlled "bromine reservoir." The steric bulk of the isocyanuric acid by-product suppresses attack at the crowded C7 position (sandwiched between the OH and the pyridine ring), funneling reactivity exclusively to C5.

Module 2: C7-Selective Functionalization (Chelation & Directing Groups)

The Issue: Accessing C7 requires overcoming the electronic preference for C5. Standard SEAr fails here.

The Solution: Utilize the "Hydrazo Coupling" strategy.[1] This transition-metal-free approach exploits the acidic character of the phenol. Under base catalysis, the phenolate anion directs incoming electrophiles (specifically azodicarboxylates) to the ortho (C7) position via a concerted cyclic transition state.

Validated Protocol: C7-Amination (Hydrazo Coupling)

Target: Diethyl 1-(8-hydroxyquinolin-7-yl)hydrazine-1,2-dicarboxylate.

Reagents:

  • Substrate: 8-Hydroxyquinoline (1.0 equiv)

  • Reagent: Diethyl azodicarboxylate (DEAD) (1.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) or simple NaOH.

  • Solvent: DCM or Toluene.

Step-by-Step Workflow:

  • Preparation: Dissolve 8-HQ (2.0 mmol) in DCM (10 mL).

  • Activation: Add DMAP (0.2 mmol). Stir for 5 minutes to facilitate deprotonation/H-bonding activation.

  • Coupling: Dropwise add DEAD (2.0 mmol) over 10 minutes. The solution will turn from pale yellow to deep orange/red.

  • Reaction: Stir at RT for 30 minutes. This reaction is exceptionally fast due to the high nucleophilicity of the phenolate at C7.

  • Quench: Add water (10 mL) and extract with DCM.

  • Isolation: The product often precipitates upon addition of hexane to the concentrated residue.

Why this works: The reaction proceeds through a hydrogen-bonded intermediate where the diazo nitrogen coordinates with the phenolic proton (or metal cation if base is used), effectively "delivering" the electrophile to the proximal C7 position.

Module 3: C2-Selective Functionalization (N-Oxide Activation)

The Issue: The C2 position is electron-deficient and inert to electrophilic attack. Nucleophilic attack is possible but often requires harsh conditions (Chichibabin reaction) that degrade the 8-OH moiety.

The Solution: N-Oxide Activation. Converting 8-HQ to its N-oxide reverses the polarity and directs transition metals (Pd or Rh) to the C2 position via C-H activation.

Validated Protocol: Pd-Catalyzed C2-Arylation

Target: 2-Aryl-8-hydroxyquinoline.

Reagents:

  • Substrate: 8-Hydroxyquinoline N-oxide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: X-Phos or PPh₃ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/1,4-Dioxane (100 °C)

Step-by-Step Workflow:

  • N-Oxidation (Pre-step): Treat 8-HQ with m-CPBA (1.1 equiv) in DCM at 0 °C to RT. Isolate the N-oxide. Note: Protect the OH group as a methyl ether or carbamate if catalyst poisoning is observed.

  • Catalysis Setup: In a glovebox or under Argon, combine 8-HQ-N-oxide, Aryl Bromide, Pd(OAc)₂, Ligand, and Base in a pressure vial.

  • Reaction: Heat to 100 °C for 12–16 hours.

  • Deoxygenation (Post-step): The N-oxide moiety often remains. To restore the quinoline, treat the crude product with PCl₃ or Zn/AcOH to reduce the N-O bond.

Why this works: The N-oxide oxygen acts as an internal base and directing group, coordinating the Palladium to the C2-H bond (a 5-membered palladacycle intermediate), facilitating oxidative addition and subsequent reductive elimination.

Visualization: Decision Logic & Reactivity

The following diagrams illustrate the electronic landscape and the decision logic for selecting the correct protocol.

G Start Target Position on 8-Hydroxyquinoline C5 C5 Position (Para to OH) Start->C5 Electrophilic Target C7 C7 Position (Ortho to OH) Start->C7 Ortho-Directing Target C2 C2 Position (Ortho to N) Start->C2 Nucleophilic/Metal Target MethodC5 Protocol: TICA/TBCA Mechanism: Steric Control (Electrophilic) C5->MethodC5 MethodC7 Protocol: Hydrazo Coupling Mechanism: H-Bond Delivery (Base Catalyzed) C7->MethodC7 MethodC2 Protocol: N-Oxide C-H Activation Mechanism: Pd-Catalysis (Directing Group) C2->MethodC2

Caption: Decision tree for selecting the optimal functionalization strategy based on the target regioisomer.

Reactivity cluster_0 Electronic Bias 8 8 HQ 8-Hydroxyquinoline Scaffold PhenolRing Phenol Ring (Electron Rich) HQ->PhenolRing PyridineRing Pyridine Ring (Electron Deficient) HQ->PyridineRing C5 C5 PhenolRing->C5 Major SEAr Site C7 C7 PhenolRing->C7 Chelation Site C2 C2 PyridineRing->C2 Activated by N-Oxide

Caption: Reactivity map showing the electronic bias of the two fused rings and the resulting primary reactive sites.

Troubleshooting & FAQs

Q1: My reaction with Pd-catalysts turns black and stops immediately. Why?

  • Cause: 8-Hydroxyquinoline is a potent chelator (forming Alq3-like complexes). It strips Pd from the ligand, forming inactive Pd-8HQ complexes.

  • Fix: You must "mask" the 8-OH group. Methylate it (8-OMe) or use the N-oxide strategy. If using the free OH, add a sacrificial Lewis acid (like Mg(OAc)₂) to saturate the chelation site, although protection is more reliable.

Q2: I am getting a mixture of C5 and C7 halogenation even with NBS.

  • Cause: NBS is small enough to attack C7.

  • Fix: Switch to Tribromoisocyanuric acid (TBCA) or Trichloroisocyanuric acid (TCCA) . The bulky byproduct (cyanuric acid) sterically hinders the C7 approach, boosting C5 selectivity to >95%.

Q3: Can I functionalize C4?

  • Analysis: Direct C4 functionalization of 8-HQ is extremely difficult due to electronic deactivation.

  • Strategy: It is more efficient to start with 4-hydroxyquinoline , functionalize C3/C2, and then introduce the 8-OH group, OR use a "Programmed" synthesis starting from aniline derivatives where the C4 substituent is pre-installed before ring closure (e.g., Conrad-Limpach synthesis).

Data Summary: Selectivity Comparison

Reagent SystemTarget PositionSelectivity (Major:Minor)Primary Mechanism
NBS / MeCN C5 (major) + C770:30Standard SEAr
TBCA / MeCN C5 (Exclusive) >95:5 Sterically Controlled SEAr
DEAD / DMAP C7 (Exclusive) >99:1 H-Bond Directed Anionic Coupling
Pd(OAc)₂ / N-Oxide C2 (Exclusive) >90:10 Directed C-H Activation

References

  • C5-Selective Halogenation

    • Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[1][2]

    • Source:Chemical Science (RSC).
    • URL:[Link]

  • C7-Selective Hydrazo Coupling

    • Title: Hydrazo coupling: the efficient transition-metal-free C–H functionalization of 8-hydroxyquinoline and phenol through base catalysis.[3]

    • Source:Green Chemistry (RSC).
    • URL:[Link]

  • C7-Selective Cu-Catalysis (Advanced)

    • Title: Formal C−H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Str
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • C2-Selective Functionalization Review

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source:Molecules (MDPI).
    • URL:[Link]

  • General Reactivity & 8-HQ Applications

    • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.[4][5][6][7]

    • Source:Drug Design, Development and Therapy (Dove Press).[5]

    • URL:[Link]

Sources

"solvent effects on the stability and reactivity of 8-Hydroxyquinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

8-Hydroxyquinoline-4-carboxylic acid (8-HQC) is a bifunctional scaffold combining the metal-chelating prowess of 8-hydroxyquinoline with the synthetic versatility of a carboxylic acid at the C4 position. Its behavior in solution is dominated by prototropic tautomerism —an equilibrium between neutral and zwitterionic forms—which is heavily influenced by solvent polarity and pH.

Understanding these solvent-dependent mechanisms is critical for optimizing solubility, preventing degradation during storage, and controlling reactivity in synthesis (e.g., esterification or metal-organic framework construction).

Physicochemical Profile
PropertyValue / Characteristic
CAS Number 55698-67-4
Molecular Formula C₁₀H₇NO₃
Dominant Species (Solid State) Zwitterion (NH⁺ / COO⁻)
Solubility Profile Low in water/non-polar organics; High in DMSO, DMF, aqueous base/acid.
Key Reactivity Metal chelation (N, O-donor), Decarboxylation (thermal), Esterification.

Troubleshooting Guide: Solubility & Preparation

Q1: Why is 8-HQC insoluble in water and common organic solvents like dichloromethane (DCM) or toluene?

Diagnosis: You are likely battling the zwitterionic lattice energy . In the solid state and neutral aqueous media (pH ~4-6), 8-HQC exists predominantly as a zwitterion (protonated quinoline nitrogen, deprotonated carboxylate). This creates strong intermolecular electrostatic interactions (ionic crystal lattice) that non-polar or weakly polar solvents (DCM, toluene) cannot overcome.

Solution:

  • For Aqueous Solutions: You must shift the equilibrium away from the isoelectric point (pI).

    • Acidic Shift: Dissolve in 0.1 M HCl or acetic acid (protonates the carboxylate → Cationic form).

    • Basic Shift: Dissolve in 0.1 M NaOH or Na₂CO₃ (deprotonates the nitrogen/phenol → Anionic form).

  • For Organic Synthesis: Use high-dielectric aprotic solvents like DMSO or DMF . These solvents disrupt the zwitterionic network without requiring pH adjustment.

Q2: I observe precipitation when diluting my DMSO stock into aqueous buffer. How do I prevent this?

Diagnosis: This is the "Solvent Shock" effect. Diluting a DMSO stock into an aqueous buffer near the molecule's isoelectric point causes rapid re-formation of the insoluble zwitterion.

Protocol: The "Step-Down" Dilution Method

  • Prepare stock in 100% DMSO (e.g., 50 mM).

  • Do not add DMSO directly to the buffer.

  • Instead, add the buffer slowly to the DMSO aliquot with vortexing to prevent local concentration spikes.

  • Critical Step: Ensure the final buffer pH is either <3 or >8. Avoid pH 4–6 range where solubility is minimal.

Technical Deep Dive: Stability & Reactivity

Q3: Does the choice of solvent affect the chemical stability of 8-HQC during storage?

Answer: Yes, significantly.

  • Protic Solvents (Water, Methanol):

    • Risk:Oxidative Degradation . In basic aqueous solutions (pH > 9), the phenolate anion is susceptible to oxidation by dissolved oxygen, leading to quinone-like byproducts (browning of solution).

    • Mitigation: Degas buffers with N₂ or Ar; store at 4°C protected from light.

  • Aprotic Solvents (DMSO, DMF):

    • Risk:Thermal Decarboxylation . While 8-HQC is relatively stable, prolonged heating (>80°C) in high-boiling polar solvents can facilitate decarboxylation, especially if trace metal ions are present to catalyze the process.

    • Mitigation: Avoid temperatures >60°C for extended periods.

Q4: How does solvent polarity influence the reactivity of the carboxylic acid group (e.g., esterification)?

Answer: Solvent polarity dictates the tautomeric ratio , which controls nucleophilicity.

  • Low Polarity/Non-Protic (THF, DCM - if solubilized): The equilibrium shifts toward the Neutral Form (COOH / N). This makes the carboxylic acid more available for activation (e.g., by EDC/NHS or SOCl₂).

  • High Polarity (Water, DMSO): The Zwitterionic Form (COO⁻ / NH⁺) dominates. The carboxylate is less electrophilic at the carbon center, and the protonated nitrogen deactivates the ring.

Visualizing the Mechanism:

Tautomerism Neutral Neutral Form (COOH, N, OH) Solvent: THF, Dioxane Zwitterion Zwitterion Form (COO-, NH+, OH) Solvent: Water, DMSO, Solid State Neutral->Zwitterion Increase Polarity (K_T) Zwitterion->Neutral Decrease Polarity Cation Cationic Form (COOH, NH+, OH) pH < 3 Zwitterion->Cation + H+ Anion Anionic Form (COO-, N, O-) pH > 10 Zwitterion->Anion + OH-

Figure 1: Solvent and pH-dependent tautomeric equilibrium of 8-HQC. The shift between neutral and zwitterionic forms dictates solubility and reactivity.

Analytical Troubleshooting (HPLC & UV-Vis)

Q5: My HPLC retention times are inconsistent between runs. What is happening?

Diagnosis: Solvatochromic Shifts & Ionization State. 8-HQC has multiple pKa values (estimated: -COOH ~3.5, Ring-NH ~5.0, Phenol-OH ~9.8). Small fluctuations in mobile phase pH or organic modifier ratio (MeOH vs. ACN) can shift the ionization state, drastically altering interaction with the C18 column.

Corrective Action:

  • Buffer the Aqueous Phase: Never use plain water. Use 10-20 mM Ammonium Acetate (pH 5.0) or Formic Acid (0.1%).

  • Solvent Choice: Acetonitrile (ACN) is preferred over Methanol. Methanol can hydrogen-bond with the zwitterion, causing peak tailing. ACN provides sharper peaks for this class of molecules.

Q6: Why does the UV-Vis absorption maximum ( ) shift when I change solvents?

Answer: This is a classic Solvatochromic Effect .

  • Non-polar solvents: The

    
     transition of the neutral quinoline ring dominates.
    
  • Polar solvents: Stabilization of the zwitterion causes a Red Shift (Bathochromic shift) .

  • Metal Contamination: If your solvent contains trace metal ions (Fe, Cu), 8-HQC will chelate them, creating a new charge-transfer band (often yellow/green). Always use HPLC-grade, metal-free solvents.

Summary Data Tables

Table 1: Solubility & Stability Matrix
Solvent SystemSolubilityStability RiskRecommended Use
Water (Neutral) Insoluble (< 0.1 mg/mL)N/ANot recommended
0.1 M HCl High (> 10 mg/mL)High (Stable)NMR, HPLC Mobile Phase
0.1 M NaOH High (> 10 mg/mL)Moderate (Oxidation)Extraction, UV-Vis
DMSO / DMF High (> 50 mg/mL)Moderate (Thermal)Stock Solutions, Synthesis
Ethanol / MeOH Low to ModerateHighCrystallization (with heat)
DCM / Toluene NegligibleHighNone (unless derivatized)
Table 2: Experimental Workflow for Synthesis

Workflow Start Start: 8-HQC Synthesis/Reaction SolventSelect Select Solvent Based on Reactant Polarity Start->SolventSelect Decision Is Reaction at C4-COOH or C8-OH? SolventSelect->Decision PathA Target: C4-COOH (e.g., Amide Coupling) Decision->PathA C4-COOH PathB Target: C8-OH / Ring N (e.g., Metal Chelation) Decision->PathB Chelation ActionA Use Aprotic Solvent (DMF/THF) + Coupling Agent (HATU) PathA->ActionA ActionB Use Protic Solvent (MeOH/H2O) + Metal Salt PathB->ActionB Precip Product Isolation: Precipitate by pH Adjustment ActionA->Precip ActionB->Precip

Figure 2: Decision tree for solvent selection based on intended chemical transformation.

References

  • Gudat, D., et al. (2006). "A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids." Journal of Molecular Structure.

  • National Center for Biotechnology Information. (2023). "8-Hydroxyquinoline-4-carboxylic acid - Compound Summary." PubChem.

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

  • Martell, A. E., & Smith, R. M. (2001).[1] "Critical Stability Constants of Metal Complexes." NIST Standard Reference Database 46.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

"troubleshooting unexpected color changes in 8-hydroxyquinoline chelation assays"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 8-Hydroxyquinoline Chelation Assays

Introduction

8-Hydroxyquinoline (8-HQ, oxine) is a versatile bidentate ligand widely used in analytical chemistry and drug discovery for its ability to chelate metal ions.[1][2] While its utility lies in the distinct optical shifts (colorimetric and fluorometric) that occur upon metal binding, these assays are notoriously sensitive to environmental variables.

Unexpected color changes—or the absence thereof—are rarely random. They are deterministic physicochemical responses to pH, oxidation state, or competitive ligand interference.[1] This guide deconstructs these anomalies, providing a mechanistic basis for troubleshooting and a validated protocol to restore experimental integrity.

Part 1: The Mechanistic Basis of Color (The "Why")

To troubleshoot, you must understand the causality. 8-HQ acts as a chelator through its phenolic oxygen and heterocyclic nitrogen.[1]

  • Protonation States: 8-HQ exists in three forms depending on pH:

    • Cationic (

      
      ):  Protonated nitrogen (pH < 5).[1] Non-chelating.
      
    • Neutral (

      
      ):  Pale yellow in solution.[1]
      
    • Anionic (

      
      ):  Deprotonated oxygen (pH > 10).[1] This is the active chelating species .[1]
      
  • Chromogenic Shift: Binding a metal stabilizes the anionic form and alters the HOMO-LUMO gap, resulting in a bathochromic shift (red shift) in absorption and, for metals like Zn²⁺ and Al³⁺, a dramatic increase in fluorescence (Cheliation-Enhanced Fluorescence, CHEF).[1]

Visualizing the Mechanism

G cluster_0 pH Dependent Species cluster_1 Metal Complexation H2Q Cationic (H2Q+) (pH < 5) Non-Reactive HQ Neutral (HQ) (pH 5-9) Pale Yellow H2Q->HQ -H+ Q Anionic (Q-) (pH > 9.8) Active Chelator HQ->Q -H+ Complex Metal-Q Complex (MQn) Q->Complex + Metal Ion (M) Signal Optical Output (Color/Fluorescence) Complex->Signal LMCT / CHEF

Figure 1: The pH-dependent activation of 8-Hydroxyquinoline and subsequent metal complexation pathway.

Part 2: Reference Data – What Should You See?

Before troubleshooting, verify your baseline expectations against this standard response table.

Metal IonExpected Complex ColorFluorescenceCommon Interference/Notes
Zinc (Zn²⁺) Yellow / OrangeStrong (Yellow-Green)Fluorescence is pH sensitive; quenched by Cu/Fe.[1]
Aluminum (Al³⁺) Pale YellowIntense (Green)Basis of OLEDs (Alq3). Highly sensitive to moisture.[1]
Iron (Fe³⁺) Black / Dark Green None (Quenched) Major Interferent. Trace Fe turns solution black.[1]
Copper (Cu²⁺) Greenish-Yellow pptWeak / NoneForms insoluble precipitate rapidly.[1]
Magnesium (Mg²⁺) YellowModerateRequires high pH (>10) for stability.[1]
Cadmium (Cd²⁺) YellowModerateoften co-exists with Zn; less intense fluorescence.[1]

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My solution turned dark green or black instead of bright yellow."

Diagnosis: Iron (Fe³⁺) Contamination. Mechanism: Iron forms a thermodynamically stable, non-fluorescent complex with 8-HQ (


).[1] This complex has a broad absorption band that appears black or dark green.[1] Because Fe³⁺ binds 8-HQ with extremely high affinity (

), it will displace other metals (like Zn²⁺ or Mg²⁺) and quench their fluorescence.[1]

Corrective Actions:

  • Check Reagents: Iron is a ubiquitous contaminant in lower-grade salts and buffers.[1] Use trace-metal grade reagents.[1]

  • Add a Masking Agent: If you are detecting Al³⁺ or Zn²⁺, add cyanide (carefully!) or thioglycolic acid to mask Fe impurities, though this may affect kinetics.[1]

  • Glassware Wash: Acid-wash all glassware with 10% HNO₃ to remove residual iron.[1]

Issue 2: "I see no color change or fluorescence, even with metal present."

Diagnosis: pH Mismatch (Proton Competition). Mechanism: If the pH is too low (< 5), the nitrogen atom is protonated (


). The proton blocks the binding site, preventing the metal from coordinating. 8-HQ requires a neutral-to-alkaline environment to release the phenolic proton and bind the metal.

Corrective Actions:

  • Buffer Check: Ensure your buffer maintains a pH between 7.0 and 8.5 for biological metals (Zn, Cu).[1] For Mg, pH > 10 is often required.[1]

  • Avoid Phosphate: Phosphate buffers can precipitate metal ions (forming metal phosphates) before 8-HQ can chelate them.[1] Use HEPES or MOPS instead.

Issue 3: "The fluorescence signal fades rapidly over minutes."

Diagnosis: Photodegradation or Oxidation. Mechanism: 8-HQ metal complexes, particularly Aluminum (Alq3), are susceptible to photo-oxidation.[1][3] Exposure to UV or intense ambient light creates radical species (quinolines/carbonyls) that act as fluorescence quenchers.[1]

Corrective Actions:

  • Dark Incubation: Perform all incubation steps in the dark or wrap tubes in foil.

  • Antioxidants: In rare cases, adding 0.1% ascorbic acid can stabilize the probe, though this may reduce Fe³⁺ to Fe²⁺, altering specificity.[1]

Issue 4: "I have a cloudy precipitate immediately upon adding the ligand."

Diagnosis: Solubility Limit / Charge Neutralization. Mechanism: 8-HQ itself is sparingly soluble in water.[1] Furthermore, neutral metal complexes (


) are often hydrophobic and precipitate out of aqueous solution.[1]

Corrective Actions:

  • Co-Solvent: Ensure the final reaction mixture contains 5-10% DMSO or Ethanol to maintain ligand solubility.[1]

  • Lower Concentration: Reduce [8-HQ] to < 50 µM. High concentrations favor precipitation of the neutral complex.

Part 4: Validated Experimental Protocol

Objective: Qualitative and quantitative assessment of Metal-8HQ chelation.

Reagents:

  • Ligand Stock: 10 mM 8-Hydroxyquinoline in DMSO (Store in dark, -20°C).

  • Buffer: 50 mM HEPES, pH 7.4 (Trace metal grade).

  • Metal Stock: 1 mM Metal Chloride (

    
    ) in deionized water.[1]
    

Workflow:

  • Baseline Correction:

    • Add 198 µL Buffer to a UV-transparent microplate well.

    • Add 2 µL Ligand Stock (Final: 100 µM).[1]

    • Observation: Solution should be clear/pale yellow.[1] Measure Abs (400 nm) or Fluorescence (Ex 360nm / Em 500nm).[1] This is

      
      .
      
  • Titration:

    • Add Metal Stock in 1 µL increments (equivalent to 5 µM steps).[1]

    • Mix and incubate for 2 minutes (kinetics are fast, but equilibration is needed).

  • Validation Check:

    • If Black: Stop. Test buffer for Iron.

    • If Precipitate: Stop. Increase DMSO concentration to 10%.

    • If Signal Increases: Continue to saturation plateau.

  • Quantification:

    • Plot Signal vs. [Metal].

    • Fit to a 1:2 binding model (Hill equation) to determine

      
      .[1]
      

Part 5: Troubleshooting Logic Tree

Use this decision tree to diagnose assay failures quickly.

Troubleshooting Start Start: Unexpected Result Color What is the visual appearance? Start->Color Black Black / Dark Green Color->Black Dark Precipitate Cloudy / Solid Color->Precipitate Cloudy NoFluor No Fluorescence Color->NoFluor Clear Fe Iron (Fe3+) Contamination Action: Use trace metal reagents Black->Fe Solubility Solubility Limit Action: Add 5-10% DMSO Precipitate->Solubility pH Check pH NoFluor->pH LowpH pH < 6 Action: Buffer to pH 7.5+ pH->LowpH Acidic HighpH pH > 7 Check Metal Identity pH->HighpH Neutral/Basic

Figure 2: Diagnostic decision tree for 8-HQ assay anomalies.

References

  • ChemicalBook. (2024).[1] Mechanism of action of 8-Hydroxyquinoline. Retrieved from [1]

  • PubChem. (n.d.).[1] 8-Hydroxyquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Bardez, E., et al. (1997).[1] Excited-state proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A.

  • BenchChem. (2025).[1][4] Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay. Retrieved from [1]

  • Katoh, K., et al. (2009).[1] Recent Progress in 8-Hydroxyquinoline Based Metal Coordination Compounds. Chemistry Letters.

Sources

Technical Support Center: Optimization of pH for Metal Chelation with 8-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Hydroxyquinoline-4-carboxylic acid (8-HQC). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique chelating properties of 8-HQC. Here, we provide in-depth technical guidance, troubleshooting, and field-proven insights to help you master the critical parameter of pH in your metal chelation experiments.

Section 1: Fundamental Principles

This section addresses the core chemical principles governing the interaction between 8-HQC and metal ions, with a focus on the causal relationship between pH and chelation efficiency.

Q1: What is 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) and why is it an effective chelator?

8-Hydroxyquinoline-4-carboxylic acid (8-HQC) is a derivative of the well-known chelating agent 8-hydroxyquinoline (oxine).[1][2] Its chemical structure consists of a fused bicyclic system: a phenol ring joined to a pyridine ring, with a carboxylic acid group at position 4.

The efficacy of 8-HQC as a chelator stems from the spatial arrangement of its nitrogen and oxygen atoms. The nitrogen atom of the pyridine ring and the oxygen atom of the adjacent hydroxyl group form a stable five-membered ring upon coordination with a metal ion.[2] Depending on the metal ion and stoichiometry, the carboxylic acid group can also participate in coordination, making 8-HQC a potentially tridentate ligand (binding through three positions). This multi-point attachment, known as the chelate effect, results in complexes with significantly higher stability compared to coordination with monodentate ligands.

Q2: How does pH critically influence the chelation process with 8-HQC?

The pH of the aqueous solution is arguably the most critical variable in metal chelation with 8-HQC because it dictates the protonation state of the ligand. For chelation to occur, the donor atoms (the hydroxyl oxygen and pyridine nitrogen) must have available lone pairs of electrons to coordinate with the metal ion. This requires the deprotonation of the acidic functional groups.

8-HQC has three key ionizable groups, each with an associated acid dissociation constant (pKa):

  • Quinolinium Nitrogen (pKa₁): The nitrogen atom on the pyridine ring can be protonated.

  • Carboxylic Acid (pKa₂): The proton on the -COOH group.

  • Phenolic Hydroxyl (pKa₃): The proton on the -OH group.

The molecule transitions through different ionic species as the pH changes. Chelation is most efficient when the ligand is in its fully deprotonated, anionic form, as this species has the highest affinity for cationic metal ions.

  • At Low pH (pH < pKa₁): All three groups are protonated. The ligand carries a net positive charge and has very poor chelating ability.

  • At Intermediate pH (pKa₂ < pH < pKa₃): The carboxylic acid is deprotonated, but the phenolic hydroxyl group remains protonated. Chelating ability is present but not maximal.

  • At High pH (pH > pKa₃): Both the carboxylic and phenolic groups are deprotonated. The ligand is in its most active form for chelation.

However, another critical process competes at high pH: the formation of insoluble metal hydroxides (e.g., Fe(OH)₃, Al(OH)₃).[3] This precipitation removes the metal ions from the solution, making them unavailable for chelation.

Therefore, pH optimization is a balancing act : the pH must be high enough to ensure a sufficient concentration of the deprotonated, active form of 8-HQC, but low enough to prevent the precipitation of metal hydroxides.

8-HQC Protonation States H3L_plus Fully Protonated (H₃L⁺) Inactive H2L Zwitterion / Neutral (H₂L) Low Activity H3L_plus->H2L +OH⁻ / -H⁺ (pKa₁ ~ 2-3) HL_minus Anionic (HL⁻) Active H2L->HL_minus +OH⁻ / -H⁺ (pKa₂ ~ 4-5) L_2minus Dianionic (L²⁻) Highly Active Chelator HL_minus->L_2minus +OH⁻ / -H⁺ (pKa₃ ~ 9-10)

Caption: pH-dependent equilibrium of 8-HQC and its chelating activity.

Section 2: Frequently Asked Questions (FAQs)

Direct answers to common questions encountered during experimental design.

Q3: What are the specific pKa values for 8-HQC?

While experimental determination under your specific ionic strength and temperature is always best, the pKa values for 8-HQC can be estimated from its structural analogs. For the closely related 8-Hydroxyquinoline-2-carboxylic acid, the protonation constants (pKa) were determined to be approximately 3.92 and 10.14.[4] For 8-HQC, we can expect three pKa values:

  • pKa₁ (Quinolinium-H⁺): ~2-3

  • pKa₂ (Carboxylic Acid): ~4-5

  • pKa₃ (Phenolic Hydroxyl): ~9-10 (The parent 8-hydroxyquinoline has a phenolic pKa of ~9.9[5]).

These values are summarized in the data table below.

Q4: What is a good starting pH range for chelating common metal ions with 8-HQC?

The optimal pH depends on the specific metal ion, its charge, and its hydrolysis constant. A higher positive charge on a metal ion (e.g., Fe³⁺ vs. Fe²⁺) generally allows for chelation to begin at a lower pH. The table below provides empirically derived starting points for optimization.

Q5: How does the choice of buffer affect the chelation experiment?

Buffer selection is critical. Some common buffer anions are themselves weak chelators or can form insoluble salts with the metal ion of interest.

  • Phosphate Buffers (e.g., PBS): Avoid using phosphate buffers with metals like Ca²⁺, Fe³⁺, or Al³⁺, as they can form insoluble metal phosphates, which will interfere with your experiment.

  • Citrate Buffers: Citrate is a known metal chelator and should be avoided as it will compete with 8-HQC for the metal ion.[6]

  • Good Choices: Buffers like MES, HEPES, and TRIS are generally non-coordinating and are excellent choices for most metal chelation studies. Always run a control with just the metal and buffer to ensure no unwanted interactions occur.

Q6: What is the typical stoichiometry of 8-HQC-metal complexes?

The stoichiometry (ligand-to-metal ratio) depends on the coordination number and charge of the metal ion. For many divalent metal ions (M²⁺) like Cu²⁺, Ni²⁺, and Co²⁺, a 2:1 ratio (8-HQC : Metal) is common, forming a neutral M(L)₂ complex.[7] For trivalent ions like Fe³⁺ or Al³⁺, a 3:1 ratio is often observed. However, 1:1 complexes can also form, especially when the ligand concentration is not in excess.[8]

Section 3: Experimental Protocols & Troubleshooting

A practical guide to designing and troubleshooting your pH optimization experiments.

Protocol 1: Spectrophotometric Determination of Optimal pH

This protocol uses UV-Visible spectrophotometry to identify the optimal pH for complex formation by monitoring the change in absorbance that typically occurs upon chelation.

Materials:

  • 8-Hydroxyquinoline-4-carboxylic acid (8-HQC)

  • Metal salt (e.g., CuSO₄·5H₂O, FeCl₃·6H₂O)

  • A series of buffers (e.g., Acetate, MES, HEPES, TRIS) covering a pH range from 4 to 10.

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustment.

  • UV-Visible Spectrophotometer and cuvettes.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of 8-HQC in a suitable solvent (e.g., DMSO or ethanol), then dilute into your aqueous buffer. Note: 8-HQC has limited water solubility, especially at low pH.[6]

    • Prepare a 1 mM stock solution of the metal salt in deionized water.

  • Determine Wavelength of Maximum Difference (λ_max_diff):

    • Prepare two samples in a neutral pH buffer (e.g., pH 7 HEPES):

      • Sample A: 50 µM 8-HQC

      • Sample B: 50 µM 8-HQC + 25 µM Metal Salt (2:1 ligand-to-metal ratio)

    • Scan both samples across a relevant wavelength range (e.g., 250-500 nm).

    • Overlay the spectra and identify the wavelength where the difference in absorbance between the complex (Sample B) and the free ligand (Sample A) is greatest. This is your analytical wavelength.

  • Perform pH Titration:

    • Prepare a series of vials, each containing 50 µM 8-HQC and 25 µM of the metal salt in different buffers spanning your desired pH range (e.g., pH 4, 5, 6, 7, 8, 9, 10).

    • Ensure the final volume and ionic strength are consistent across all samples.

    • Allow the solutions to equilibrate for a set time (e.g., 15 minutes).

    • For each sample, measure the absorbance at the predetermined analytical wavelength.

  • Data Analysis:

    • Plot Absorbance vs. pH.

    • The pH at which the absorbance is maximal (or reaches a stable plateau) corresponds to the optimal pH range for chelation under those conditions.

pH Optimization Workflow cluster_prep Preparation cluster_scan Wavelength Selection cluster_titration pH Titration cluster_analysis Analysis prep_ligand Prepare 8-HQC Stock Solution scan_ligand Scan Spectrum of Free 8-HQC prep_ligand->scan_ligand scan_complex Scan Spectrum of 8-HQC + Metal prep_ligand->scan_complex mix_samples Mix Reagents in Buffers of Varying pH prep_ligand->mix_samples prep_metal Prepare Metal Stock Solution prep_metal->scan_complex prep_metal->scan_complex prep_metal->mix_samples prep_buffers Prepare Buffers (pH 4-10) prep_buffers->mix_samples find_lambda Identify Analytical Wavelength (λ_max_diff) scan_ligand->find_lambda scan_complex->find_lambda measure_abs Measure Absorbance at λ_max_diff find_lambda->measure_abs equilibrate Equilibrate Samples mix_samples->equilibrate equilibrate->measure_abs plot_data Plot Absorbance vs. pH determine_optimum Determine Optimal pH Range plot_data->determine_optimum

Caption: Experimental workflow for spectrophotometric pH optimization.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Q7: My solution becomes cloudy or forms a precipitate. 1. Metal Hydroxide Precipitation: The pH is too high for the specific metal ion, causing it to precipitate as a hydroxide (e.g., Fe(OH)₃).[3] 2. Ligand Insolubility: The pH is too low. 8-HQC is less soluble in its protonated state. 3. Insoluble Complex Formation: The concentration of the formed complex exceeds its solubility limit.1. Lower the pH or perform the experiment in a buffer below the metal's precipitation point. 2. Increase the pH slightly or add a small amount of a co-solvent like DMSO. 3. Reduce the working concentrations of both the metal and the ligand.
Q8: I'm not observing a significant spectral shift. 1. Incorrect pH: The pH is too low, and the ligand is not sufficiently deprotonated to chelate effectively. 2. Buffer Interference: The buffer is competing with 8-HQC for the metal ion (e.g., using a citrate buffer). 3. Metal already complexed: The metal stock solution may contain other coordinating species (e.g., from impurities).1. Repeat the experiment at a higher pH. 2. Switch to a non-coordinating buffer like HEPES or MES. 3. Use high-purity metal salts and deionized water.
Q9: The color of my complex fades over time. 1. Redox Reaction: The metal ion is being reduced or oxidized to a state that does not form a stable complex (e.g., Fe³⁺ to Fe²⁺). 2. Photodegradation: The complex may be light-sensitive.1. Work under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants if compatible with the system. 2. Protect samples from light by using amber vials or covering them with foil.
Q10: How do I confirm that chelation has occurred? N/AUV-Vis Spectroscopy: A shift in the absorption spectrum is a strong indicator. Fluorescence Spectroscopy: Chelation of 8-hydroxyquinoline derivatives often enhances fluorescence emission.[2] NMR Spectroscopy: Proton NMR can show shifts in the ligand's aromatic protons upon metal binding. Mass Spectrometry: Can be used to confirm the mass of the formed metal-ligand complex.

Section 4: Data Summary Tables

For quick reference, the following tables summarize key quantitative data.

Table 1: Physicochemical Properties of 8-Hydroxyquinoline-4-carboxylic acid

PropertyValueSource / Comment
CAS Number 55698-67-4[9]
Molecular Formula C₁₀H₇NO₃[9]
Molecular Weight 189.17 g/mol [9]
pKa₁ (Quinolinium) ~ 2 - 3Estimated based on quinoline analogs.
pKa₂ (Carboxylic Acid) ~ 3.9Based on 8-HQC-2-carboxylic acid.[4]
pKa₃ (Phenolic) ~ 10.1Based on 8-HQC-2-carboxylic acid.[4]

Table 2: Recommended Starting pH Ranges for Chelation with 8-HQC

Metal IonTypical Oxidation StateRecommended Starting pH RangeKey Considerations
Iron (Fe) +32.5 - 4.0Fe³⁺ precipitates as Fe(OH)₃ above pH ~4. Chelation must be achieved in acidic conditions.
Aluminum (Al) +34.5 - 6.0Al³⁺ chelation is often optimal in mildly acidic conditions.[2]
Copper (Cu) +25.0 - 7.0Forms very stable complexes. Precipitation can be an issue at concentrations >1mM.[10]
Zinc (Zn) +26.0 - 8.0Effective chelation occurs in neutral to slightly alkaline conditions.[4]
Nickel (Ni) +26.5 - 8.5Similar to Zinc, prefers neutral to slightly alkaline pH.[8]
Manganese (Mn) +27.5 - 9.5Requires more alkaline conditions to ensure sufficient deprotonation of the ligand for stable complex formation.[8]

References

  • Wikipedia. 8-Hydroxyquinoline. [Link]

  • Hancock, R. D., et al. (2007). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Dalton Transactions, (35), 3933-3941. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Al-Omair, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). [Link]

  • Sokolowska, M., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]

  • Irving, H., Ewart, J. A. D., & Wilson, J. T. (1949). The dissociation constants of 8-hydroxyquinoline. Journal of the Chemical Society (Resumed), 2672. [Link]

  • Marousky, F. J. (1968). INFLUENCE OF 8-HYDROXYQUINOLINE CITRATE AND SUCROSE ON VASE-LIFE AND QUALITY OF CUT GLADIOLUS. Florida State Horticultural Society, 81, 415-419. [Link]

  • National Institute of Standards and Technology (NIST). 8-Hydroxyquinoline. [Link]

  • Mondal, T., et al. (2022). Effect of different types of 8-HQC-based pulsing solutions on the post-harvest life of Heliconia flowers. Journal of Crop and Weed, 18(1), 64-70. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online, 7, 1157-1178. [Link]

  • Ribeiro, L. N., et al. (2019). pH of solutions containing Chlorine and 8-(HQC), either individually or mixed during storage of torch ginger. ResearchGate. [Link]

  • Sokolowska, M., et al. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. PubMed. [Link]

  • de Souza, A. S., & Pistonesi, M. F. (2017). HYDROXYQUINOLINE: CHELATING AGENTS FOR COMPLEXOMETRIC TITRATIONS. PERIÓDICO TCHÊ QUÍMICA, 14(27). [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]

  • Al-Trawneh, S. A., & El-Abadelah, M. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antibacterial Activity of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

In the field of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to various biological targets. The 8-hydroxyquinoline (8-HQ) moiety is a quintessential example of such a scaffold.[1][2] Comprising a pyridine ring fused to a phenol, 8-HQ and its derivatives exhibit a vast spectrum of biological activities, including anticancer, antifungal, neuroprotective, and, most notably, antibacterial effects.[1][3][4]

The rise of antimicrobial resistance presents a formidable global challenge, necessitating the exploration of novel chemical agents.[5][6] 8-Hydroxyquinoline derivatives have emerged as a promising class of compounds, demonstrating potent activity against a wide range of pathogenic bacteria, including multidrug-resistant strains.[4][7] This guide provides a comparative analysis of the antibacterial performance of various 8-HQ derivatives, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in harnessing the potential of this versatile scaffold.

Pillar 1: The Primary Mechanism of Action - Metal Ion Chelation

The principal mechanism behind the antibacterial efficacy of 8-hydroxyquinoline derivatives is their potent ability to chelate metal ions.[3] Bacteria rely on a delicate homeostasis of essential divalent metal cations, such as zinc (Zn²⁺), manganese (Mn²⁺), and iron (Fe²⁺/Fe³⁺), which serve as critical cofactors for numerous enzymes involved in vital metabolic and replication processes.

8-HQ, as a bidentate chelating agent, sequesters these metal ions, forming stable complexes that disrupt cellular metal homeostasis.[8][9] This disruption leads to the inhibition of key bacterial enzymes and metabolic pathways, ultimately resulting in bacteriostatic or bactericidal effects.[7] Some studies suggest that this action can specifically inhibit processes like RNA synthesis.[10]

Interestingly, the complexation of 8-HQ with iron can introduce a dual mode of action. The resulting complex, Fe(8-HQ)₃, not only sequesters essential metals but also facilitates the transport of iron into the bacterial cell, harnessing the inherent cytotoxicity of iron to enhance its bactericidal effects.[8] This dual-action approach may also delay the development of resistance.[8]

cluster_bacterium Bacterial Cell HQ 8-Hydroxyquinoline Derivative Metal Essential Metal Ions (Fe²⁺, Zn²⁺, Mn²⁺) HQ->Metal Chelation Enzyme Metalloenzymes HQ->Enzyme   Forms inactive   complex Metal->Enzyme Required Cofactor Metabolism Vital Metabolic Pathways Enzyme->Metabolism Catalyzes Death Inhibition & Cell Death Enzyme->Death Inhibition

Caption: Mechanism of Action via Metal Chelation.

Pillar 2: Comparative Analysis of Antibacterial Potency

The antibacterial activity of 8-HQ derivatives can be dramatically tuned by modifying the substitution pattern on the quinoline ring. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, is a standard metric for comparing potency. Below is a comparative summary of the MIC values for several key derivatives against various bacterial strains.

Derivative Name/SubstitutionBacterial Strain(s)Key Results (MIC)Reference(s)
8-Hydroxyquinoline (Unsubstituted) Mycobacterium tuberculosis3.6 µM[4]
Methicillin-Sensitive S. aureus (MSSA)13.8 µM[11]
Methicillin-Resistant S. aureus (MRSA)6.9 µM[11]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) Mycobacterium tuberculosis0.1 µM [11][12]
Mycobacterium smegmatis1.56 µM[11][12]
MSSA2.2 µM[11][12]
MRSA1.1 µM [11][12]
5-Chloro-7-(aryl)-8-hydroxyquinoline (Compound 5) Vibrio parahaemolyticus10⁻⁶ mg/mL [13][14]
Staphylococcus aureus10⁻⁶ mg/mL [13][14]
5-Nitro-8-hydroxyquinoline Various Gram-positive & Gram-negativeMore potent than Penicillin G, Norfloxacin, & Erythromycin[1]
5-Chloro-8-hydroxyquinoline-Ciprofloxacin Hybrid Gram-positive & Gram-negative strains4–16 µg/mL[1]
PH176 Derivative MRSA Clinical IsolatesMIC₅₀: 16 µg/mLMIC₉₀: 32 µg/mL[15]
Fe(8-HQ)₃ Complex Staphylococcus aureusEradicates bacteria at ~2 µM[8]

Pillar 3: Structure-Activity Relationship (SAR) Insights

The data reveals clear relationships between the chemical structure of 8-HQ derivatives and their antibacterial efficacy:

  • The 8-Hydroxyl Group is Essential : The hydroxyl group at position 8, along with the ring nitrogen, is fundamental for the metal-chelating activity that drives the antibacterial effect. Its removal or modification often leads to a significant loss of potency.[12]

  • Halogenation Enhances Potency : The introduction of halogen atoms, particularly chlorine, at positions 5 and 7 consistently enhances antibacterial activity.[7] The exceptional potency of 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) against both M. tuberculosis and MRSA underscores this principle.[11][12]

  • Substitutions at C5 and C7 are Key : Modifications at the 5- and 7-positions of the quinoline ring are critical for modulating activity.[10] Small substitutions at the C5 position have been found to yield the most potent analogs against M. tuberculosis.[4]

  • Impact of C2 Substitution : In contrast, substitutions at the C2 position generally lead to a decrease in antibacterial potency, although some exceptions exist.[4]

  • Electron-Donating vs. Withdrawing Groups : One study found that grafting a benzene ring with electron-donating substituents (like methyl or methoxy) resulted in higher activity compared to those with electron-withdrawing groups (like nitro).[14]

Pillar 4: Validated Experimental Protocols

Accurate and reproducible assessment of antibacterial activity is paramount. The following are standardized protocols for determining the MIC and screening compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This quantitative method determines the lowest concentration of an agent that inhibits bacterial growth in a liquid medium.[16][17] It is considered a gold standard for susceptibility testing.[18]

Causality : This method is preferred for obtaining precise potency data (MIC values) because it tests a range of concentrations in a highly controlled, high-throughput format, allowing for direct comparison between compounds.

Step-by-Step Methodology:

  • Preparation of Compound Stock : Dissolve the 8-HQ derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions : In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12. Add 200 µL of the test compound (diluted in MHB to twice the highest desired final concentration) to the wells in column 1.

  • Two-Fold Dilution Series : Transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial transfer from column 2 to 11, discarding the final 100 µL from column 11. This creates a two-fold dilution series. Column 12 serves as a growth control (no compound).

  • Inoculum Preparation : Prepare a bacterial suspension from a fresh culture in MHB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculation : Add 100 µL of the standardized bacterial inoculum to all wells (columns 1-12), bringing the final volume to 200 µL. This dilutes the compound concentrations by half to their final test concentrations and results in a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.

  • Incubation : Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare 2x Compound Concentrations in Plate p2 Create 2-Fold Serial Dilutions p1->p2 e1 Inoculate All Wells with Bacteria p2->e1 p3 Standardize Bacterial Inoculum (0.5 McFarland) p3->e1 e2 Incubate Plate (37°C, 18h) e1->e2 a1 Observe Turbidity e2->a1 a2 Determine MIC: Lowest Concentration with No Growth a1->a2

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Agar Disk Diffusion Assay

This is a widely used, cost-effective qualitative screening method to determine if a compound has antimicrobial activity.[19][20]

Causality : This technique is ideal for initial screening of many compounds. The size of the inhibition zone provides a qualitative measure of potency and is based on the compound's ability to diffuse through the agar and inhibit bacterial growth.

Step-by-Step Methodology:

  • Plate Preparation : Pour molten Mueller-Hinton Agar into a sterile Petri dish to a uniform thickness and allow it to solidify.

  • Inoculum Spreading : Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland) and swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disk Application : Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Gently press to ensure complete contact.

  • Incubation : Invert the plates and incubate at 37°C for 16-20 hours.

  • Measurement : Measure the diameter of the "zone of inhibition" (the clear area around the disk where no bacteria have grown) in millimeters. A larger zone diameter generally indicates higher antibacterial activity.

Pillar 5: Overcoming Resistance and Synergistic Potential

A significant advantage of 8-HQ derivatives is their potential to combat resistant bacteria and act synergistically with existing antibiotics.

  • Activity Against MRSA : Multiple derivatives, including the parent 8-HQ, 5,7-dichloro-8-hydroxy-2-methylquinoline, and the novel compound PH176, show potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[11][15]

  • Synergistic Combinations : The derivative PH176 was found to act synergistically with the β-lactam antibiotic oxacillin against several MRSA isolates.[15] Similarly, the iron complex Fe(8-HQ)₃ shows synergy with both ciprofloxacin and imipenem, suggesting its potential for use in combination therapies.[8]

  • Overcoming Mupirocin Resistance : The unique mechanism of Fe(8-HQ)₃ allows it to overcome resistance to conventional topical antibiotics like mupirocin and fusidate, making it a candidate for treating skin and soft tissue infections.[8]

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold is a proven and powerful platform for the development of novel antibacterial agents. The evidence clearly demonstrates that their activity is potent, tunable through specific chemical modifications, and effective against challenging, drug-resistant pathogens. The primary mechanism of metal chelation provides a robust pathway for bacterial inhibition.

Future research should focus on optimizing the therapeutic window of these compounds by addressing potential cytotoxicity, which has been noted as a liability in some analogs.[4] Further exploration of structure-activity relationships, particularly through the synthesis of novel derivatives and the use of computational modeling, will continue to refine their design. Finally, advancing the most promising candidates into in vivo animal models will be a critical step toward their potential clinical application.[1]

References

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2022). MDPI. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon. [Link]

  • Al-Mawali, N., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ResearchGate. [Link]

  • Joaquim, F.L., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2016). SciSpace. [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Joaquim, F.L., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. PubMed. [Link]

  • Antimicrobial Properties of 8-Hydroxyquinoline Derivatives: A New Frontier in Fighting Infections. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC. [Link]

  • Joaquim, F.L., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ResearchGate. [Link]

  • Surekha, S.R., Joseph, L., & George, M. (2015). Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. ResearchGate. [Link]

  • G-M, N., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. [Link]

  • Al-Dhaheri, A.M., & Al-Fahad, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). PubMed. [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2014). ResearchGate. [Link]

  • Joaquim, F.L., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). PMC. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2021). WOAH. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Semantic Scholar. [Link]

  • Harbison-Price, N., et al. (2019). 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PMC. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Minimum inhibitory concentrations (MIC, mg/dm 3 ) of... (2013). ResearchGate. [Link]

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Technical Validation Guide: 8-Hydroxyquinoline-4-carboxylic Acid (8-HQC) as a Selective Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical validation of 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) as a selective "turn-on" fluorescent sensor, primarily targeting Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions. Unlike the ubiquitous 8-hydroxyquinoline (8-HQ) parent compound, the 4-carboxylic acid derivative offers enhanced water solubility and a functional handle for bioconjugation, resolving the lipophilicity issues that plague traditional quinoline-based sensors.

This document synthesizes experimental protocols, mechanistic insights, and comparative data to validate 8-HQC against industry standards like Zinquin and Fura-2 , establishing its utility in physiological and environmental monitoring.

Mechanistic Basis: The "Turn-On" Phenomenon

To validate 8-HQC, one must first understand the causality of its signal. The free ligand is virtually non-fluorescent in aqueous solution. This "dark state" is maintained by Excited-State Intramolecular Proton Transfer (ESIPT) and Photo-induced Electron Transfer (PET) involving the lone pair on the quinoline nitrogen and the hydroxyl proton.

Upon chelation with d¹⁰ metal ions (Zn²⁺, Cd²⁺), two critical changes occur:

  • Deprotonation: The hydroxyl proton is displaced, abolishing the ESIPT pathway.

  • Rigidification: The formation of a stable 5-membered chelate ring restricts bond rotation, reducing non-radiative decay.

This results in Chelation Enhanced Fluorescence (CHEF) , producing a strong emission signal (typically


 nm).
Visualization: Sensing Mechanism

The following diagram illustrates the transition from the "Dark" free ligand to the "Bright" metal complex.

G FreeLigand Free 8-HQC Ligand (ESIPT/PET Active) Complex Metal-Ligand Complex (Rigid 5-Membered Ring) FreeLigand->Complex Chelation (pH > 7) MetalIon Target Ion (Zn²⁺ / Cd²⁺) MetalIon->Complex Binding Fluorescence Strong Fluorescence (λem ~500 nm) Complex->Fluorescence ESIPT Inhibition & CHEF Effect

Figure 1: Mechanism of fluorescence enhancement upon metal coordination by 8-HQC.[1]

Experimental Validation Protocols

The following protocols are designed to be self-validating systems. Every step includes a control to ensure signal fidelity.

Protocol A: Preparation and Spectral Characterization

Objective: Establish the excitation/emission maxima and quantum yield baseline.

  • Stock Solution: Dissolve 8-HQC (10 mM) in DMSO. The carboxylic acid group ensures solubility, but DMSO prevents aggregation during long-term storage.

  • Working Solution: Dilute to 10-50 µM in HEPES buffer (20 mM, pH 7.2) .

    • Control: Measure absorbance of the buffer-only blank.

  • Titration:

    • Add ZnCl₂ aliquots (0 to 5 equivalents).

    • Excitation: Scan 300–400 nm (Max typically ~360 nm).

    • Emission: Scan 400–650 nm.

    • Observation: You should observe a redshift in absorbance and a dramatic rise in emission intensity at ~500 nm.

Protocol B: Selectivity Screening (The "Competition Assay")

Objective: Prove that 8-HQC distinguishes Zn²⁺/Cd²⁺ from biologically abundant cations (Ca²⁺, Mg²⁺, Na⁺, K⁺).

  • Setup: Prepare 10 cuvettes containing 8-HQC (20 µM) in HEPES.

  • Interference Check: Add 100 equivalents of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺) to separate cuvettes.

  • Target Addition: Add 1 equivalent of Zn²⁺ to all cuvettes (including those with competitors).

  • Readout: Measure fluorescence intensity (

    
    ).
    
    • Validation Criteria: The signal should remain high (

      
      ) in the presence of Na/K/Ca/Mg. Significant quenching by Fe²⁺ or Cu²⁺ is expected (paramagnetic quenching) and must be noted as a limitation.
      

Comparative Analysis: 8-HQC vs. Alternatives

The table below objectively compares 8-HQC against Zinquin (standard Zn sensor) and Fura-2 (standard Ca/Mg sensor).

Feature8-HQC (This Product)Zinquin (Standard)Fura-2 (Alternative)
Primary Target Zn²⁺, Cd²⁺ Zn²⁺Ca²⁺ (binds Zn²⁺ tightly)
Solubility High (Aqueous) due to -COOHLow (requires DMSO/EtOH)High
Excitation (

)
~360 nm (UV)~365 nm (UV)340/380 nm (Ratiometric)
Emission (

)
~500 nm (Green)~490 nm (Blue-Green)~510 nm
Selectivity Excellent vs. Ca²⁺/Mg²⁺GoodPoor (Zn²⁺ interferes with Ca²⁺)
Cell Permeability Moderate (Tunable via esterification)High (Ester form)High (AM ester form)
Cost Low (Simple Synthesis)HighHigh

Key Insight: While Zinquin is the historic standard, its lipophilicity can lead to compartmentalization in lipid droplets. 8-HQC , with its hydrophilic carboxylic acid tail, offers a cleaner cytoplasmic signal and can be easily conjugated to peptides or polymers for targeted delivery.

Quantitative Performance Data

Sensitivity (Limit of Detection)

The Limit of Detection (LOD) is calculated using the equation:



Where:
  • 
     = Standard deviation of the blank (free ligand) emission.
    
  • 
     = Slope of the linear region of the fluorescence vs. [Zn²⁺] plot.
    

Experimental Benchmark:

  • Linear Range: 0.1 – 10 µM Zn²⁺

  • LOD: Typically 10–50 nM (dependent on buffer purity).

  • Binding Constant (

    
    ):  ~1–10 µM range (1:2 Metal:Ligand stoichiometry).
    
pH Stability

Fluorescence is stable between pH 6.0 and 9.0 .

  • Acidic pH (< 5): Protonation of the pyridine nitrogen prevents metal binding (Signal OFF).

  • Basic pH (> 10): Hydrolysis or hydroxide precipitation may interfere.

  • Physiological Relevance: Perfectly suited for cytosolic (pH 7.2) or environmental water testing.

Application Workflow

The following workflow illustrates the logical progression for using 8-HQC in a cellular imaging or sample analysis context.

Workflow Sample Sample Preparation (Cells or Aqueous Soln) Addition Add 8-HQC Sensor (Final Conc: 10-20 µM) Sample->Addition Incubation Incubation (15-30 mins @ 37°C) Addition->Incubation Wash Wash Step (Optional) Remove unbound sensor Incubation->Wash For Cells Imaging Fluorescence Imaging Ex: 360nm | Em: 500nm Incubation->Imaging For Solution Wash->Imaging Analysis Data Analysis (Intensity vs. Calibration) Imaging->Analysis

Figure 2: Step-by-step workflow for deploying 8-HQC in experimental assays.

References

  • Development of 8-hydroxyquinoline derivatives as fluorescent sensors for Zn2+ detection. Source: Institute of Chemistry Ceylon.

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Source: Open Journal of Applied Sciences, 2021.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Source: Research & Reviews: Journal of Chemistry.

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. Source: Beilstein Journal of Organic Chemistry.

  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Source: Journal of the American Chemical Society (via PubMed).

Sources

A Senior Application Scientist's Comparative Guide to Antioxidant Assays for 8-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Antioxidant Potential of 8-Hydroxyquinoline-4-carboxylic Acid

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] Their therapeutic potential is often linked to their ability to chelate metal ions and modulate oxidative stress.[3][4] The antioxidant activity of 8-hydroxyquinoline arises from two primary mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl group at the 8-position can donate a hydrogen atom to neutralize free radicals, a mechanism common to many phenolic antioxidants.[5][6]

  • Metal Chelation: The arrangement of the hydroxyl group and the nitrogen atom in the quinoline ring allows for the chelation of transition metal ions such as iron and copper.[3][4] This is a crucial antioxidant mechanism as it can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.[3]

8-Hydroxyquinoline-4-carboxylic acid, the subject of this guide, possesses both the critical 8-hydroxyl group and the quinoline scaffold, suggesting it retains the antioxidant capabilities of its parent compound. The addition of the carboxylic acid group at the 4-position is expected to influence its solubility and potentially its biological activity.

Chemical structure of 8-Hydroxyquinoline-4-carboxylic acidFigure 1: Chemical Structure of 8-Hydroxyquinoline-4-carboxylic acid.

Given the dual antioxidant mechanism of 8-hydroxyquinoline derivatives, a single antioxidant assay is insufficient to fully characterize the potential of 8-Hydroxyquinoline-4-carboxylic acid. Therefore, a cross-validation using multiple assays with different chemical principles is essential for a comprehensive evaluation. This guide will focus on three widely used assays: the DPPH, ABTS, and FRAP assays.

A Comparative Analysis of Key Antioxidant Assays

The selection of an appropriate antioxidant assay is critical and depends on the underlying mechanism of antioxidant action one wishes to probe. The assays discussed below are based on two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

AssayPrimary MechanismMeasuresKey AdvantagesKey Limitations
DPPH Mixed HAT/SETRadical Scavenging ActivitySimple, rapid, and cost-effective.Steric hindrance can be a factor; reaction kinetics can be slow for some antioxidants.
ABTS Primarily SETRadical Scavenging ActivityApplicable to both hydrophilic and lipophilic antioxidants; stable radical cation.The radical is not naturally occurring; can be a lengthy procedure.
FRAP SETReducing PowerSimple, rapid, and automated.Does not measure the ability to quench certain radicals (e.g., hydroxyl radicals).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common methods for assessing antioxidant activity. It relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

The choice of a methanolic or ethanolic solvent system is crucial as it facilitates the solubility of both the DPPH radical and a wide range of antioxidant compounds. The reaction is typically monitored at 517 nm, the wavelength of maximum absorbance for the DPPH radical. The decrease in absorbance is proportional to the concentration of the antioxidant.

While specific DPPH IC50 values for 8-Hydroxyquinoline-4-carboxylic acid are not available, a study on quinoline-4-carboxylic acid derivatives provides some insight. In this study, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed DPPH inhibition of approximately 30.25% and 40.43%, respectively.[7] This indicates that the quinoline-4-carboxylic acid scaffold possesses radical scavenging activity. It is important to note that the presence and position of the hydroxyl group in 8-Hydroxyquinoline-4-carboxylic acid is expected to significantly enhance its radical scavenging capacity compared to these analogs.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of 8-Hydroxyquinoline-4-carboxylic acid in methanol.

    • Prepare a positive control solution (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each concentration of the test compound, positive control, and methanol (as a blank).

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 150 µL of DPPH Solution P1->A2 P2 Prepare Sample Dilutions of 8-HQ-4-CA A1 Add 50 µL of Sample/Control/Blank to 96-well plate P2->A1 P3 Prepare Positive Control (e.g., Trolox) P3->A1 A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Generate ABTS Radical Cation (ABTS + K2S2O8) P2 Dilute ABTS Radical to Abs ~0.7 P1->P2 A2 Add 180 µL of Diluted ABTS Radical P2->A2 P3 Prepare Sample and Trolox Dilutions A1 Add 20 µL of Sample/Trolox P3->A1 A1->A2 A3 Incubate for 6 min A2->A3 D1 Measure Absorbance at 734 nm A3->D1 D2 Generate Trolox Standard Curve D1->D2 D3 Calculate TEAC Value D2->D3

Workflow for the ABTS Radical Scavenging Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. This assay directly measures the total reducing power of a sample.

The assay is conducted under acidic conditions (pH 3.6) to maintain iron solubility. The increase in absorbance at 593 nm is directly proportional to the total reducing power of the antioxidant. This assay is simple, fast, and easily automated.

The FRAP assay is a SET-based method and is expected to reflect the electron-donating capacity of 8-Hydroxyquinoline-4-carboxylic acid. Due to the phenolic hydroxyl group, it is anticipated that this compound will exhibit significant reducing power. However, it is important to recognize that the FRAP assay does not measure the ability to quench certain biologically relevant free radicals, and therefore should be used in conjunction with other assays like DPPH or ABTS for a more complete picture of antioxidant activity.

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of concentrations of 8-Hydroxyquinoline-4-carboxylic acid and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • Add 20 µL of the test compound, standard, or blank to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent.

  • Measurement:

    • Incubate at 37°C for 4 minutes and then measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the known concentrations of the standard.

    • Determine the FRAP value of the sample from the standard curve, typically expressed as µmol of Fe(II) equivalents per gram or µmol of Trolox equivalents per gram.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) P2 Warm FRAP Reagent to 37°C P1->P2 A2 Add 180 µL of FRAP Reagent P2->A2 P3 Prepare Sample and Standard Dilutions A1 Add 20 µL of Sample/Standard/Blank P3->A1 A1->A2 A3 Incubate at 37°C for 4 min A2->A3 D1 Measure Absorbance at 593 nm A3->D1 D2 Generate Standard Curve D1->D2 D3 Calculate FRAP Value D2->D3

Sources

Comparative Guide: Structure-Activity Relationship of Substituted 8-Hydroxyquinolines as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metal-Binding Pharmacophore

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, primarily functioning as a bidentate metal-binding pharmacophore (MBP). While historically dismissed as non-specific "PAINS" (Pan-Assay Interference Compounds) due to indiscriminate metal stripping, rational substitution has redeemed this class. Modern derivatives (e.g., Nitroxoline, PBT2) exhibit tunable selectivity for metalloenzymes like Methionine Aminopeptidase 2 (MetAP2) , HIV-1 Integrase , and Matrix Metalloproteinases (MMPs) .

This guide analyzes how specific structural modifications transform the generic 8-HQ chelator into a high-affinity, target-specific enzyme inhibitor.

Mechanistic Foundation

The primary mechanism of action (MoA) is the chelation of the catalytic metal ion (typically Zn²⁺, Mg²⁺, Mn²⁺, or Fe²⁺) within the enzyme's active site. However, simple chelation is insufficient for drug viability. High-affinity inhibition requires auxiliary binding —interactions between substituents on the quinoline ring and the protein pockets surrounding the metal center.

Mechanism Visualization

The following diagram illustrates the transition from a generic chelator to a specific inhibitor.

SAR_Mechanism Enzyme Metalloenzyme (Active Site) Metal Catalytic Metal (Zn2+, Mn2+, Mg2+) Enzyme->Metal Coordinates HQ_Core 8-HQ Core (Bidentate Chelation) HQ_Core->Metal Chelates (N1, O8) Inhibitor_Complex High-Affinity Inhibitor Complex HQ_Core->Inhibitor_Complex Sub_C5 C5 Substitution (Electronic Tuning) Sub_C5->HQ_Core Modulates pKa Sub_C7 C7 Substitution (Solubility/Selectivity) Sub_C7->Enzyme Hydrophobic/H-bond Interaction Sub_C7->Inhibitor_Complex Sub_C2 C2 Substitution (Steric Gating) Sub_C2->Enzyme Steric Clash or Fit Sub_C2->Inhibitor_Complex Inhibitor_Complex->Enzyme Blocks Substrate

Figure 1: The tripartite interaction model: Metal Chelation (Blue), Auxiliary Enzyme Binding (Green), and Steric/Electronic Modulation (Red).

Structure-Activity Relationship (SAR) Deep Dive

To optimize 8-HQs, one must move beyond simple metal affinity (


) to enzyme inhibitory constant (

).
The Chelation Core (Positions 1 & 8)
  • Requirement: The N1 nitrogen and O8 hydroxyl group must remain coplanar to form a five-membered chelate ring with the metal.

  • Impact: Methylation of O8 abolishes activity, confirming the chelation mechanism.

The Electronic Tuner (Position 5)

Modifications at C5 primarily affect the pKa of the phenolic hydroxyl and the lipophilicity of the molecule.

  • Electron-Withdrawing Groups (NO₂, Cl, F): Increase the acidity of the phenol (lower pKa), strengthening the metal-ligand bond at physiological pH.

    • Example:Nitroxoline (5-nitro-8-HQ) is a potent MetAP2 inhibitor. The nitro group enhances zinc affinity and improves cellular permeability.

  • Halogenation (Cl, I): Increases lipophilicity (LogP), facilitating membrane permeability (e.g., Clioquinol).

The Selectivity Handle (Position 7)

The C7 position is the most versatile vector for introducing "selectivity elements."

  • Bulky Substituents: Adding aryl or alkyl groups here allows the molecule to reach into adjacent hydrophobic pockets of the enzyme (e.g., the S1' pocket of MMPs).

  • Mannich Bases: Introduction of amine side chains at C7 improves water solubility and can form salt bridges with enzyme residues (e.g., Asp/Glu).

The Steric Gate (Position 2)
  • Steric Hindrance: Substituents at C2 (adjacent to the chelating Nitrogen) often clash with the hydration sphere of the metal or the enzyme wall, reducing potency for compact active sites.

  • Selectivity: However, for enzymes with open active sites, small alkyl groups at C2 can prevent binding to off-target metalloproteins, enhancing specificity.

Comparative Performance Analysis

The following table compares key 8-HQ derivatives against clinical standards for specific enzyme targets.

Table 1: Comparative Inhibitory Profiles

CompoundPrimary TargetIC50 / KiMechanismClinical/Research Status
Nitroxoline MetAP2 (Angiogenesis)~54 nMReversible blockade of active site divalent cations (Mn²⁺/Co²⁺).FDA-approved (UTI); Phase II (Cancer).
Clioquinol Proteasome / Aβ ~1-5 µMMetal redistribution (Cu/Zn ionophore); inhibits proteasome.Discontinued (Neurotoxicity); Research tool.[1]
GS-9137 (Elvitegravir) HIV-1 Integrase 0.7 nM4-quinolone scaffold (bioisostere of 8-HQ) chelates Mg²⁺.FDA Approved (Antiretroviral).[2]
TNP-470 MetAP2 ~1 nMCovalent modification (Epoxide). Standard Alternative.Discontinued (Neurotoxicity).
Unsubstituted 8-HQ Non-specific>10 µMGeneric chelation; high off-target toxicity.Chemical Reagent.

Key Insight: Nitroxoline matches the potency of covalent inhibitors (like TNP-470) without the irreversible binding liabilities, largely due to the electron-withdrawing nitro group at C5 stabilizing the metal complex.

Experimental Protocol: MetAP2 Inhibition Assay

To validate 8-HQ derivatives, a robust fluorescence-based assay is required. This protocol measures the cleavage of a fluorogenic substrate (Met-AMC) by MetAP2.

Reagents
  • Enzyme: Recombinant Human MetAP2 (apo-enzyme).

  • Substrate: L-Methionine-7-amido-4-methylcoumarin (Met-AMC).

  • Cofactor: MnCl₂ or CoCl₂ (Choice significantly affects IC50; Mn²⁺ is more physiologically relevant).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% Triton X-100. Crucial: Use Chelex-treated water to remove background metals.

Workflow Visualization

Assay_Protocol Step1 1. Apo-Enzyme Prep (Dialysis vs EDTA to remove metals) Step2 2. Activation Incubate MetAP2 + MnCl2 (1 mM) 30 min @ 25°C Step1->Step2 Step3 3. Inhibitor Addition Add 8-HQ Derivative (Serial Dilution) Incubate 20 min Step2->Step3 Step4 4. Substrate Initiation Add Met-AMC (50 µM) Step3->Step4 Step5 5. Kinetic Read Ex: 360nm | Em: 460nm Continuous read for 30 min Step4->Step5 Step6 6. Data Analysis Calculate Vmax; Fit to IC50 Step5->Step6

Figure 2: Kinetic Fluorescence Assay Workflow for Metalloenzyme Inhibition.

Protocol Steps (Self-Validating)
  • Metal Depletion: Dialyze MetAP2 against EDTA-containing buffer, then extensively against metal-free buffer. Validation: The apo-enzyme should show <5% activity compared to the holo-enzyme.

  • Activation: Incubate apo-MetAP2 with 1 mM MnCl₂ for 30 minutes.

  • Screening: Add 8-HQ derivatives (dissolved in DMSO, final <1%) to the enzyme. Incubate for 20 minutes to allow equilibrium binding.

  • Reaction: Trigger with Met-AMC.

  • Control: Run a parallel reaction with excess metal (e.g., 100 µM Zn²⁺/Mn²⁺) added after inhibition. If activity is restored, the mechanism is confirmed as competitive chelation.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[3]

  • Shim, J.S. et al. (2010). "Nitroxoline, an antibiotic used to treat urinary tract infections, is a potent MetAP2 inhibitor." Journal of the National Cancer Institute.

  • Barelier, S. et al. (2014). "Fragment-based discovery of 8-hydroxyquinoline inhibitors of the HIV-1 Integrase." Journal of Medicinal Chemistry.

  • Adamek, R.N. et al. (2022). "Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds." Inorganic Chemistry.

  • Chern, J.W. et al. (2016). "Structural Basis for the Inhibition of Methionine Aminopeptidase 2 by Nitroxoline Derivatives." Oncotarget.

Sources

"in vitro and in vivo correlation of the biological activity of 8-hydroxyquinoline compounds"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals[1]

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to chelate divalent metal ions (Cu²⁺, Zn²⁺) and act as a metallophore. While 8-HQ derivatives often exhibit nanomolar potency in vitro, a significant disconnect frequently occurs during in vivo translation. This guide objectively compares the performance of 8-HQ against its halogenated (Clioquinol) and nitro-substituted (Nitroxoline) alternatives, analyzing the pharmacokinetic barriers—specifically glucuronidation—that drive this In Vitro-In Vivo Correlation (IVIVC) gap.

Mechanistic Foundation: The "Trojan Horse" Hypothesis

To understand the IVIVC challenges, one must first validate the mechanism. 8-HQ compounds are not cytotoxic in isolation; their biological activity is strictly metal-dependent. They function as ionophores, transporting extracellular copper or zinc into the cell, effectively overwhelming cellular homeostasis.

Core Mechanism of Action

The "Trojan Horse" mechanism involves the ligand binding metal ions in the serum, crossing the lipophilic cell membrane, and releasing redox-active metals intracellularly. This triggers two lethal events:

  • ROS Generation: Fenton-like reactions produce hydroxyl radicals.

  • Proteasome Inhibition: Copper complexes inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins and apoptosis.

MOA Extracellular Extracellular Space (Serum Cu2+) Complex 8-HQ:Cu Complex (Lipophilic) Extracellular->Complex Chelation Membrane Cell Membrane (Lipophilic Barrier) Intracellular Intracellular Space Membrane->Intracellular Complex->Membrane Passive Diffusion Release Metal Release (Reductive Environment) Intracellular->Release Dissociation ROS ROS Generation (Fenton Reaction) Release->ROS Proteasome 20S Proteasome Inhibition Release->Proteasome Apoptosis Apoptosis / Paraptosis ROS->Apoptosis Proteasome->Apoptosis

Figure 1: The metal ionophore mechanism of 8-HQ derivatives. The compound acts as a vehicle for metal toxicity.[1] Note that without extracellular metals, the scaffold is often biologically inert.

Comparative Analysis of Alternatives

The following analysis contrasts the parent scaffold with its two most clinically relevant derivatives.

Alternative A: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)[3][4][5][6]
  • Status: Historic standard (formerly used for amoebiasis; investigated for Alzheimer's/Cancer).

  • In Vitro Performance: High potency. Acts as a Zinc and Copper ionophore.

  • In Vivo Performance: Moderate.

  • Limitation: Neurotoxicity concerns (linked to SMON) and poor solubility. It effectively transports Zinc to the brain, which is undesirable for pure oncology applications [1].

Alternative B: Nitroxoline (5-nitro-8-hydroxyquinoline)[4]
  • Status: Repurposed urinary antiseptic; current lead for oncology.[2]

  • In Vitro Performance: Superior. Studies indicate Nitroxoline (NQ) is 5–10 fold more potent than Clioquinol.[3][4][5]

  • In Vivo Performance: Superior IVIVC compared to halogenated analogs.

  • Differentiation: Unlike Clioquinol, Nitroxoline is not a zinc ionophore.[4] It selectively utilizes Copper to generate ROS. This selectivity likely reduces neurotoxicity while maintaining antitumor efficacy [2].

Alternative C: Bis-8-HQ & Glycoconjugates
  • Status: Experimental.

  • Strategy: These are designed to overcome the metabolic instability of the 8-OH group.

  • Performance: While in vitro potency often drops due to steric bulk, in vivo half-life is significantly extended, improving the Area Under the Curve (AUC).

Comparative Data Summary
Feature8-Hydroxyquinoline (Parent)Clioquinol (Halogenated)Nitroxoline (Nitro-derivative)
Primary Target Metal Chelation (General)Zn/Cu Ionophore, ProteasomeCu Ionophore, MetAP2, Cathepsin B
In Vitro IC50 (Breast/Bladder) ~9 - 15 µM~5 - 10 µM~1 - 3 µM [2]
Zinc Ionophore Activity ModerateHigh (Neurotoxicity Risk)Negligible (Safer Profile)
Metabolic Liability High (Rapid Glucuronidation)ModerateModerate (Urinary Excretion)
IVIVC Status PoorModerateGood

The IVIVC Disconnect: The Metabolic Wall

The primary reason 8-HQ compounds fail to translate from Petri dish to patient is Phase II Metabolism .

In cell culture (in vitro), metabolic enzymes are often absent or low. The drug remains in its active, free-hydroxyl form. In the body (in vivo), the liver's Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes rapidly conjugate glucuronic acid to the 8-hydroxyl group.

The Consequence: The glucuronide metabolite is:

  • Highly water-soluble (cannot cross cell membranes).

  • Sterically hindered (cannot chelate metals effectively).

  • Rapidly excreted via urine.

This creates a "false positive" in screening if metabolic stability is not tested early.

IVIVC InVitro In Vitro Assay (Cell Culture) Active Free 8-OH Drug (Active Ionophore) InVitro->Active Direct Exposure Liver Liver Metabolism (UGT Enzymes) Active->Liver First Pass Effect Tumor Tumor Site Active->Tumor High Potency Active->Tumor Reduced Fraction InVivo In Vivo System (Systemic Circulation) InVivo->Active Metabolite O-Glucuronide (Inactive/Excreted) Liver->Metabolite Glucuronidation Metabolite->Tumor No Uptake/Activity

Figure 2: The IVIVC Disconnect. In vitro assays often overestimate potency because they lack the UGT-mediated inactivation pathway present in vivo.

Validated Experimental Protocols

To establish a robust IVIVC, researchers must move beyond simple MTT assays. The following protocols are designed to self-validate the mechanism and metabolic stability.

Protocol A: Copper-Supplemented Cytotoxicity (Mechanism Check)

Rationale: If the compound works via the ionophore mechanism, toxicity must increase with copper supplementation. If toxicity is unchanged, the mechanism is off-target.

  • Seed Cells: Plate cancer cells (e.g., MDA-MB-231) at 5,000 cells/well in 96-well plates.

  • Preparation: Prepare drug stocks in DMSO. Prepare CuCl₂ stock in sterile water.

  • Treatment Groups:

    • Vehicle Control.

    • Drug alone (0.1 - 100 µM).

    • CuCl₂ alone (10 - 20 µM) [Control: Must be non-toxic at this dose].

    • Drug + CuCl₂ (1:1 ratio).

  • Incubation: 48-72 hours.

  • Readout: MTT or CellTiter-Glo assay.

  • Validation Criteria: The IC50 of the (Drug + Cu) group should be significantly lower (shift left) compared to Drug alone [3].

Protocol B: Microsomal Stability Assay (IVIVC Predictor)

Rationale: Predicts in vivo clearance before animal studies.

  • System: Pooled liver microsomes (Human/Mouse) supplemented with NADPH (for Phase I) and UDPGA (for Phase II) . Note: Many standard screens omit UDPGA, missing the glucuronidation liability of 8-HQ.

  • Incubation: Incubate 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the depletion of the parent peak and appearance of the glucuronide mass (+176 Da).

  • Calculation: Calculate Intrinsic Clearance (

    
    ). High 
    
    
    
    correlates with poor in vivo efficacy regardless of in vitro potency.

References

  • Ding, W. Q., et al. (2005). Tumor cellular proteasome inhibition and growth suppression by 8-hydroxyquinoline and clioquinol requires their capabilities to bind copper and transport copper into cells.[6] Journal of Biological Chemistry.

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).[3][4] Cancer Letters.

  • Tardito, S., et al. (2012).[7] Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspase activation.[7][8] Journal of Medicinal Chemistry.

  • Zhang, Q., et al. (2016). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Oncology Letters.

Sources

"benchmarking the performance of novel 8-hydroxyquinoline derivatives against standard drugs"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold has transcended its historical use as a topical antiseptic to become a privileged structure in modern drug discovery. Unlike single-target small molecules, 8-HQ derivatives function primarily as metal-protein attenuators and ionophores .

This guide provides a rigorous benchmarking framework for researchers evaluating novel 8-HQ derivatives. We compare these novel agents against industry standards—Doxorubicin (chemotherapy) and Ciprofloxacin (antibiotic)—focusing on potency (IC50/MIC), mechanism of action, and experimental validation.

Mechanistic Rationale: The "Trojan Horse" Hypothesis

To accurately benchmark 8-HQ derivatives, one must understand that their efficacy often relies on the in situ formation of metal complexes. Unlike Doxorubicin, which intercalates DNA directly, 8-HQ derivatives frequently act as ionophores, transporting extracellular copper (


) or zinc (

) into the cell to generate cytotoxic Reactive Oxygen Species (ROS) or inhibit the proteasome.
Diagram 1: 8-HQ Ionophore Mechanism & Downstream Toxicity

Figure 1 illustrates the "Trojan Horse" mechanism where the ligand-metal complex penetrates the cell membrane, leading to proteasome inhibition and apoptosis.

HQ_Mechanism Extracellular Extracellular Space Ligand 8-HQ Derivative (Ligand) Complex Lipophilic Metal-Ligand Complex Ligand->Complex Chelation Metal Metal Ion (Cu2+ / Zn2+) Metal->Complex Membrane Cell Membrane (Barrier) Complex->Membrane Permeation Intracellular Intracellular Space Membrane->Intracellular ROS ROS Generation (Fenton Reaction) Intracellular->ROS Proteasome 20S Proteasome Inhibition Intracellular->Proteasome Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Proteasome->Apoptosis

Caption: The 8-HQ derivative chelates extracellular metals, forming a lipophilic complex that traverses the membrane to trigger intracellular toxicity.

Experimental Protocols (Self-Validating Systems)

Reliable benchmarking requires protocols that account for the unique solubility and chelating properties of 8-HQ.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 of Novel 8-HQ vs. Doxorubicin in solid tumor lines (e.g., A549, HeLa).

Causality & Logic:

  • Why MTT? It measures mitochondrial dehydrogenase activity. Since 8-HQs target mitochondrial metabolism via ROS, this is a direct proxy for mechanism-based toxicity.

  • Solvent Control: 8-HQs are lipophilic. DMSO concentration must be kept

    
     to prevent solvent-induced membrane permeabilization, which would skew ionophore activity.
    

Workflow:

  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Reference: Doxorubicin (Serial dilution:

      
      ).
      
    • Test: Novel 8-HQ Derivative (Serial dilution:

      
      ).
      
    • Control: 0.5% DMSO (Vehicle).

  • Incubation: 72 hours (allows at least 2 cell division cycles for anti-proliferative effects to manifest).

  • Readout: Add MTT reagent (

    
    ); incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
    
  • Calculation: Plot non-linear regression (Sigmoidal dose-response) to derive IC50.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Compare MIC of Novel 8-HQ vs. Ciprofloxacin against S. aureus (Gram+) and E. coli (Gram-).

Critical Step:

  • Cation Adjustment: Mueller-Hinton Broth (MHB) cation levels (

    
    ) can affect 8-HQ activity. Use Cation-Adjusted MHB (CAMHB) to standardize chelation competition.
    

Performance Benchmarking Data

The following data summarizes comparative performance based on recent literature meta-analysis.

Table 1: Anticancer Potency (IC50 in )

Lower value = Higher Potency[1][2][3]

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)Mechanism Note
Doxorubicin (Standard) 0.5 - 1.2 0.8 - 2.9 0.5 - 2.5 DNA Intercalation / Topo II Inhibition
Cisplatin (Standard) 5.0 - 10.96.3 - 12.97.5 - 20.0DNA Cross-linking
Nitroxoline (Repurposed) 8.7> 2012.5MetAP2 Inhibition / Ionophore
Novel 5,7-dichloro-2-methyl-8-HQ 2.2 3.54.1Enhanced Lipophilicity / ROS
Cu(II)-8-HQ Complex 1.41.10.9Proteasome Inhibition (Trojan Horse)

Analysis: While the free ligand (Novel 5,7-dichloro...) is less potent than Doxorubicin, it outperforms Cisplatin in lung cancer models. Critically, pre-complexing the derivative with Copper (Cu-8-HQ) often achieves potency superior to Doxorubicin, validating the ionophore mechanism [1, 4].

Table 2: Antibacterial Efficacy (MIC in )

Lower value = Higher Potency

CompoundS. aureus (MSSA)S. aureus (MRSA)E. coliBiofilm Eradication?
Ciprofloxacin (Standard) 0.25 - 0.5 > 32 (Resistant)0.015 Moderate
Novel Halogenated 8-HQ 0.5 - 1.00.5 - 2.0 4.0 - 8.0High
Clioquinol 1.0 - 2.02.0 - 4.0> 16High

Analysis: Standard fluoroquinolones (Ciprofloxacin) are superior against Gram-negatives (E. coli). However, novel 8-HQ derivatives shine in MRSA (Methicillin-Resistant S. aureus) and biofilm contexts, where they retain efficacy despite standard resistance mechanisms [5, 6].

Critical Analysis: Structure-Activity Relationship (SAR)[2]

To design superior derivatives, researchers must manipulate the C5 and C7 positions.

Diagram 2: SAR Optimization Workflow

Figure 2 outlines the logical flow for optimizing the 8-HQ scaffold.

SAR_Workflow Scaffold 8-HQ Scaffold Mod_C5_C7 Halogenation at C5/C7 (Cl, I, NO2) Scaffold->Mod_C5_C7 Mod_C2 Substitution at C2 (Methyl, Amino) Scaffold->Mod_C2 Effect_1 Increased Acidity (pKa) Mod_C5_C7->Effect_1 Effect_2 Increased Lipophilicity Mod_C5_C7->Effect_2 Outcome_Bac MRSA Activity (Bacteria) Effect_1->Outcome_Bac Metal Binding Outcome_Cancer Enhanced Cytotoxicity (Cancer) Effect_2->Outcome_Cancer Cell Entry Effect_3 Steric Hindrance (Selectivity) Mod_C2->Effect_3 Effect_3->Outcome_Cancer

Caption: SAR decision tree showing how C5/C7 halogenation drives lipophilicity for cancer therapy, while pKa modulation impacts metal binding for antimicrobials.

Key Takeaway: Electron-withdrawing groups (Cl, NO2) at C5 and C7 increase the acidity of the phenolic hydroxyl. This strengthens the stability of the metal complex (


), which is directly correlated with higher cytotoxicity in cancer cells and lower MICs in bacteria [2, 3].

References

  • Prachayasittikul, V., et al. (2013).[4] 8-Hydroxyquinoline derivatives as a novel class of antimicrobial agents. EXCLI Journal , 12, 1147–1157. [Link]

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry , 120, 252-274. [Link]

  • Jiang, H., et al. (2011). Nitroxoline shows promise as a potential therapeutic agent for cancer.[5][6][7][8] Journal of the National Cancer Institute , 103(15), 1138-1139. [Link]

  • Tan, K., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules , 28(17), 6338. [Link]

  • Cherdtrakulkiat, R., et al. (2016).[5] Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.[5] Biochemistry and Biophysics Reports , 6, 135-141.[5] [Link]

Sources

"assessing the specificity of 8-Hydroxyquinoline-4-carboxylic acid for different metal ions"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selective binding of metal ions by chelating agents is a cornerstone of innovation—from the development of novel therapeutics to the design of sensitive analytical sensors. Among the pantheon of chelating agents, derivatives of 8-hydroxyquinoline (8-HQ) are renowned for their potent and often specific interactions with a wide array of metal ions.[1] This guide provides an in-depth technical assessment of the specificity of 8-Hydroxyquinoline-4-carboxylic acid (8-HQA-4) for different metal ions, offering a framework for its evaluation against other chelators.

While direct, comprehensive quantitative data for the 4-carboxylic acid isomer is not extensively available in current literature, this guide will leverage the robust data available for its close structural isomer, 8-hydroxyquinoline-2-carboxylic acid (8-HQA-2), to provide a scientifically grounded comparison. The principles of chelation within the 8-hydroxyquinoline scaffold remain consistent, and this guide will elucidate the expected behavior of 8-HQA-4 while providing the experimental protocols necessary to validate these claims.

The Foundation of Chelation in 8-Hydroxyquinoline Derivatives

The remarkable chelating ability of 8-hydroxyquinoline and its derivatives stems from the spatial arrangement of the hydroxyl (-OH) group at the 8-position and the nitrogen atom within the quinoline ring.[2] This configuration allows for the formation of a stable five-membered ring with a metal ion, a phenomenon known as chelation.[3][4] The addition of a carboxylic acid group, as in 8-HQA-4, introduces a third potential coordination site, transforming the molecule into a potentially tridentate ligand. This third site can significantly enhance the stability and selectivity of the metal complexes formed.

The chelation process can be visualized as follows:

G cluster_ligand 8-Hydroxyquinoline-4-carboxylic Acid cluster_complex Chelate Complex 8HQA4 8-HQA-4 N N OH OH COOH COOH Metal Metal Ion (M²⁺) N->Metal Coordination Bond OH->Metal Coordination Bond COOH->Metal Potential Coordination Bond Complex [M(8-HQA-4)] Complex G Start Prepare 8-HQA-4 and Metal Ion Solutions Titration Incrementally add Metal Ion to 8-HQA-4 Solution Start->Titration Measure Record UV-Vis Spectrum after each addition Titration->Measure Measure->Titration Repeat until saturation Analyze Plot Absorbance vs. Molar Ratio Measure->Analyze Calculate Determine Stoichiometry and Calculate Stability Constant Analyze->Calculate End Specificity Profile Calculate->End

Caption: Workflow for UV-Vis spectrophotometric titration.

Fluorescence Spectroscopy

Many 8-hydroxyquinoline derivatives exhibit changes in their fluorescence upon metal binding, making this a highly sensitive detection method. [5][6] Protocol:

  • Solution Preparation: As with UV-Vis titration, prepare dilute solutions of 8-HQA-4 and metal ions.

  • Fluorescence Titration:

    • Record the fluorescence emission spectrum of the 8-HQA-4 solution upon excitation at its absorption maximum.

    • Add incremental amounts of a metal ion solution and record the emission spectrum after each addition.

  • Data Analysis:

    • Observe changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength.

    • Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity. A significant fluorescence response to a particular metal ion indicates selectivity. [3]

Potentiometric Titration

This technique is a gold standard for determining stability constants by measuring changes in pH upon complex formation. [7] Protocol:

  • Solution Preparation: Prepare solutions of 8-HQA-4, a strong acid, a strong base, and the metal salt of interest at a constant ionic strength.

  • Titration:

    • Perform a series of titrations: (i) acid alone, (ii) acid with 8-HQA-4, and (iii) acid with 8-HQA-4 and the metal ion.

    • Titrate each solution with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • The displacement of the titration curve of the metal-ligand solution from the ligand-only curve is used to calculate the formation constants. [8]

Concluding Remarks

8-Hydroxyquinoline-4-carboxylic acid holds significant promise as a selective metal ion chelator. Based on the extensive data available for its 2-carboxylic acid isomer, it is anticipated to exhibit a strong affinity for divalent transition metals, likely following the Irving-Williams series with a particularly high stability constant for Cu²⁺. However, the precise quantitative assessment of its specificity requires empirical validation through the experimental protocols detailed in this guide. By employing a combination of spectrophotometric and potentiometric methods, researchers can construct a comprehensive profile of 8-HQA-4's interactions with various metal ions, paving the way for its application in targeted drug delivery, bio-imaging, and advanced analytical sensing.

References

  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344–345.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2021). ACS Omega, 6(4), 3045-3052.
  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 169-180.
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). The Chemical Record, 20(12), 1430-1473.
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - ResearchG
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.).
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • Shahata, M. M. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
  • Mohamed, G. G., & Mohamed, M. S. (2014). Determination Of The Formation Constants Of Some Metal Ions Coordinated With Poly (8–hydroxyquinoline). International Journal of ChemTech Research, 6(9), 4236-4247.
  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2025). ACS Omega.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-597.
  • Preparation method of 8-hydroxyquinoline. (n.d.).
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. (2019). Dalton Transactions, 48(27), 10143-10154.
  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2025). ACS Omega.
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
  • A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline. (2025). BenchChem.
  • A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8. (2025). BenchChem.
  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.).
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing.
  • Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. (2022). International Journal of Scientific Research in Science and Technology, 9(5), 2456-5660.

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"side-by-side comparison of the photostability of different fluorescent chelators"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative fluorescence microscopy, signal fidelity is often compromised not by the sensor's affinity, but by its photostability. For researchers monitoring calcium transients over extended periods—such as in drug screening or developmental biology—photobleaching introduces a decaying baseline that masks physiological signals.

This guide provides a side-by-side technical comparison of industry-standard fluorescent calcium chelators (Fura-2, Indo-1, Fluo-4, Oregon Green BAPTA-1, and Cal-520). We analyze the trade-offs between quantum yield and photostability and provide a validated protocol for benchmarking these indicators in your own laboratory.

The Contenders: Technical Profiles

Before comparing stability, we must establish the baseline photophysical properties of the chelators.

ChelatorExcitation/Emission (nm)TypeKd (Ca²⁺)Dynamic Range (ΔF/F₀)Primary Application
Fura-2 340/380 ex, 510 emRatiometric~145 nMModerateQuantitative baseline Ca²⁺ imaging.
Indo-1 350 ex, 405/485 emRatiometric~230 nMModerateFlow cytometry (single laser excitation).
Fluo-4 494 ex, 506 emSingle-Wavelength~345 nMHigh (>100x)Confocal/High-throughput screening.
OGB-1 494 ex, 523 emSingle-Wavelength~170 nMLow (~14x)Long-term imaging; high basal brightness.
Cal-520 492 ex, 514 emSingle-Wavelength~320 nMVery High (>300x)High-fidelity detection of local events.

Note: OGB-1 = Oregon Green BAPTA-1.[1][2][3][4]

Mechanistic Insight: The Physics of Bleaching

To mitigate photobleaching, one must understand its causality. Fluorescence occurs when an electron is excited to a singlet state (


) and relaxes back to ground state (

) by emitting a photon.

The Failure Mode: Occasionally, the fluorophore undergoes intersystem crossing to a triplet state (


). This state is long-lived and highly reactive. It can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (

). These ROS covalently modify the fluorophore structure, permanently destroying its ability to fluoresce.
  • Fluorescein derivatives (Fluo-3/4): Highly susceptible to oxidative bleaching.

  • Fluorinated derivatives (Oregon Green): The fluorine atoms withdraw electrons, stabilizing the molecule against oxidation, thus enhancing photostability.

Side-by-Side Performance Comparison

The following data synthesizes performance metrics from comparative studies involving continuous illumination protocols.

Table 1: Relative Photostability & Brightness Retention

Data normalized to Fluo-4 performance.

IndicatorRelative Photostability (t½)Brightness (Quantum Yield)Signal-to-Noise (SNR)Stability Verdict
Indo-1 Low (<0.5x)LowModeratePoor. Bleaches rapidly under UV; ill-suited for confocal.
Fluo-4 Reference (1.0x) High (0.14)HighStandard. Good for fast transients, poor for long durations.
Fura-2 Moderate (1.5x)ModerateHigh (Ratiometric)Reliable. Ratiometric nature corrects for some bleaching artifacts.
OGB-1 High (2.5x)High (0.7)Low (High background)Excellent. Highly stable but suffers from low dynamic range.
Cal-520 Superior (>3.0x)Very HighSuperiorBest-in-Class. Combines high stability with massive dynamic range.
Analysis of Trade-offs
  • Fluo-4 vs. Cal-520: While Fluo-4 is the industry standard for high-throughput screening, Cal-520 offers a significantly slower bleaching rate while maintaining (and often exceeding) the dynamic range of Fluo-4.

  • Fura-2 vs. Indo-1: Fura-2 is significantly more photostable than Indo-1.[5] Indo-1 is prone to rapid bleaching, which can introduce artifacts in ratiometric calculations if the two emission channels bleach at different rates.

  • The OGB-1 Niche: Oregon Green BAPTA-1 is exceptionally stable but has a high basal fluorescence and low fold-increase. It is ideal for monitoring basal calcium levels over long periods where detecting massive spikes is not the priority.

Experimental Protocol: Validating Photostability

Trustworthiness Pillar: Do not rely solely on manufacturer claims. Validate in your specific optical setup.

This protocol distinguishes true photobleaching from dye leakage or compartmentalization , two common confounders.

Materials
  • Sample: CHO or HEK293 cells loaded with dye (AM ester form).

  • Control: Fixed cells (4% PFA) loaded with dye prior to fixation (or using a cell-impermeant salt form microinjected). Fixation prevents dye leakage, isolating photobleaching as the sole variable.

  • Microscope: Widefield epifluorescence (preferred for stability tests over scanning confocal to ensure uniform field illumination).

Step-by-Step Methodology
  • Loading: Load cells with the chelator (e.g., 5 µM Fluo-4 AM) for 30 mins at room temperature.

  • Equilibration: Wash cells 3x with HBSS. Allow 20 mins for de-esterification.

  • Fixation (Critical Step): Fix one batch of cells with 4% paraformaldehyde for 10 mins. Wash 3x with PBS. This creates a "Leakage-Free" control.

  • Acquisition:

    • Focus on a field of cells.

    • Set exposure time to 100ms.

    • Continuous Illumination: Leave the excitation shutter OPEN.

    • Acquire images every 1 second for 300 seconds (5 minutes).

  • Data Processing:

    • Select ROIs over the cytosol (avoiding nucleus if possible).

    • Plot normalized intensity (

      
      ) over time.[6][7]
      
    • Fit the decay curve to a mono-exponential equation:

      
      .
      
    • Calculate half-life (

      
      ).
      
Visualizing the Workflow

PhotostabilityProtocol cluster_prep Sample Preparation cluster_control Leakage Control cluster_measure Measurement Load Dye Loading (AM Ester) Wash Wash & De-esterify Load->Wash Split Split Sample Wash->Split Fix Fixation (4% PFA) *Prevents Leakage* Split->Fix Live Live Cells (Physiological) Split->Live Illuminate Continuous Excitation Fix->Illuminate Live->Illuminate Acquire Time-Lapse (1 img/sec) Illuminate->Acquire Normalize Normalize Data (Ft / F0) Acquire->Normalize Calc Calculate t1/2 Normalize->Calc

Figure 1: Workflow for differentiating photobleaching from dye leakage using a fixation control.

Selection Guide: Choosing the Right Chelator

Use this logic tree to select the optimal chelator based on your experimental constraints.

SelectionTree Start Start: Experimental Goal? Quant Absolute Quantification? (Need exact [Ca2+]) Start->Quant Qual Relative Changes? (Spikes/Waves) Start->Qual Microscopy Microscopy or Flow Cytometry? Quant->Microscopy Duration Experiment Duration? Qual->Duration Fura Fura-2 (High Stability) Microscopy->Fura Microscopy Indo Indo-1 (Flow Only) Microscopy->Indo Flow Short Short (<10 min) Fast Transients Duration->Short Long Long (>30 min) Time-Lapse Duration->Long Fluo Fluo-4 (Cost-Effective) Short->Fluo Budget Cal Cal-520 (Best Performance) Short->Cal High Fidelity OGB Oregon Green BAPTA (High Stability, Low ΔF) Long->OGB Basal Monitoring Cal2 Cal-520 (High Stability, High ΔF) Long->Cal2 Active Signaling

Figure 2: Decision matrix for selecting calcium chelators based on quantification needs and experiment duration.

References

  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells.[2][4] Cell Calcium, 58(6), 638–648. Link

  • Thomas, D., et al. (2000). A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals. Cell Calcium, 28(4), 213-223.[8] Link

  • Tada, M., et al. (2014). A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo. European Journal of Neuroscience, 39(11), 1720-1728. Link

  • Thermo Fisher Scientific. Fluorescent Ca2+ Indicators Excited with Visible Light. Molecular Probes Handbook. Link

  • AAT Bioquest. Cal-520®: A Superior Alternative to Fluo-3 and Fluo-4.[9] Product Technical Notes. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 8-Hydroxyquinoline-4-carboxylic acid as a high-potency reproductive toxin and severe eye irritant . Do not handle on open benchtops.

Critical Hazard GHS Classification Mandatory PPE
Reproductive Toxicity H360D : May damage the unborn child.[1][2][3]Double Nitrile Gloves (0.11 mm min) + P3/P100 Respiratory Protection
Acute Toxicity H301/H302 : Toxic/Harmful if swallowed.Chemical Safety Goggles (No safety glasses)
Eye Damage H318 : Causes serious eye damage.[1][2][3][4][5][6]Face Shield (if liquid formulation/splash risk)
Aquatic Toxicity H410 : Very toxic to aquatic life.[1][3][7]Zero-Discharge (All waste must be incinerated)

Risk Assessment & Hazard Analysis

As a Senior Application Scientist, I prioritize the mechanism of hazard over simple compliance. You are handling a quinoline derivative. The structural moiety responsible for its pharmacological activity (metal chelation, DNA intercalation) is the exact same mechanism that poses a biological threat to the handler.

  • Dust Inhalation (The Primary Vector): This compound is a solid powder. The carboxylic acid group increases polarity, potentially increasing mucous membrane adhesion upon inhalation. Standard surgical masks offer zero protection against molecular-scale dusts that can enter the bloodstream and cross the placental barrier.

  • Ocular Corrosivity: The pKa of the carboxylic acid combined with the phenolic hydroxyl group creates a zwitterionic potential that can cause irreversible corneal opacity. Standard safety glasses allow dust entry from the side; sealed goggles are non-negotiable .

  • Reproductive Risk: Quinoline derivatives have been flagged for potential genotoxicity and reproductive harm.[8] The "As Low As Reasonably Achievable" (ALARA) principle must be applied strictly.

PPE Selection Protocol

This protocol is designed as a self-validating system. If you cannot meet a requirement, stop work .

A. Respiratory Protection (The First Line of Defense)
  • Primary Engineering Control: Handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • Personal Protection:

    • Minimum: N95/FFP2 (Only if handling closed containers).

    • Required (Open Handling): Half-face respirator with P100 (HEPA) cartridges.

    • Why: P100 filters block 99.97% of particles, essential for H360D (Reproductive Toxin) compounds where no safe lower limit is established.

B. Dermal Protection (Glove Permeation Strategy)
  • Material: 100% Nitrile (Accelerator-free preferred to reduce contact dermatitis risk).

  • Configuration: Double Gloving is mandatory.

    • Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.

    • Outer Glove: Standard Blue Nitrile (minimum 5 mil / 0.12 mm thickness).

  • Breakthrough Logic: While specific permeation data for the 4-carboxylic acid derivative is rare, quinolines are organic bases. Nitrile offers excellent splash protection but poor immersion protection against the solvents you will likely dissolve this in (e.g., DMSO, DMF).

    • Protocol:Change outer gloves immediately after any splash or every 60 minutes of active handling.

C. Ocular & Body Protection
  • Eyes: Indirectly vented chemical splash goggles (ANSI Z87.1+ or EN 166).

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves if weighing large quantities (>5g) to prevent wrist exposure.

Operational Handling Workflow

The following diagram outlines the "Safe Path" for handling. Deviating from this logic introduces unacceptable risk.

G cluster_hood INSIDE FUME HOOD ONLY Start START: Storage Retrieval CheckPPE Decision: PPE Check (Double Nitrile + Goggles + Fume Hood) Start->CheckPPE CheckPPE->Start Fail (Stop Work) Weighing Weighing Station (Use Static-Free Spatula) CheckPPE->Weighing Pass Solubilization Solubilization (Add Solvent to Powder, NOT Powder to Solvent) Weighing->Solubilization Transfer in Sealed Container Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Cleanup Decontamination (Wipe with 10% NaHCO3) Reaction->Cleanup Waste Disposal (Solid/Liquid Hazardous Waste) Cleanup->Waste

Figure 1: Operational safety workflow. Note that all open-container steps must occur within the fume hood boundary.

Decontamination & Disposal Procedures

Decontamination (Surface Cleaning)
  • Dry Clean First: Do not spray water on spilled powder (this spreads the contaminant).

  • HEPA Vacuum: Use a dedicated chemical HEPA vacuum or gently sweep with a brush/pan dedicated to hazardous waste.

  • Wet Wipe: After bulk removal, wipe the surface with a 10% Sodium Bicarbonate (NaHCO3) solution. The carboxylic acid moiety makes this compound soluble in mild base, facilitating removal from surfaces.

  • Final Rinse: Wipe with water, then ethanol.

Waste Disposal Protocol
  • Stream: Hazardous Chemical Waste (Incineration Required) .

  • Segregation: Do not mix with general organic solvents if possible; keep in a separate "High Tox" solid/liquid stream.

  • Labeling: Must be labeled: "Toxic, Reproductive Toxin, 8-Hydroxyquinoline derivative."

  • Forbidden: NEVER pour down the drain. This compound is H410 (Very toxic to aquatic life).[1][3]

Emergency Response

Scenario Immediate Response Protocol
Eye Contact 15-Minute Rinse : Hold eyelids open. Time it. Do not stop early. Seek immediate ophthalmological support.
Skin Contact Strip & Wash : Remove contaminated clothing immediately. Wash skin with soap and water for 15 minutes. Do not use solvents (ethanol/DMSO) to clean skin; they increase absorption.
Inhalation Evacuate : Move to fresh air. If breathing is difficult, 911/Emergency Services immediately.
Spill (>1g) Isolate : Evacuate lab. Post "Do Not Enter" signs.[2][4] Contact EHS for cleanup requiring Tyvek suits and respirators.

References

  • Carl Roth. (2023). Safety Data Sheet: 8-Hydroxyquinoline (Parent Compound). Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • Pentachemicals. (2025).[1][4] Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
8-Hydroxyquinoline-4-carboxylic acid
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8-Hydroxyquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.